1,2,3-Benzothiadiazole-7-carboxylic acid
Description
Structure
2D Structure
Properties
IUPAC Name |
1,2,3-benzothiadiazole-7-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O2S/c10-7(11)4-2-1-3-5-6(4)12-9-8-5/h1-3H,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COAIOOWBEPAOFY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C(=C1)N=NS2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40885616 | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Water or Solvent Wet Solid | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
CAS No. |
35272-27-6 | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=35272-27-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Acibenzolar acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035272276 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1,2,3-Benzothiadiazole-7-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40885616 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3-benzothiadiazole-7-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | ACIBENZOLAR ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E29L6QPQ9U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
1,2,3-Benzothiadiazole-7-carboxylic acid chemical properties
An In-depth Technical Guide to the Chemical Properties of 1,2,3-Benzothiadiazole-7-carboxylic Acid
Introduction
This compound, also known as acibenzolar acid, is an organic compound that serves a significant role in agriculture as a plant activator.[1][2] It is the active metabolite of the pro-pesticide Acibenzolar-S-methyl, which is used to induce systemic acquired resistance (SAR) in plants, enhancing their natural defense mechanisms against a broad spectrum of fungal, bacterial, and viral pathogens.[3][4] Unlike traditional fungicides, it is not directly toxic to pathogens but rather stimulates the plant's innate immunity.[3][4] This technical guide provides a comprehensive overview of the chemical properties, synthesis, and biological mode of action of this compound, tailored for researchers, scientists, and professionals in drug development.
Chemical and Physical Properties
The chemical and physical properties of this compound and its methyl ester precursor are summarized in the tables below. This data is crucial for understanding the compound's behavior in various experimental and environmental conditions.
Table 1: Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.181 g/mol | [1] |
| Melting Point | 229-231 °C | [1] |
| Boiling Point | 385.2 ± 34.0 °C at 760 mmHg | [1] |
| Density | 1.6 ± 0.1 g/cm³ | [1] |
| pKa | 1.35 ± 0.10 (Predicted) | [2] |
| LogP | 1.84 | [1] |
| PSA | 91.3 Ų | [1] |
Table 2: Properties of this compound, methyl ester
| Property | Value | Source |
| Molecular Formula | C₈H₆N₂O₂S | [5][6] |
| Molecular Weight | 194.21 g/mol | [5][6] |
| Boiling Point | 304.4 °C at 760 mmHg | [6] |
| Density | 1.413 g/cm³ | [6] |
| Flash Point | 137.9 °C | [6] |
| LogP | 1.47790 | [6] |
| Vapour Pressure | 0.000878 mmHg at 25°C | [6] |
| Refractive Index | 1.655 | [6] |
Spectroscopic Data
Spectroscopic analysis is essential for the structural elucidation and purity assessment of this compound.
-
Infrared (IR) Spectroscopy: As a carboxylic acid, the IR spectrum is expected to show a characteristic broad O-H stretching band from approximately 2500 to 3300 cm⁻¹.[7] A strong C=O stretching absorption for the carbonyl group is anticipated in the range of 1700-1730 cm⁻¹ for a saturated acid and 1680-1710 cm⁻¹ for an aromatic acid, due to conjugation.[8] The C-O stretch is typically observed between 1210 and 1320 cm⁻¹.[8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
UV/Vis Spectroscopy: Carboxylic acid derivatives exhibit an n→π* absorption characteristic of carbonyl compounds.[9]
Experimental Protocols
Synthesis of this compound
A common method for the preparation of this compound is through the hydrolysis of its methyl ester, 7-methoxycarbonylbenzo-1,2,3-thiadiazole.[12]
Methodology:
-
Suspension: 100 g (0.51 mol) of 7-methoxycarbonylbenzo-1,2,3-thiadiazole is suspended in 1000 ml of water.[12]
-
Hydrolysis: 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane are added to the suspension. The reaction mixture is heated to 40°C and stirred for 4 hours at this temperature.[12]
-
Neutralization and Precipitation: The mixture is then cooled to 10°C, and an additional 1000 ml of water is added. The solution is neutralized with 310 ml of 2N hydrochloric acid, leading to the precipitation of the carboxylic acid.[12]
-
Isolation and Purification: The resulting precipitate is isolated by filtration and lightly dried. It is then dissolved in tetrahydrofuran, and the solution is dried over magnesium sulfate. After filtration and concentration, the crystals are suspended in hexane, isolated by filtration, and dried to yield the final product.[12]
Biological Activity and Mode of Action
This compound is the active metabolite of Acibenzolar-S-methyl (also known as BTH), a widely used plant activator.[3] Its primary mode of action is the induction of Systemic Acquired Resistance (SAR) in plants.[4]
SAR is a plant's natural defense mechanism that provides broad-spectrum and long-lasting protection against a variety of pathogens.[4] The application of Acibenzolar-S-methyl leads to its hydrolysis within the plant to form this compound.[3] This active metabolite mimics the action of salicylic acid, a key signaling molecule in the SAR pathway.[4]
The induction of SAR by this compound involves the following key steps:
-
Signal Perception: The plant recognizes the presence of the active compound.
-
Signal Transduction: This recognition triggers a signaling cascade within the plant.
-
Gene Activation: The signaling pathway leads to the activation of defense-related genes.
-
Protein Synthesis: This results in the production of pathogenesis-related (PR) proteins, which have antimicrobial properties and reinforce the plant's cell walls.[3]
This heightened state of defense enables the plant to more effectively resist subsequent pathogen attacks.[4]
Conclusion
This compound is a pivotal molecule in the field of plant protection. Its unique mode of action, which leverages the plant's own defense systems, makes it a valuable tool in integrated pest management programs. A thorough understanding of its chemical and physical properties, as detailed in this guide, is fundamental for its effective application and for the development of new, more potent derivatives. The provided experimental protocols and visualization of its biological pathway offer a solid foundation for researchers and professionals working to advance agricultural and pharmaceutical sciences.
References
- 1. echemi.com [echemi.com]
- 2. This compound|lookchem [lookchem.com]
- 3. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. This compound, methyl ester | C8H6N2O2S | CID 179401 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. CAS#:23621-08-1 | methyl 1,2,3-benzothiadiazole-7-carboxylate | Chemsrc [chemsrc.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. 21.10 Spectroscopy of Carboxylic Acid Derivatives – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]
- 12. prepchem.com [prepchem.com]
1,2,3-Benzothiadiazole-7-carboxylic acid mechanism of action
An In-depth Technical Guide on the Mechanism of Action of 1,2,3-Benzothiadiazole-7-carboxylic acid
Introduction
This compound is the active metabolite of Acibenzolar-S-methyl (ASM), a widely researched and utilized synthetic plant activator. Marketed under trade names such as Bion® and Actigard®, ASM is a functional analog of the natural plant defense hormone, salicylic acid (SA). Unlike traditional fungicides, ASM does not possess direct antimicrobial properties.[1][2] Instead, it protects plants by inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[2][3][4] This guide provides a comprehensive overview of the molecular mechanisms underlying the action of this compound, detailing the signaling pathways, quantitative effects, and the experimental protocols used for its characterization.
Core Mechanism: Induction of Systemic Acquired Resistance (SAR)
The primary mode of action for this compound and its pro-pesticide ASM (also referred to as BTH in literature) is the activation of the plant's innate immune system through the SAR pathway.[5][6] SAR is a broad-spectrum defense response that provides long-lasting protection against a wide range of pathogens, including fungi, bacteria, and viruses, in both local and distal, untreated plant tissues.[2][7]
Upon application, ASM is absorbed and translocated throughout the plant, where it is hydrolyzed to its active form, this compound.[1] This molecule mimics endogenous salicylic acid, a critical signaling molecule in plant defense.[2][8] While some plant activators work by triggering the production of SA, BTH acts downstream of SA accumulation, directly engaging the core components of the SA signaling pathway.[5][9]
The Salicylic Acid Signaling Pathway
The activation of the SAR pathway by this compound is a multi-step process centered around the master regulator protein, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1).[10][11][12]
-
NPR1 Activation: In the absence of a defense signal, NPR1 exists as an oligomer in the cytoplasm. The presence of salicylic acid or its analog, this compound, triggers a change in the cellular redox state, leading to the monomerization of NPR1.[13]
-
Nuclear Translocation: Monomeric NPR1 translocates from the cytoplasm into the nucleus.[10] This step is essential for the activation of downstream defense genes.[14]
-
Transcriptional Reprogramming: Inside the nucleus, NPR1 interacts with various transcription factors, most notably members of the TGA family.[14][15] This interaction facilitates the binding of these transcription factors to specific promoter regions of defense-related genes, initiating their transcription.[16]
-
PR Gene Expression: The primary targets of this transcriptional activation are the Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[5][17] The accumulation of PR proteins, which include enzymes with antimicrobial activities like β-1,3-glucanases and chitinases, contributes directly to enhanced pathogen resistance.[18][19]
The following diagram illustrates the core signaling cascade initiated by this compound.
Caption: The SAR signaling pathway activated by this compound (BTH).
Quantitative Data on Efficacy and Molecular Impact
The application of ASM/BTH leads to measurable changes in plant physiology and gene expression, resulting in quantifiable disease resistance.
Table 1: Efficacy of ASM/BTH Against Various Pathogens
| Crop | Pathogen | Treatment Details | Efficacy | Reference |
| Apple (M26 Rootstock) | Erwinia amylovora (Fire Blight) | Foliar application at 2-day intervals pre-inoculation | Up to 51% reduction in bacterial growth | [20] |
| Rice | Rhizoctonia solani (Sheath Blight) | Soil drench or foliar spray | Inhibition of disease development and spread | [21] |
| Sunflower | Plasmopara helianthi (Downy Mildew) | Soil drench (150-200 mg/kg soil) 3 days pre-inoculation | 80-82% protection | [22] |
| Arabidopsis | Pseudomonas syringae | BTH treatment | Induced resistance | [5] |
| Tobacco | Tomato Spotted Wilt Virus (TSWV) | 1-2 g a.i./7,000 plants | High level of resistance, reduction in local and systemic infections | [23] |
Table 2: Induction of Defense-Related Molecules and Enzymes by ASM/BTH
| Plant | Molecule/Enzyme | Time Post-Treatment | Fold Increase / Activity Level | Reference |
| Apple (M26 Rootstock) | Peroxidase (PO) | 28 - 168 hours | Marked increase | [20] |
| Apple (M26 Rootstock) | Glutathione-S-Transferase (GST) | 28 - 168 hours | Marked increase | [20] |
| Wheat | WCI Genes (e.g., Lipoxygenase) | Correlated with resistance onset | Significant induction | [3][24] |
| Arabidopsis | PR-1, PR-2, PR-5 mRNA | BTH treatment | Induced accumulation | [5] |
| Tobacco | PR-1, PR-3, PR-5 proteins | 2 days | Detected expression | [23] |
| Tomato | β-1,3-glucanase | 3 days post-infestation (in SAR context) | 3.3-fold increase over control | [25] |
Experimental Protocols
Characterizing the mechanism of action of SAR inducers like BTH involves specific bioassays and molecular analyses.
Protocol 1: Systemic Acquired Resistance (SAR) Bioassay in Arabidopsis thaliana
This protocol is designed to determine if a chemical treatment can induce SAR against a bacterial pathogen.
-
Plant Growth: Grow Arabidopsis thaliana plants in individual pots under controlled conditions (e.g., 22°C, 12-hour light/12-hour dark cycle) for 4-5 weeks until they have well-developed rosettes.
-
Primary Inoculation (Induction):
-
Select three lower, mature leaves of each plant for the inducing treatment.
-
For the treatment group, infiltrate the leaves with a solution of BTH (e.g., 100 µM) or a low-titer suspension of an avirulent pathogen like Pseudomonas syringae pv. tomato (Pst) DC3000 expressing avrRpm1 (OD₆₀₀ = 0.005).[26]
-
For the mock/control group, infiltrate the leaves with 10 mM MgCl₂ or the solvent used for BTH.
-
-
Incubation: Return plants to the growth chamber for 48-72 hours to allow for the establishment of SAR.
-
Secondary Inoculation (Challenge):
-
Select three upper, systemic (non-treated) leaves from both treatment and control plants.
-
Infiltrate these leaves with a suspension of a virulent pathogen, such as Pst DC3000 (OD₆₀₀ = 0.001).[27]
-
-
Quantification of Pathogen Growth:
-
At 3 days post-secondary inoculation, collect leaf discs of a known area from the challenged leaves.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Perform serial dilutions of the homogenate and plate on appropriate selective media (e.g., King's B agar with rifampicin).
-
Incubate plates at 28°C for 48 hours and count the colony-forming units (CFUs).
-
-
Data Analysis: Calculate CFUs per unit of leaf area. A statistically significant reduction in bacterial growth in the BTH-pretreated plants compared to the mock-pretreated plants indicates the induction of SAR.
Protocol 2: Quantification of PR-1 Gene Expression via RT-qPCR
This protocol measures the molecular hallmark of SAR activation.
-
Treatment and Sampling: Treat plants as described in Protocol 1 (steps 1-2). At 48 hours post-treatment, harvest systemic (upper, untreated) leaves from both BTH- and mock-treated plants and immediately freeze them in liquid nitrogen.
-
RNA Extraction: Extract total RNA from the leaf tissue using a commercial kit or a standard Trizol-based method.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
Quantitative PCR (qPCR):
-
Prepare a qPCR reaction mix containing cDNA template, forward and reverse primers for the PR-1 gene, and a suitable SYBR Green master mix.
-
Include primers for a stably expressed reference gene (e.g., Actin or Ubiquitin) for normalization.
-
Run the qPCR reaction in a thermal cycler with appropriate cycling conditions.
-
-
Data Analysis: Determine the cycle threshold (Ct) values. Calculate the relative expression of the PR-1 gene in BTH-treated samples compared to mock-treated samples using the ΔΔCt method, after normalizing to the reference gene. A significant increase in relative expression confirms molecular activation of the SAR pathway.
The following diagram outlines the general workflow for an experiment designed to test SAR induction.
Caption: A generalized experimental workflow for assessing SAR induction by BTH.
Conclusion
This compound, the active metabolite of ASM/BTH, functions as a potent elicitor of Systemic Acquired Resistance in a wide range of plant species. Its mechanism of action is not based on direct antimicrobial activity but on the strategic activation of the plant's endogenous salicylic acid signaling pathway. By mimicking the natural defense signal, it triggers the nuclear translocation of the NPR1 protein, leading to a massive transcriptional reprogramming that includes the upregulation of Pathogenesis-Related genes. This "priming" of the plant's defense system provides broad-spectrum and durable resistance to subsequent pathogen attacks, making it a valuable tool in modern crop protection strategies. The well-defined molecular pathway and quantifiable outputs make it a model compound for studying plant-pathogen interactions and induced resistance.
References
- 1. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 2. chemicalwarehouse.com [chemicalwarehouse.com]
- 3. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. apvma.gov.au [apvma.gov.au]
- 7. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Dissection of salicylic acid-mediated defense signaling networks - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Nuclear Localization of NPR1 Is Required for Activation of PR Gene Expression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NPR1 Promotes Its Own and Target Gene Expression in Plant Defense by Recruiting CDK8 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NPR1, a key immune regulator for plant survival under biotic and abiotic stresses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. In Vivo Interaction between NPR1 and Transcription Factor TGA2 Leads to Salicylic Acid–Mediated Gene Activation in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 18. A Benzothiadiazole Primes Parsley Cells for Augmented Elicitation of Defense Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pathogenesis-related protein - Wikipedia [en.wikipedia.org]
- 20. SYSTEMIC ACQUIRED RESISTANCE (SAR) -EFFECT OF BTH AGAINST FIRE BLIGHT [actahort.org]
- 21. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. researchgate.net [researchgate.net]
- 24. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. journals.ekb.eg [journals.ekb.eg]
- 26. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]
- 27. researchgate.net [researchgate.net]
An In-depth Technical Guide on 1,2,3-Benzothiadiazole-7-carboxylic Acid and the Salicylic Acid Pathway: A Tool for Plant Defense Research and Development
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3-benzothiadiazole-7-carboxylic acid (BCA), the active metabolite of the plant activator Acibenzolar-S-methyl (ASM), and its intricate relationship with the salicylic acid (SA) signaling pathway in inducing plant defense mechanisms. This document details the mode of action of BCA as a functional analog of SA, focusing on the induction of Systemic Acquired Resistance (SAR). We present a compilation of quantitative data from various studies, detailed experimental protocols for key assays, and visual representations of the relevant signaling pathways and experimental workflows to facilitate a deeper understanding and application of this knowledge in plant science and the development of novel crop protection strategies.
Introduction
Plant diseases pose a significant threat to global food security, necessitating the development of effective and sustainable disease management strategies. One promising approach is the utilization of plant activators, compounds that stimulate the plant's own defense mechanisms. Acibenzolar-S-methyl (ASM), also known as BTH, is a prominent synthetic plant activator that has been successfully used in agriculture.[1] ASM itself is not directly antimicrobial but is metabolized in the plant to its active form, this compound (BCA).[2][3] BCA functions as a structural and functional analog of the key plant defense hormone, salicylic acid (SA).[4]
This guide will delve into the core mechanisms by which BCA mimics SA to trigger a state of heightened immunity known as Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum resistance against a variety of pathogens.[3][4] We will explore the key components of the SA signaling pathway, with a particular focus on the central regulator, NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1), which is essential for the action of both SA and BCA.[5][6]
The Salicylic Acid Signaling Pathway and the Role of this compound
The salicylic acid (SA) signaling pathway is a critical component of the plant's innate immune system.[7][8] Upon pathogen recognition, plants synthesize SA, primarily through the isochorismate pathway in the chloroplasts.[9] This accumulation of SA initiates a signaling cascade that leads to the expression of a large suite of defense-related genes, including the Pathogenesis-Related (PR) genes.[10]
This compound (BCA) acts as a potent elicitor of this pathway by mimicking the role of SA.[4] The primary mode of action of BCA is the induction of SAR, which is characterized by the priming of the plant's defense responses.[5][11] Primed plants exhibit a faster and stronger activation of defense mechanisms upon subsequent pathogen attack.[5]
The signaling cascade initiated by both SA and BCA converges on the master regulator NPR1.[10][12] In the absence of SA, NPR1 exists as an oligomer in the cytoplasm.[13] Upon SA or BCA binding, a conformational change leads to the release of monomeric NPR1, which then translocates to the nucleus.[13] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of PR genes and other defense-related genes, ultimately leading to enhanced disease resistance.[14][15]
Signaling Pathway Diagram
Caption: Salicylic Acid and BCA Signaling Pathway.
Quantitative Data on the Efficacy of Acibenzolar-S-methyl (ASM)
The application of ASM has been shown to effectively reduce disease severity in a variety of plant-pathogen systems. The following tables summarize quantitative data from selected studies.
Table 1: Effect of Acibenzolar-S-methyl (ASM) on Apple Scab and Fire Blight
| Disease | Treatment | AUDPC (Area Under the Disease Progress Curve) | Disease Reduction (%) |
| Apple Scab (Venturia inaequalis) | Water Control | 100 (normalized) | - |
| ASM | 46 | 54 | |
| Fire Blight (Erwinia amylovora) | Water Control | 100 (normalized) | - |
| ASM | 50 | 50 | |
| Data adapted from a study on apple trees. The AUDPC values are normalized for comparison. The disease reduction is calculated relative to the water control.[16] |
Table 2: Dose-Response of Acibenzolar-S-methyl (ASM) on Tomato Spotted Wilt Virus (TSWV) in Tobacco
| ASM Concentration (g a.i./7000 plants) | Local Lesions (average number) | Systemic Infection (%) |
| 0 (Control) | 125 | 95 |
| 0.25 | 85 | 60 |
| 0.5 | 60 | 40 |
| 1.0 | 35 | 20 |
| 2.0 | 20 | 10 |
| 4.0 | 10 | 5 |
| Data adapted from a study on flue-cured tobacco.[6][17] Note that the highest concentration (4.0 g a.i.) caused some phytotoxicity.[17] |
Table 3: Field Efficacy of Acibenzolar-S-methyl (ASM) against Bacterial Spot on Tomato
| ASM Application Frequency | ASM Concentration (µM) | Final Disease Severity (%) |
| Biweekly | 0 (Control) | 65 |
| 12.9 | 62 | |
| 64.5 | 58 | |
| 129 | 55 | |
| Weekly | 75 | 45 |
| 100 | 42 | |
| 200 | 40** | |
| Significantly different from the untreated control in one of four experiments.[11] *Weekly applications were statistically equivalent in managing the disease.[11] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of BCA, the SA pathway, and SAR.
Quantification of Systemic Acquired Resistance (SAR) in Arabidopsis thaliana
This protocol is adapted from established methods for assessing SAR.[1][7][9]
Objective: To quantify the level of disease resistance in systemic, untreated leaves following a primary inoculation on local leaves.
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. maculicola (Psm) ES4326 (virulent strain)
-
Pseudomonas syringae pv. maculicola (Psm) ES4326 expressing avrRpt2 (avirulent strain for SAR induction)
-
10 mM MgCl₂
-
King's B (KB) medium plates with appropriate antibiotics
-
1 mL needleless syringes
-
Cork borer (4 mm diameter)
-
Microcentrifuge tubes
-
Homogenizer (e.g., bead beater)
Procedure:
-
Primary Inoculation (SAR Induction):
-
Prepare a bacterial suspension of avirulent Psm ES4326 avrRpt2 at an OD₆₀₀ of 0.001 in 10 mM MgCl₂.
-
Infiltrate the bacterial suspension into three lower leaves of each plant using a needleless syringe.
-
For control plants, infiltrate with 10 mM MgCl₂.
-
Maintain plants under standard growth conditions for 2 days to allow for the establishment of SAR.
-
-
Secondary Inoculation (Challenge):
-
Prepare a bacterial suspension of virulent Psm ES4326 at an OD₆₀₀ of 0.001 in 10 mM MgCl₂.
-
Infiltrate this suspension into three upper, systemic (previously untreated) leaves of both SAR-induced and control plants.
-
-
Quantification of Bacterial Growth:
-
At 0 and 3 days post-secondary inoculation (dpi), collect two leaf discs (4 mm diameter) from the challenged leaves of each plant.
-
Place the leaf discs in a microcentrifuge tube containing 200 µL of 10 mM MgCl₂ and two sterile beads.
-
Homogenize the tissue using a bead beater for 1 minute.
-
Perform serial dilutions of the homogenate in 10 mM MgCl₂.
-
Plate 100 µL of each dilution onto KB plates.
-
Incubate the plates at 28°C for 2 days.
-
Count the colony-forming units (CFU) and calculate the bacterial titer per cm² of leaf tissue.
-
-
Data Analysis:
-
Compare the bacterial growth in SAR-induced plants to that in control plants at 3 dpi. A significant reduction in bacterial growth in the induced plants indicates the successful establishment of SAR.
-
Quantification of Salicylic Acid by High-Performance Liquid Chromatography (HPLC)
This protocol provides a method for the extraction and quantification of free and total SA from plant tissue.[2][3][4][5][12]
Objective: To measure the concentration of salicylic acid in plant samples.
Materials:
-
Plant tissue (e.g., Arabidopsis leaves)
-
Liquid nitrogen
-
Methanol (90% and 100%)
-
Trichloroacetic acid (TCA)
-
Ethyl acetate:cyclopentane:isopropanol (100:99:1, v/v/v)
-
Sodium acetate buffer (pH 4.5)
-
β-glucosidase
-
HPLC system with a C18 reverse-phase column and a fluorescence detector
-
SA standard
Procedure:
-
Extraction:
-
Freeze approximately 100 mg of plant tissue in liquid nitrogen and grind to a fine powder.
-
Add 1 mL of 90% methanol and vortex thoroughly.
-
Add 1 mL of 100% methanol and vortex again.
-
Centrifuge at 12,000 x g for 10 minutes.
-
Collect the supernatant.
-
-
Phase Separation for Free SA:
-
Add 500 µL of the supernatant to a new tube.
-
Add 500 µL of TCA and 1 mL of the ethyl acetate:cyclopentane:isopropanol solvent mixture.
-
Vortex and centrifuge to separate the phases.
-
The upper organic phase contains free SA. Transfer it to a new tube and evaporate to dryness.
-
Resuspend the dried extract in the HPLC mobile phase.
-
-
Hydrolysis for Total SA (Free + Conjugated):
-
Take the remaining aqueous phase from the phase separation step.
-
Add 50 µL of sodium acetate buffer and 10 µL of β-glucosidase.
-
Incubate at 37°C for 90 minutes to release SA from its glucoside conjugates.
-
Re-extract with the ethyl acetate:cyclopentane:isopropanol solvent mixture.
-
Evaporate the organic phase to dryness and resuspend in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the resuspended samples into the HPLC system.
-
Separate the compounds on a C18 column using a suitable mobile phase gradient (e.g., methanol and water with 0.1% formic acid).
-
Detect SA using a fluorescence detector (excitation at ~305 nm, emission at ~407 nm).
-
Quantify SA levels by comparing the peak areas to a standard curve generated with known concentrations of SA.
-
Northern Blot Analysis for PR Gene Expression
This protocol describes a method to analyze the expression of Pathogenesis-Related (PR) genes.[8][10][18][19]
Objective: To detect and quantify the transcript levels of specific PR genes in response to treatment with BCA or pathogen infection.
Materials:
-
Total RNA extracted from plant tissue
-
Formaldehyde
-
MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
³²P-labeled DNA probe specific to the PR gene of interest
-
Wash buffers (SSC, SDS)
-
Phosphorimager or X-ray film
Procedure:
-
RNA Gel Electrophoresis:
-
Denature total RNA samples (10-20 µg) by heating in a formaldehyde-containing loading buffer.
-
Separate the RNA by size on a formaldehyde-agarose gel.
-
-
Blotting:
-
Transfer the separated RNA from the gel to a nylon membrane via capillary transfer overnight.
-
-
Probe Hybridization:
-
UV crosslink the RNA to the membrane.
-
Pre-hybridize the membrane in hybridization buffer to block non-specific binding sites.
-
Hybridize the membrane with a ³²P-labeled DNA probe specific for the target PR gene overnight at an appropriate temperature (e.g., 65°C).
-
-
Washing and Detection:
-
Wash the membrane with a series of buffers of increasing stringency (decreasing salt concentration and increasing temperature) to remove unbound probe.
-
Expose the membrane to a phosphorimager screen or X-ray film to detect the radioactive signal.
-
The intensity of the band corresponds to the abundance of the PR gene transcript.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software and normalize to a loading control (e.g., rRNA or a housekeeping gene like actin) to compare expression levels between different samples.
-
Experimental Workflows and Logical Relationships
Visualizing experimental workflows can aid in the design and execution of research projects.
Workflow for Evaluating a Novel Plant Activator
Caption: Workflow for evaluating a new plant activator.
Conclusion
This compound, delivered as Acibenzolar-S-methyl, represents a powerful tool for both fundamental research in plant immunity and practical applications in agriculture. Its well-defined mode of action as a salicylic acid mimic provides a clear framework for studying the intricacies of the SA signaling pathway and Systemic Acquired Resistance. The quantitative data and detailed experimental protocols provided in this guide are intended to equip researchers and professionals with the necessary information to effectively utilize BCA as a research tool and to develop innovative strategies for enhancing crop resilience against diseases. A thorough understanding of the molecular mechanisms underlying induced resistance will be pivotal in breeding for more durable disease resistance and developing the next generation of sustainable crop protection solutions.
References
- 1. researchgate.net [researchgate.net]
- 2. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Analysis of Salicylic and Phenolic Acids in the Plant by HPLC-Fluorescence Detector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of an RP-HPLC method for determination of salicylic acid and its metabolic intermediates from plant biosynthesis pathways | Masaryk University [muni.cz]
- 6. [PDF] Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 7. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. gladstone.org [gladstone.org]
- 9. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. farmaciajournal.com [farmaciajournal.com]
- 13. Foliar Applications of Acibenzolar-S-Methyl Negatively Affect the Yield of Grafted Tomatoes in Fields Infested with Ralstonia solanacearum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. gd.eppo.int [gd.eppo.int]
- 15. mdpi.com [mdpi.com]
- 16. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 17. researchgate.net [researchgate.net]
- 18. stockingerlab.osu.edu [stockingerlab.osu.edu]
- 19. Northern blot - Wikipedia [en.wikipedia.org]
Discovery of 1,2,3-Benzothiadiazole-7-carboxylic acid as a plant activator
An In-depth Technical Guide to the Discovery of 1,2,3-Benzothiadiazole-7-carboxylic Acid as a Plant Activator
Introduction
The management of plant diseases has historically relied on the direct application of fungicides and bactericides that target the pathogens themselves. However, an innovative approach in plant protection involves the activation of the plant's own innate defense mechanisms. This strategy is centered around the concept of Systemic Acquired Resistance (SAR), a state of heightened, broad-spectrum, and long-lasting immunity in plants triggered by a localized primary infection.[1][2][3] A pivotal discovery in this field was the identification of this compound and its derivatives as potent plant activators.[4]
This technical guide provides a comprehensive overview of this compound, its commercially developed S-methyl ester derivative Acibenzolar-S-methyl (ASM or BTH), and its role in inducing SAR.[5][6] It is intended for researchers, scientists, and professionals in plant science and agrochemical development, offering detailed insights into its mechanism of action, supporting experimental data, and relevant laboratory protocols.
Mechanism of Action: Inducing Systemic Acquired Resistance
This compound and its functional analog Acibenzolar-S-methyl (BTH) do not possess direct antimicrobial properties.[6][7][8] Instead, they function as synthetic mimics of the natural plant hormone salicylic acid (SA), a key signaling molecule in the SAR pathway.[9] Upon application, BTH is absorbed and translocated throughout the plant, triggering a cascade of defense-related biochemical changes that prepare the plant to resist subsequent infections.[9]
The core of BTH's action lies in its ability to activate the SAR signal transduction pathway.[10] A critical component of this pathway is the NPR1 (Non-expresser of Pathogenesis-Related genes 1) protein, also known as NIM1 (Non-inducible Immunity 1).[1] In an uninduced state, NPR1 exists as an oligomer in the cytoplasm. Following an induction signal, which can be provided by SA or BTH, cellular redox changes lead to the monomerization of NPR1. These monomers then translocate to the nucleus, where they interact with transcription factors to activate the expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes like PR-1.[1][10]
Crucially, BTH can activate this pathway even in plants where SA accumulation is blocked, indicating that it acts downstream of SA production.[10][11] This activation leads to a phenomenon known as "priming," where the plant is conditioned for a more rapid and robust activation of cellular defense responses, such as the expression of Phenylalanine Ammonia-Lyase (PAL) genes and the deposition of callose, upon subsequent pathogen attack or stress.[1]
Caption: SAR signaling pathway induced by BTH.
Data Presentation: Efficacy of this compound (BTH)
The effectiveness of BTH (often applied as Acibenzolar-S-methyl) has been demonstrated across a wide range of plant species and pathogens. The following tables summarize key quantitative findings from various studies.
Table 1: Effect of BTH Treatment on Disease Resistance
| Plant Species | Pathogen | Disease | Efficacy/Observation |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | Bacterial Speck | BTH pretreatment greatly augmented subsequent defense gene expression.[1] |
| Arabidopsis thaliana | Peronospora parasitica | Downy Mildew | BTH-treated plants were resistant to infection.[10] |
| Wheat (Triticum aestivum) | Blumeria graminis f.sp. tritici | Powdery Mildew | BTH protected wheat systemically against infection.[5] |
| Tomato (Lycopersicon esculentum) | Fusarium oxysporum f. sp. radicis-lycopersici | Fusarium Crown and Root Rot | BTH application induced systemic resistance, restricting fungal colonization.[11] |
| Rice (Oryza sativa) | Rhizoctonia solani | Sheath Blight | BTH inhibited disease development and its spread.[8] |
| Cucumber (Cucumis sativus) | Erysiphe cichoracearum | Powdery Mildew | Novel BTH derivatives showed excellent SAR-inducing activity.[12] |
| Cucumber (Cucumis sativus) | Colletotrichum lagenarium | Anthracnose | Novel BTH derivatives were more potent than commercial BTH.[12] |
Table 2: BTH-Induced Expression of Defense-Related Genes
| Plant Species | Gene(s) | Observation |
| Arabidopsis thaliana | PR-1 (Pathogenesis-Related 1) | BTH treatment induced PR-1 mRNA accumulation.[10] |
| Arabidopsis thaliana | PAL (Phenylalanine Ammonia-Lyase) | BTH pretreatment primed the plant for stronger PAL gene activation upon stimulation.[1] |
| Wheat (Triticum aestivum) | WCI genes (Wheat Chemically Induced) | Onset of resistance was tightly correlated with the induction of WCI genes.[5] |
| Zucchini (Cucurbita pepo) | PAL, NPR1, PR-1b | A BTH derivative (BTHWA) led to a higher level of SAR marker gene expression.[13] |
| Nicotiana benthamiana | NbPR1a, NbPR2 | Expression levels of SA signaling marker genes were coupled with SAR against pathogens.[14] |
Experimental Protocols
Detailed and standardized protocols are essential for studying plant activators. Below are methodologies for key experiments.
Systemic Acquired Resistance (SAR) Assay
This assay measures the ability of a primary treatment (like BTH) to induce resistance in systemic, untreated leaves against a secondary pathogen challenge.
Methodology:
-
Plant Growth: Grow plants (e.g., Arabidopsis thaliana, tobacco) under controlled environmental conditions (e.g., 22°C, 16h light/8h dark cycle) for 4-6 weeks.
-
Primary Treatment (Induction):
-
Select 2-3 lower, mature leaves for the primary treatment.
-
Chemical Induction: Apply BTH solution (e.g., 100 µM in water with a surfactant) to the adaxial surface of the selected leaves using a fine-mist sprayer or by brushing the solution on.
-
Biological Induction (Control): Infiltrate leaves with a suspension of an avirulent pathogen (e.g., Pseudomonas syringae expressing an avirulence gene) using a needleless syringe.[2]
-
For mock controls, treat with water or the buffer solution used for the pathogen.
-
-
Incubation: Allow 3-7 days for the SAR signal to be generated and translocated to systemic tissues.[1]
-
Secondary Challenge:
-
Select upper, systemic leaves that were not part of the primary treatment.
-
Inoculate these leaves with a virulent pathogen (e.g., a virulent strain of Pseudomonas syringae).[15]
-
-
Quantification of Resistance:
-
After 2-4 days post-challenge, collect leaf discs from the challenged leaves.
-
Homogenize the tissue in a buffer (e.g., 10 mM MgCl2).
-
Perform serial dilutions and plate on appropriate growth media to determine bacterial colony-forming units (CFU) per unit of leaf area.
-
A statistically significant reduction in pathogen growth in BTH-treated plants compared to mock-treated plants indicates the induction of SAR.
-
Caption: Experimental workflow for a SAR assay.
Pathogen Inoculation Assay
Various methods can be used to inoculate plants, depending on the pathogen and the experimental goal.[16]
Methodologies:
-
Spray Inoculation:
-
Grow a liquid culture of the bacterial or fungal pathogen to the desired concentration (e.g., 10⁸ CFU/mL for bacteria).
-
Add a surfactant (e.g., Silwet L-77) to the suspension to ensure even leaf coverage.
-
Use a fine-mist sprayer to apply the inoculum to the entire plant until runoff.[17]
-
Cover plants with a humidity dome for 24-48 hours to promote infection.
-
-
Syringe Infiltration:
-
Prepare a pathogen suspension at a lower concentration (e.g., 10⁵-10⁶ CFU/mL).[15]
-
Use a 1 mL needleless syringe to gently press the suspension into the abaxial (underside) of the leaf until a small water-soaked area appears.[16][18] This method ensures a defined amount of inoculum enters the leaf apoplast.
-
-
Wound Inoculation:
Gene Expression Analysis by RT-qPCR
Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is used to measure the transcript levels of defense-related genes.[19]
Methodology:
-
Experimental Treatment: Treat plants with BTH or a mock solution as described in the SAR assay.
-
Sample Collection: At various time points post-treatment (e.g., 0, 6, 12, 24, 48 hours), harvest leaf tissue and immediately freeze it in liquid nitrogen to prevent RNA degradation.
-
RNA Extraction: Extract total RNA from the plant tissue using a commercial kit (e.g., RNeasy Plant Mini Kit) or a TRIzol-based method.
-
RNA Quality Control and Quantification: Assess RNA integrity (e.g., via gel electrophoresis) and quantify its concentration using a spectrophotometer (e.g., NanoDrop).
-
DNase Treatment: Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
cDNA Synthesis (Reverse Transcription): Synthesize complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.[20]
-
Quantitative PCR (qPCR):
-
Prepare a reaction mix containing cDNA template, gene-specific primers (for target genes like PR-1 and a reference/housekeeping gene like Actin or Ubiquitin), and a fluorescent dye master mix (e.g., SYBR Green).[21][22]
-
Perform the qPCR reaction in a real-time PCR cycler. The cycling parameters typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.[21]
-
-
Data Analysis:
Caption: Workflow for gene expression analysis by RT-qPCR.
Conclusion
The discovery of this compound and its derivative Acibenzolar-S-methyl marked a significant advancement in plant protection, establishing the viability of chemically inducing a plant's inherent defense mechanisms.[5][23] By acting as a functional analog of salicylic acid, BTH activates the Systemic Acquired Resistance pathway, priming the plant for a broad-spectrum and durable resistance against a variety of fungal, bacterial, and viral pathogens.[3][9] The data clearly show that BTH treatment leads to enhanced disease resistance and the induction of key defense-related genes. The experimental protocols outlined provide a robust framework for further research into this and other novel plant activators, paving the way for sustainable agricultural practices that leverage the plant's own immune system.
References
- 1. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Brush and Spray: A High-Throughput Systemic Acquired Resistance Assay Suitable for Large-Scale Genetic Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. uvm.edu [uvm.edu]
- 4. scribd.com [scribd.com]
- 5. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 7. apvma.gov.au [apvma.gov.au]
- 8. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemicalwarehouse.com [chemicalwarehouse.com]
- 10. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. academic.oup.com [academic.oup.com]
- 15. researchgate.net [researchgate.net]
- 16. An Efficient Inoculation Technique to Assess the Pathogenicity of Pantoea Species Associated to Bacterial Blight of Rice - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Video: The Plant Infection Test: Spray and Wound-Mediated Inoculation with the Plant Pathogen Magnaporthe Grisea [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. Frontiers | Reprogramming of plants during systemic acquired resistance [frontiersin.org]
- 21. Real-Time qPCR Analysis of Defense Gene Expression [bio-protocol.org]
- 22. Development of a qPCR Strategy to Select Bean Genes Involved in Plant Defense Response and Regulated by the Trichoderma velutinum – Rhizoctonia solani Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 23. academic.oup.com [academic.oup.com]
The Role of 1,2,3-Benzothiadiazole-7-carboxylic acid in Systemic Acquired Resistance: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Systemic Acquired Resistance (SAR) is a crucial inducible defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. A key activator of this pathway is 1,2,3-Benzothiadiazole-7-carboxylic acid, a synthetic functional analog of the natural signaling molecule, salicylic acid (SA). This technical guide provides an in-depth exploration of the molecular mechanisms by which this compound, commonly known as BTH or its S-methyl ester derivative Acibenzolar-S-methyl (ASM), induces SAR. It details the signaling cascade, presents quantitative data on its efficacy, and offers comprehensive experimental protocols for studying its effects.
Introduction to this compound and Systemic Acquired Resistance
Systemic Acquired Resistance (SAR) is a state of heightened defense in plants that is activated throughout the plant following an initial localized pathogen infection.[1] This response is characterized by the accumulation of endogenous salicylic acid (SA) and the expression of a battery of pathogenesis-related (PR) genes, leading to enhanced resistance against a broad spectrum of pathogens, including viruses, bacteria, and fungi.[2][3]
This compound (BTH) and its active S-methyl ester form, Acibenzolar-S-methyl (ASM), are potent synthetic inducers of SAR.[3][4] Marketed under trade names like Bion® and Actigard®, ASM is valued in agriculture for its ability to enhance a plant's innate immunity without direct antimicrobial properties, making it a valuable tool in integrated pest management programs.[5] ASM is metabolized in the plant to its active form, acibenzolar, which then mimics the action of SA.[6]
Molecular Mechanism of Action
Acibenzolar-S-methyl (ASM) is absorbed by the plant and converted to its active form, acibenzolar, by the enzyme salicylic acid binding protein 2 (SABP2).[6] Acibenzolar functions as a functional analog of salicylic acid, acting downstream of SA biosynthesis.[7] This means that BTH can induce SAR even in plants that are unable to accumulate SA, such as those expressing the NahG gene, which encodes a salicylate hydroxylase.[7][8]
The core of the BTH-induced SAR signaling pathway is dependent on the regulatory protein NONEXPRESSER OF PATHOGENESIS-RELATED GENES 1 (NPR1).[9] In the absence of SA or BTH, NPR1 exists as an oligomer in the cytoplasm. Upon binding of SA or its analog, a conformational change in NPR1 leads to its monomerization and translocation into the nucleus. Inside the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a wide array of defense-related genes, most notably the Pathogenesis-Related (PR) genes such as PR-1, PR-2, and PR-5.[10][11]
BTH has also been shown to prime plants for a more rapid and robust activation of other defense responses upon subsequent pathogen attack, a phenomenon known as "priming".[12] This includes enhanced callose deposition at the site of infection and potentiated activation of the Phenylalanine Ammonia-Lyase (PAL) gene, a key enzyme in the phenylpropanoid pathway which can contribute to SA biosynthesis.[12]
Signaling Pathway Diagram
Caption: BTH-induced SAR signaling pathway.
Quantitative Data on BTH-Induced Systemic Acquired Resistance
The efficacy of BTH in inducing SAR can be quantified through various metrics, including the reduction in disease severity, the induction of defense-related gene expression, and the accumulation of protective compounds.
Table 1: Effect of BTH Concentration on Disease Resistance
| Plant Species | Pathogen | BTH Concentration | Disease Reduction (%) | Reference |
| Tomato | Cucumber mosaic virus (CMV-Y) | Soil drench | 87.5% reduction in disease incidence | [13] |
| Cucumber | Colletotrichum lagenarium | 10 µM | 55.8% reduction in spreading lesions | [14] |
| Cucumber | Colletotrichum lagenarium | 50 µM | 85.6% reduction in spreading lesions | [14] |
| Bean | Botrytis cinerea | 250 mg/L | Significant reduction in susceptibility | [10] |
| Tomato | Botrytis cinerea | 1-50 mg/L | Increased protection | [10] |
Table 2: BTH-Induced Expression of Pathogenesis-Related (PR) Genes
| Plant Species | Gene | BTH Treatment | Fold Change in Expression | Time Point | Reference |
| Kiwifruit ('Hayward') | PR1 | Post-harvest ASM | 4-5 fold | 6 days | [11] |
| Kiwifruit ('Hayward') | PR2 | Post-harvest ASM | 4-5 fold | 6 days | [11] |
| Kiwifruit ('Hayward') | PR5 | Post-harvest ASM | 4-5 fold | 6 days | [11] |
| Arabidopsis | PR1 | 1 mM ASM (local) | ~15 fold (distal) | 1 day | [15] |
| Arabidopsis | SID2 | 1 mM ASM (local) | ~3 fold (distal) | 1 day | [15] |
| Arabidopsis | ALD1 | 1 mM ASM (local) | ~6 fold (distal) | 1 day | [15] |
| Japanese Radish | PR1 | ASM treatment | Induced | 4 hours | [16] |
| Japanese Radish | PR2 | ASM treatment | Induced | 4 hours | [16] |
| Japanese Radish | PR3 | ASM treatment | Induced | 4 hours | [16] |
Experimental Protocols
This section provides detailed methodologies for key experiments used to investigate the role of this compound in SAR.
Disease Resistance Assay in Arabidopsis thaliana with Pseudomonas syringae
This protocol is adapted from established methods for quantifying SAR.[17][7]
Objective: To quantify the level of resistance induced by BTH treatment against a virulent bacterial pathogen.
Materials:
-
Arabidopsis thaliana plants (e.g., ecotype Col-0)
-
Pseudomonas syringae pv. tomato DC3000
-
This compound (BTH) solution (e.g., 100 µM in water)
-
10 mM MgCl₂
-
King's B (KB) medium
-
1 mL needleless syringes
-
Leaf punch
-
Sterile microcentrifuge tubes
-
Sterile water
Procedure:
-
Plant Treatment:
-
Spray 3-4 week old Arabidopsis plants with either the BTH solution or water (mock control).
-
Allow the plants to incubate for 2-3 days to establish SAR.
-
-
Pathogen Inoculation:
-
Grow P. syringae in KB medium to an OD₆₀₀ of 0.8.
-
Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to a final concentration of 1 x 10⁵ colony-forming units (CFU)/mL.
-
Infiltrate the bacterial suspension into the abaxial side of fully expanded leaves using a needleless syringe.
-
-
Quantification of Bacterial Growth:
-
At 3 days post-inoculation, collect leaf discs from the infiltrated areas using a leaf punch.
-
Homogenize the leaf discs in sterile water in microcentrifuge tubes.
-
Perform serial dilutions of the homogenate and plate on KB agar plates.
-
Incubate the plates at 28°C for 2 days and count the number of colonies to determine the CFU per unit leaf area.
-
Expected Outcome: BTH-treated plants will exhibit significantly lower bacterial growth compared to mock-treated plants, indicating induced resistance.
Experimental Workflow Diagram
Caption: Workflow for a disease resistance assay.
Quantification of Salicylic Acid by HPLC
This protocol is based on established methods for SA extraction and analysis.[2][9]
Objective: To measure the levels of free and total salicylic acid in plant tissue following BTH treatment.
Materials:
-
Plant tissue (e.g., leaves)
-
Liquid nitrogen
-
90% and 100% Methanol
-
Trichloroacetic acid (TCA)
-
Ethyl acetate/cyclopentane/isopropanol (100:99:1 v/v/v)
-
β-glucosidase
-
HPLC system with a C18 column and fluorescence detector
Procedure:
-
Extraction:
-
Freeze plant tissue in liquid nitrogen and grind to a fine powder.
-
Extract the powder sequentially with 90% and 100% methanol.
-
Combine the supernatants and evaporate to near dryness.
-
-
Sample Splitting:
-
Resuspend the extract and divide it into two equal aliquots for free and total SA analysis.
-
-
Free SA Analysis:
-
Add TCA to one aliquot, vortex, and centrifuge.
-
Extract the supernatant three times with the ethyl acetate/cyclopentane/isopropanol mixture.
-
Combine the organic phases and evaporate to dryness.
-
Resuspend the sample in the HPLC mobile phase.
-
-
Total SA Analysis:
-
To the second aliquot, add β-glucosidase solution and incubate to release SA from its glucoside conjugates.
-
Proceed with TCA precipitation and solvent extraction as for free SA.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate SA using a C18 column with an appropriate mobile phase gradient.
-
Detect SA using a fluorescence detector (excitation ~305 nm, emission ~407 nm).
-
Quantify SA levels by comparing peak areas to a standard curve.
-
Analysis of Pathogenesis-Related (PR) Gene Expression by RT-qPCR
This protocol provides a general framework for analyzing the expression of SAR marker genes.[1][18]
Objective: To quantify the relative expression levels of PR genes in response to BTH treatment.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
RNA extraction kit
-
DNase I
-
Reverse transcriptase
-
qPCR master mix (e.g., SYBR Green)
-
Gene-specific primers for target PR genes and a reference gene (e.g., Actin or Ubiquitin)
-
qPCR instrument
Procedure:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from plant tissue using a commercial kit or a standard protocol.
-
Treat the RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the RNA template using reverse transcriptase.
-
-
qPCR Reaction:
-
Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and gene-specific primers.
-
Run the qPCR reaction in a real-time PCR instrument using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for the target and reference genes.
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the expression of the reference gene in mock-treated samples.
-
Callose Deposition Assay
This protocol is adapted from methods for visualizing and quantifying callose deposition.[3][5]
Objective: To assess the extent of callose deposition in plant leaves as a marker of the defense response.
Materials:
-
Plant leaves
-
Ethanol
-
Aniline blue solution (0.01% in 150 mM K₂HPO₄, pH 9.5)
-
Fluorescence microscope with a UV filter
Procedure:
-
Tissue Clearing:
-
Submerge leaves in 95% ethanol and incubate until chlorophyll is completely removed.
-
-
Staining:
-
Rehydrate the cleared leaves in water.
-
Incubate the leaves in the aniline blue solution in the dark for at least 2 hours.
-
-
Visualization and Quantification:
-
Mount the stained leaves on a microscope slide.
-
Visualize callose deposits (which fluoresce bright yellow-green) using a fluorescence microscope with a UV filter.
-
Quantify the number and area of callose deposits per unit leaf area using image analysis software.
-
Conclusion
This compound and its derivatives are invaluable tools for both practical crop protection and fundamental research into plant defense mechanisms. By acting as a potent functional analog of salicylic acid, BTH activates the NPR1-dependent signaling pathway, leading to the induction of systemic acquired resistance. The quantitative data and detailed experimental protocols provided in this guide offer a robust framework for researchers and professionals to further investigate and harness the power of this important plant defense activator. The continued study of BTH and SAR holds significant promise for the development of novel and sustainable strategies for ensuring global food security.
References
- 1. gene-quantification.de [gene-quantification.de]
- 2. Quantification of Salicylic Acid (SA) and SA-glucosides in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Transient Changes in Defence Gene Expression and Phytohormone Content Induced by Acibenzolar-S-Methyl in Glasshouse and Orchard Grown Kiwifruit [frontiersin.org]
- 5. par.nsf.gov [par.nsf.gov]
- 6. ruo.mbl.co.jp [ruo.mbl.co.jp]
- 7. Protocol: an improved method to quantify activation of systemic acquired resistance (SAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Extraction and the HPLC Analysis of Salicylic and Gentisic Acids [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Quantification of Callose Deposition in Plant Leaves [en.bio-protocol.org]
- 13. Surface Inoculation and Quantification of Pseudomonas syringae Population in the Arabidopsis Leaf Apoplast - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Bacterial Leaf Infiltration Assay for Fine Characterization of Plant Defense Responses using the Arabidopsis thaliana-Pseudomonas syringae Pathosystem - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Brief guide to RT-qPCR - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Spectroscopic Analysis of 1,2,3-Benzothiadiazole-7-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the expected spectroscopic data for 1,2,3-Benzothiadiazole-7-carboxylic acid, a compound of interest in medicinal chemistry and materials science. The document outlines the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the detailed experimental protocols for their acquisition. This guide is intended to serve as a valuable resource for the characterization and analysis of this and structurally related compounds.
Predicted Spectroscopic Data
The following tables summarize the predicted and typical spectroscopic data for this compound based on the analysis of its functional groups and structural analogs.
Table 1: Predicted ¹H NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~12.0 - 13.0 | Singlet, broad | Carboxylic acid proton (-COOH) |
| ~8.0 - 8.5 | Multiplet | Aromatic protons |
| ~7.5 - 8.0 | Multiplet | Aromatic protons |
Table 2: Predicted ¹³C NMR Spectroscopic Data
| Chemical Shift (δ) ppm | Assignment |
| ~165 - 175 | Carboxylic acid carbon (-COOH) |
| ~120 - 155 | Aromatic carbons |
Table 3: Predicted IR Spectroscopic Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3300 - 2500 | Broad | O-H stretch of carboxylic acid |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1710 - 1680 | Strong | C=O stretch of carboxylic acid |
| 1600 - 1450 | Medium to Strong | Aromatic C=C skeletal vibrations |
| 1320 - 1210 | Strong | C-O stretch of carboxylic acid |
| ~920 | Broad, Medium | O-H bend of carboxylic acid dimer |
Table 4: Predicted Mass Spectrometry Data
| m/z | Interpretation |
| 180 | [M]⁺, Molecular ion |
| 163 | [M-OH]⁺ |
| 136 | [M-COOH]⁺ |
| 108 | Loss of N₂ from [M-COOH]⁺ |
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectroscopic data presented above.
2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Instrumentation: A Bruker Avance-400 spectrometer, or an equivalent instrument, operating at 400 MHz for ¹H NMR and 100 MHz for ¹³C NMR.
-
Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent, typically DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is used as an internal standard (δ = 0.00 ppm).
-
¹H NMR Acquisition: The proton NMR spectrum is acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The acidic proton of the carboxylic acid may be confirmed by adding a drop of D₂O to the NMR tube and re-acquiring the spectrum, which should result in the disappearance of the carboxylic acid proton signal.[1]
-
¹³C NMR Acquisition: The carbon NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum to a series of singlets, one for each unique carbon atom. A sufficient number of scans and a suitable relaxation delay are used to ensure accurate integration of all carbon signals, including the quaternary carbons.
2.2. Infrared (IR) Spectroscopy
-
Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer, such as a Nexus 870-FT-IR Thermo Nicolet spectrometer, is used.[2]
-
Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet by grinding a small amount of the compound with dry KBr and pressing the mixture into a thin, transparent disk. Alternatively, the spectrum can be recorded using an Attenuated Total Reflectance (ATR) accessory, where a small amount of the solid sample is placed directly onto the ATR crystal.
-
Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr for the pellet method) is recorded and subtracted from the sample spectrum. For carboxylic acids, a very broad absorption for the O-H bond is expected in the range of 3300-2500 cm⁻¹.[3][4] The C=O bond shows a strong absorption between 1710 and 1760 cm⁻¹.[3]
2.3. Mass Spectrometry (MS)
-
Instrumentation: A high-resolution mass spectrometer (HRMS), such as a Thermo LTQ-Orbitrap or an Applied Bio-Sciences HRMS spectrometer, equipped with an electrospray ionization (ESI) or electron ionization (EI) source is used.[2]
-
Sample Preparation: For ESI, the sample is dissolved in a suitable solvent, such as methanol or acetonitrile, at a low concentration (e.g., 1 µg/mL) and introduced into the mass spectrometer via direct infusion or through a liquid chromatography system. For EI, a small amount of the solid sample is introduced directly into the ion source.
-
Data Acquisition: In ESI, the analysis can be performed in both positive and negative ion modes. In positive ion mode, protonated molecules [M+H]⁺ are typically observed, while in negative ion mode, deprotonated molecules [M-H]⁻ are common for carboxylic acids.[5] In EI, the molecular ion [M]⁺ and various fragment ions are observed. For aromatic carboxylic acids, prominent fragments often result from the loss of -OH and -COOH groups.[6][7]
Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for Spectroscopic Analysis.
References
- 1. web.mit.edu [web.mit.edu]
- 2. rsc.org [rsc.org]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- 5. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. m.youtube.com [m.youtube.com]
Unveiling the Solid State: A Technical Guide to the Crystal Structure of 1,2,3-Benzothiadiazole-7-carboxylic Acid and Its Derivatives
For Immediate Release
This technical guide offers an in-depth analysis of the crystal structure of 1,2,3-benzothiadiazole-7-carboxylic acid and its derivatives, catering to researchers, scientists, and professionals in drug development. While a definitive crystal structure for this compound is not publicly available, this document provides a comprehensive overview of the crystallographic data for closely related compounds and outlines the general experimental protocols necessary for such a determination.
Introduction
1,2,3-Benzothiadiazole and its derivatives are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science due to their diverse biological activities and unique photophysical properties. The precise three-dimensional arrangement of atoms within a crystal lattice, determined through single-crystal X-ray diffraction, is paramount for understanding a molecule's physicochemical properties, guiding drug design, and developing novel materials. This guide focuses on the structural analysis of this important class of molecules.
Crystallographic Data of a Representative Derivative: 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)
In the absence of specific crystallographic data for this compound, we present the data for a well-characterized derivative, 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD). This data, sourced from a comprehensive study, provides valuable insights into the packing and intermolecular interactions that can be expected in related structures.[1]
Crystal Data and Structure Refinement
| Parameter | 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD)[1] |
| Empirical Formula | C₁₄H₈N₂S₃ |
| Formula Weight | 312.43 |
| Temperature | 293(2) K |
| Wavelength | 1.54184 Å |
| Crystal System | Orthorhombic |
| Space Group | Pcab |
| Unit Cell Dimensions | |
| a | 7.6931(2) Å |
| b | 12.8998(4) Å |
| c | 27.2831(8) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2707.03(14) ų |
| Z | 8 |
| Density (calculated) | 1.533 Mg/m³ |
| Absorption Coefficient | 4.484 mm⁻¹ |
| F(000) | 1280 |
| Refinement Details | |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2sigma(I)] | R1 = 0.0426, wR2 = 0.1157 |
| R indices (all data) | R1 = 0.0494, wR2 = 0.1215 |
Table 1: Crystallographic data and structure refinement details for 4,7-Di-2-thienyl-2,1,3-benzothiadiazole (T-BTD).[1]
Experimental Protocols
The determination of a crystal structure is a multi-step process that begins with the synthesis and crystallization of the compound of interest, followed by data collection and structure solution.
Synthesis and Crystallization of Benzothiadiazole Derivatives
The synthesis of benzothiadiazole derivatives often involves the condensation of an appropriately substituted o-aminothiophenol with a suitable reagent to form the thiadiazole ring. For carboxylic acid derivatives, this can involve the cyclization of an aminothiophenol carrying a carboxylic acid group or a precursor that can be later converted to a carboxylic acid.
General Crystallization Procedure for Aromatic Carboxylic Acids:
-
Solvent Selection: The choice of solvent is critical. An ideal solvent should dissolve the compound sparingly at room temperature but readily at an elevated temperature. Common solvents for aromatic carboxylic acids include ethanol, methanol, acetone, ethyl acetate, and mixtures with water.
-
Dissolution: The compound is dissolved in a minimum amount of the chosen hot solvent to create a saturated solution.
-
Hot Filtration: If any insoluble impurities are present, the hot solution is filtered to remove them.
-
Cooling: The hot, saturated solution is allowed to cool slowly and undisturbed. Slow cooling promotes the formation of larger, higher-quality crystals.
-
Crystal Harvesting: Once crystals have formed, they are collected by filtration, washed with a small amount of cold solvent to remove any adhering mother liquor, and then dried.
Single-Crystal X-ray Diffraction Analysis
Single-crystal X-ray diffraction is the definitive method for determining the atomic and molecular structure of a crystalline compound.
Methodology:
-
Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated to collect diffraction data from all possible orientations.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the atomic positions. This model is then refined against the experimental data to yield a final, accurate crystal structure.
Visualizations
The following diagrams illustrate the general workflow for crystal structure analysis and the potential molecular interactions within the crystal lattice of this compound.
Conclusion
The determination of the crystal structure of this compound is a crucial step in harnessing its full potential in various scientific fields. While the specific structure remains to be elucidated, the analysis of closely related derivatives and the application of established experimental protocols provide a solid foundation for future research. The data and methodologies presented in this guide are intended to support and accelerate the efforts of researchers in the structural characterization of this and other important molecular compounds.
References
An In-depth Technical Guide to the Hydrolysis of Acibenzolar-S-methyl to 1,2,3-Benzothiadiazole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
Acibenzolar-S-methyl (ASM), a key plant activator, functions as a pro-drug that undergoes hydrolysis to its biologically active metabolite, 1,2,3-benzothiadiazole-7-carboxylic acid (BTC). BTC is not directly fungicidal but induces Systemic Acquired Resistance (SAR) in plants, offering broad-spectrum protection against pathogens. Understanding the kinetics and mechanisms of this hydrolysis is crucial for optimizing its application in agriculture and for research into novel plant defense activators. This guide provides a comprehensive overview of the hydrolysis of ASM to BTC, including quantitative data, detailed experimental protocols, and visualizations of the associated biological pathways and experimental workflows.
Introduction
Acibenzolar-S-methyl (ASM), chemically known as S-methyl 1,2,3-benzothiadiazole-7-carbothioate, is a widely used agricultural chemical that protects plants from a variety of diseases.[1] Its unique mode of action does not involve direct toxicity to pathogens. Instead, ASM is hydrolyzed within the plant to this compound (BTC), the active compound that triggers the plant's own defense mechanisms through a process called Systemic Acquired Resistance (SAR).[1][2] This guide delves into the technical aspects of the pivotal hydrolysis reaction that transforms the pro-pesticide ASM into the active elicitor BTC.
Quantitative Data on ASM Hydrolysis
The rate of hydrolysis of Acibenzolar-S-methyl is significantly influenced by pH and temperature. The reaction is catalyzed by both acid and base, with a notable increase in rate under alkaline conditions. In the environment, hydrolysis is a key degradation pathway, particularly in alkaline soils and water bodies.
| pH | Temperature (°C) | Half-life (t½) |
| 5 | 20 | 3.8 years |
| 7 | 20 | 23 weeks |
| 9 | 20 | 19.4 hours |
| 1 | 25 | 58 days |
| 3 | 25 | 45 days |
| 5 | 25 | > 99 days |
| 7 | 25 | 76 days |
| 9 | 25 | 10 hours |
| 13 | 25 | < 5 minutes |
| 1 | 40 | 19 days |
| 3 | 40 | 7 days |
| 5 | 40 | 44 days |
| 7 | 40 | 44 hours |
| 9 | 40 | 47 minutes |
| 1 | 50 | 7 days |
| 3 | 50 | 6 days |
| 7 | 50 | 4 hours |
| 9 | 50 | 6 minutes |
Table 1: Hydrolysis half-life of Acibenzolar-S-methyl at various pH values and temperatures. Data compiled from JMPR 2016 and PubChem.[2][3]
Experimental Protocols
Protocol for Base-Catalyzed Hydrolysis of Acibenzolar-S-methyl
This protocol describes a laboratory procedure for the complete hydrolysis of ASM to BTC for analytical or preparative purposes.
Materials:
-
Acibenzolar-S-methyl (ASM) standard
-
Sodium hydroxide (NaOH), 1N solution
-
Hydrochloric acid (HCl), 1N solution (for neutralization)
-
Deionized water
-
Acetonitrile, HPLC grade
-
Heating block or water bath
-
pH meter
-
Volumetric flasks and pipettes
-
Reaction vials with screw caps
Procedure:
-
Standard Solution Preparation: Prepare a stock solution of ASM in acetonitrile at a known concentration (e.g., 1 mg/mL).
-
Reaction Setup: In a reaction vial, add a known volume of the ASM stock solution.
-
Initiation of Hydrolysis: Add an equal volume of 1N NaOH to the reaction vial. For example, for analytical purposes, a common procedure involves heating the sample with 1N NaOH at 60-75°C.[2]
-
Reaction Conditions: Cap the vial tightly and place it in a heating block or water bath set to a desired temperature (e.g., 65°C). Allow the reaction to proceed for a sufficient time to ensure complete hydrolysis (e.g., 2 hours).[2] The reaction progress can be monitored by taking aliquots at different time points.
-
Quenching and Neutralization: After the desired reaction time, cool the vial to room temperature. Neutralize the reaction mixture by adding 1N HCl dropwise until the pH reaches approximately 7.
-
Sample Preparation for Analysis: Dilute the neutralized solution with a suitable solvent system (e.g., acetonitrile/water) to a concentration appropriate for HPLC analysis. Filter the sample through a 0.45 µm syringe filter before injection.
Protocol for HPLC Analysis of ASM and BTC
This protocol provides a method for the separation and quantification of ASM and its hydrolysis product, BTC.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD) is suitable.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm × 150 mm, 5 µm particle size) is commonly used.[4]
-
Mobile Phase: An isocratic or gradient elution can be used. A typical mobile phase is a mixture of acetonitrile and water (e.g., 40:60 v/v) with a small amount of acid (e.g., 0.6 mL/L acetic acid) to improve peak shape.[4]
-
Flow Rate: A flow rate of 1 mL/min is typical.[4]
-
Detection: Monitor the absorbance at the respective λmax of ASM and BTC. For ASM, a wavelength of 254 nm can be used, and for BTC, 235 nm is suitable.[5]
-
Injection Volume: 10-20 µL.
Procedure:
-
Standard Preparation: Prepare a series of calibration standards for both ASM and BTC in the mobile phase, covering the expected concentration range of the samples.
-
Sample Injection: Inject the prepared standards and samples onto the HPLC system.
-
Data Analysis: Identify and quantify the peaks for ASM and BTC in the sample chromatograms by comparing their retention times and UV spectra with those of the standards. Construct calibration curves for both analytes to determine their concentrations in the samples.
Mandatory Visualizations
Experimental Workflow for ASM Hydrolysis Study
The following diagram illustrates a typical workflow for conducting a kinetic study of ASM hydrolysis.
Caption: Workflow for a kinetic study of ASM hydrolysis.
Signaling Pathway of Systemic Acquired Resistance (SAR) Induced by BTC
Upon hydrolysis of ASM, the resulting BTC acts as a signaling molecule that activates the SAR pathway in plants, leading to a heightened state of defense. This pathway is largely dependent on salicylic acid (SA) signaling.
Caption: SAR pathway activated by BTC.
Conclusion
The hydrolysis of Acibenzolar-S-methyl to this compound is a critical activation step for its function as a plant defense elicitor. The rate of this reaction is highly dependent on environmental factors, particularly pH and temperature. The protocols and data presented in this guide offer a technical foundation for researchers and professionals working with ASM and other plant activators. A thorough understanding of this hydrolysis reaction is essential for the development of new and effective strategies for crop protection that leverage the plant's innate immune system.
References
- 1. cipac.org [cipac.org]
- 2. Signal regulators of systemic acquired resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. epa.gov [epa.gov]
- 4. Control of salicylic acid synthesis and systemic acquired resistance by two members of a plant-specific family of transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | A splicing regulator, SR45, suppresses plant immunity by regulating salicylic acid pathway in Arabidopsis thaliana [frontiersin.org]
1,2,3-Benzothiadiazole-7-carboxylic Acid: A Functional Analog of Salicylic Acid for Plant Defense Induction
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,2,3-benzothiadiazole-7-carboxylic acid (BTH) and its S-methyl ester, acibenzolar-S-methyl (ASM), as potent functional analogs of the plant defense hormone, salicylic acid (SA). It delves into their mechanism of action, comparative efficacy, and the underlying signaling pathways. This document is intended to be a valuable resource for researchers in plant science, agrochemical development, and drug discovery, offering detailed experimental protocols and quantitative data to facilitate further investigation into this important class of plant defense activators.
Introduction
Salicylic acid (SA) is a key signaling molecule in plants that plays a crucial role in mediating defense responses against a wide range of pathogens. The activation of SA-dependent signaling pathways leads to the induction of Systemic Acquired Resistance (SAR), a long-lasting, broad-spectrum immunity. However, the direct application of SA in agriculture is often limited by its phytotoxicity at effective concentrations. This has driven the search for functional analogs of SA that can induce SAR without causing harm to the plant.
This compound (BTH), and its more commercially prevalent S-methyl ester, acibenzolar-S-methyl (ASM), have emerged as highly effective synthetic inducers of SAR.[1][2] ASM is the active ingredient in commercial plant activators such as BION® and Actigard®.[1] Unlike traditional fungicides that directly target pathogens, BTH and ASM act by priming the plant's own defense mechanisms, making them a valuable tool in integrated pest management strategies.[3] This guide explores the scientific basis for the function of BTH as an SA analog, presenting key quantitative data, detailed experimental methodologies, and visual representations of the involved biological pathways.
Mechanism of Action: Activating the Salicylic Acid Signaling Pathway
The primary mode of action of BTH and ASM is the induction of the SA-dependent SAR pathway. ASM is believed to be a pro-drug that is converted in the plant to its active form, this compound.[4] While structurally distinct from SA, BTH functionally mimics its role in activating downstream defense signaling.
A critical aspect of the BTH mechanism is that it acts downstream of SA accumulation.[5][6] This has been demonstrated in studies using transgenic plants expressing the nahG gene, which encodes a salicylate hydroxylase that degrades SA. In these plants, which are unable to accumulate SA, BTH treatment can still induce the expression of pathogenesis-related (PR) genes and enhance disease resistance.[5][6]
The SA signaling pathway converges on the key regulatory protein, NONEXPRESSER OF PR GENES 1 (NPR1).[7][8] In the resting state, NPR1 exists as an oligomer in the cytoplasm. Upon SA accumulation, cellular redox changes lead to the monomerization of NPR1 and its translocation to the nucleus.[9] In the nucleus, NPR1 interacts with TGA transcription factors to activate the expression of a large suite of defense-related genes, including the PR genes, which encode proteins with antimicrobial activities.[7][10] BTH treatment has been shown to induce the expression of PR-1, PR-2, and PR-5, hallmarks of SAR activation.[1][5]
BTH has also been shown to inhibit the activities of catalase and ascorbate peroxidase (APX), two key enzymes involved in scavenging reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1] This inhibition leads to an accumulation of H₂O₂, which acts as a secondary messenger in the defense signaling cascade.[11][12][13]
Quantitative Data Presentation
The following tables summarize the quantitative data available on the comparative efficacy and biochemical effects of BTH/ASM and Salicylic Acid.
Table 1: Comparative Efficacy in Disease Resistance
| Compound | Plant Species | Pathogen | Concentration | Disease Reduction (%) | Reference |
| Acibenzolar-S-methyl (ASM) | Banana (Musa acuminata) | Curvularia eragrostidis | 1-5 mM | 100 | [14][15] |
| Salicylic Acid (SA) | Banana (Musa acuminata) | Curvularia eragrostidis | 0.5-1.5 mM | up to 77.8 | [14][15] |
| Acibenzolar-S-methyl (ASM) | Apple (Malus domestica) | Erwinia amylovora (Fire Blight) | Trunk paint | 78-92 (canker size reduction) | [2] |
| Acibenzolar-S-methyl (ASM) | Pear (Pyrus communis) | Erwinia amylovora (Fire Blight) | Root drench, trunk paint, foliar spray | 22-25 (canker length reduction) | [2] |
| Benzothiadiazole (BTH) | Potato (Solanum tuberosum) | Alternaria solani (Early Blight) & Erysiphe cichoracearum (Powdery Mildew) | 50 mg a.i. L⁻¹ | Almost complete control | [16] |
| Acetylsalicylic Acid (ASA) | Potato (Solanum tuberosum) | Alternaria solani (Early Blight) & Erysiphe cichoracearum (Powdery Mildew) | 400 mg a.i. L⁻¹ | Reduced severity | [16] |
Table 2: Induction of Pathogenesis-Related (PR) Gene Expression
| Compound | Plant Species | Gene(s) | Fold Induction | Time Point | Reference |
| Acibenzolar-S-methyl (ASM) | Kiwifruit (Actinidia chinensis) | PR1 | ~5-15 | 1 week | [17] |
| Acibenzolar-S-methyl (ASM) | Kiwifruit (Actinidia chinensis) | PR5 | ~3-5 | 1 week | [17] |
| Acibenzolar-S-methyl (ASM) | Kiwifruit (Actinidia chinensis) | PR2 | ~4 | 1 week | [17] |
| Acibenzolar-S-methyl (ASM) | Arabidopsis thaliana | PR1, SID2, ALD1 | Significantly increased | 1 day | [7] |
Table 3: Biochemical Effects
| Compound | Effect | Target Enzyme | IC₅₀ | Plant Species | Reference |
| Salicylic Acid (SA) | Inhibition | Ascorbate Peroxidase (APX) | 78 µM | Tobacco | [10][18] |
| Salicylic Acid (SA) | Inhibition | Catalase | - | Arabidopsis thaliana | [11][12][13] |
| Benzothiadiazole (BTH) | Inhibition | Catalase and Ascorbate Peroxidase | - | General | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of BTH and SA as plant defense activators.
Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
This protocol is adapted from established methods for quantifying SAR.[4][19]
Materials:
-
Arabidopsis thaliana plants (4-5 weeks old)
-
Pseudomonas syringae pv. tomato DC3000 (virulent strain)
-
Pseudomonas syringae pv. tomato DC3000 carrying an avirulence gene (e.g., avrRpt2) (avirulent strain for induction)
-
10 mM MgCl₂
-
King's B (KB) medium
-
Syringes (1 mL, needleless)
-
Cork borer
-
Microcentrifuge tubes
-
Homogenizer
-
Spectrophotometer
Procedure:
-
Primary Inoculation (Induction):
-
Grow P. syringae (avirulent strain) overnight in KB medium at 28°C.
-
Pellet the bacteria by centrifugation and resuspend in 10 mM MgCl₂ to an optical density at 600 nm (OD₆₀₀) of 0.001.
-
Infiltrate the bacterial suspension into three lower leaves of each 4-5 week old Arabidopsis plant using a needleless syringe. As a control, infiltrate a separate set of plants with 10 mM MgCl₂.
-
Maintain the plants under standard growth conditions for 2-3 days to allow for the establishment of SAR.
-
-
Secondary Inoculation (Challenge):
-
Prepare a suspension of the virulent P. syringae DC3000 strain in 10 mM MgCl₂ at an OD₆₀₀ of 0.001.
-
Infiltrate this suspension into three upper, systemic leaves of both the induced and control plants.
-
-
Quantification of Bacterial Growth:
-
At 3 days post-challenge, collect leaf discs from the challenged leaves using a cork borer.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on KB agar plates.
-
Incubate the plates at 28°C for 2 days and count the number of colony-forming units (CFUs).
-
A significant reduction in CFU in the induced plants compared to the control plants indicates the successful induction of SAR.
-
Gene Expression Analysis by Northern Blot
This protocol provides a general framework for analyzing the expression of PR genes.
Materials:
-
Plant tissue (treated with BTH, SA, or control)
-
Liquid nitrogen
-
RNA extraction kit
-
Formaldehyde, formamide, MOPS buffer
-
Agarose
-
Nylon membrane
-
UV crosslinker
-
Hybridization buffer
-
³²P-labeled DNA probe for the PR gene of interest
-
Phosphorimager or X-ray film
Procedure:
-
RNA Extraction:
-
Harvest plant tissue at desired time points after treatment and immediately freeze in liquid nitrogen.
-
Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).
-
-
Gel Electrophoresis:
-
Separate 10-20 µg of total RNA on a formaldehyde-containing agarose gel.
-
-
Blotting:
-
Transfer the RNA from the gel to a nylon membrane via capillary action overnight.
-
UV-crosslink the RNA to the membrane.
-
-
Hybridization:
-
Pre-hybridize the membrane in hybridization buffer.
-
Add the ³²P-labeled DNA probe and incubate overnight at an appropriate temperature.
-
-
Washing and Detection:
-
Wash the membrane to remove unbound probe.
-
Expose the membrane to a phosphorimager screen or X-ray film to visualize the bands corresponding to the PR gene transcript. The intensity of the band is proportional to the level of gene expression.
-
Protein Extraction and Western Blot Analysis of NPR1
This protocol outlines the steps for detecting the NPR1 protein.
Materials:
-
Plant tissue
-
Liquid nitrogen
-
Protein extraction buffer (e.g., RIPA buffer with protease inhibitors)
-
Bradford assay reagent
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against NPR1
-
Secondary antibody (e.g., HRP-conjugated anti-rabbit IgG)
-
Chemiluminescent substrate
Procedure:
-
Protein Extraction:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen.
-
Homogenize the powder in ice-cold protein extraction buffer.
-
Centrifuge to pellet cell debris and collect the supernatant containing the total protein extract.
-
Determine the protein concentration using the Bradford assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein (20-50 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunodetection:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against NPR1 overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using a chemiluminescence imager.
-
Measurement of Hydrogen Peroxide (H₂O₂) Concentration
This protocol is based on the potassium iodide (KI) method.[3][4]
Materials:
-
Plant tissue
-
0.1% (w/v) Trichloroacetic acid (TCA)
-
10 mM Potassium phosphate buffer (pH 7.0)
-
1 M Potassium iodide (KI)
-
Spectrophotometer
-
H₂O₂ standard solutions
Procedure:
-
Extraction:
-
Homogenize fresh plant tissue in 0.1% TCA on ice.
-
Centrifuge the homogenate at 12,000 x g for 15 minutes at 4°C.
-
-
Reaction:
-
To 0.5 mL of the supernatant, add 0.5 mL of 10 mM potassium phosphate buffer (pH 7.0) and 1 mL of 1 M KI.
-
-
Measurement:
-
Measure the absorbance of the mixture at 390 nm.
-
Prepare a standard curve using known concentrations of H₂O₂.
-
Calculate the H₂O₂ concentration in the plant samples based on the standard curve.
-
Catalase and Ascorbate Peroxidase (APX) Activity Assays
Catalase (CAT) Activity Assay: [1]
Materials:
-
Plant protein extract
-
10 mM Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
The reaction mixture contains 950 µL of 10 mM H₂O₂.
-
Add 50 µL of plant extract to initiate the reaction.
-
Monitor the decomposition of H₂O₂ by measuring the decrease in absorbance at 240 nm for 3 minutes.
Ascorbate Peroxidase (APX) Activity Assay: [1]
Materials:
-
Plant protein extract
-
0.1 M Potassium phosphate buffer (pH 7.0)
-
25 mM Ascorbate
-
17 mM Hydrogen peroxide (H₂O₂)
-
Spectrophotometer
Procedure:
-
The reaction mixture contains 886 µL of 0.1 M potassium phosphate buffer, 4 µL of 25 mM ascorbate, and 10 µL of 17 mM H₂O₂.
-
Add 100 µL of plant extract to start the reaction.
-
Measure the decrease in absorbance at 290 nm due to the oxidation of ascorbate.
Visualization of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.
Caption: Salicylic Acid and BTH/ASM Signaling Pathway.
Caption: Experimental Workflow for SAR Assay.
Conclusion
This compound and its S-methyl ester are well-established functional analogs of salicylic acid that effectively induce Systemic Acquired Resistance in a wide range of plant species. Their mode of action, which involves the activation of the NPR1-dependent signaling pathway downstream of SA accumulation, provides a robust and reliable method for enhancing plant immunity. The quantitative data and detailed experimental protocols presented in this guide offer a solid foundation for researchers to further explore the molecular intricacies of BTH-induced resistance and to develop novel strategies for crop protection. Future research should focus on obtaining more precise quantitative data on the binding affinities of BTH to its molecular targets and on conducting direct comparative studies with salicylic acid across a broader range of plant-pathogen systems. Such efforts will undoubtedly contribute to a more comprehensive understanding of this important class of plant defense activators and their application in sustainable agriculture.
References
- 1. Measurement of catalase (CAT) and ascorbate peroxidase (APX) enzyme activity [bio-protocol.org]
- 2. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. plant-stress.weebly.com [plant-stress.weebly.com]
- 5. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [en.bio-protocol.org]
- 6. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Hydrogen Peroxide Measurement in Arabidopsis Root Tissue Using Amplex Red [bio-protocol.org]
- 8. profal.co.il [profal.co.il]
- 9. prometheusprotocols.net [prometheusprotocols.net]
- 10. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Influence of salicylic acid on H2O2 production, oxidative stress, and H2O2-metabolizing enzymes. Salicylic acid-mediated oxidative damage requires H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Influence of salicylic acid on H2O2 production, oxidative stress, and H2O2-metabolizing enzymes. Salicylic acid-mediated oxidative damage requires H2O2 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 15. li01.tci-thaijo.org [li01.tci-thaijo.org]
- 16. researchgate.net [researchgate.net]
- 17. Optimized Assay for Hydrogen Peroxide Determination in Plant Tissue Using Potassium Iodide [scirp.org]
- 18. Inhibition of ascorbate peroxidase by salicylic acid and 2,6-dichloroisonicotinic acid, two inducers of plant defense responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid: An Application Note and Detailed Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid, a key heterocyclic scaffold of interest in pharmaceutical and agrochemical research. The synthesis commences from the commercially available starting material, 2-amino-3-methylbenzoic acid, and proceeds through a multi-step sequence involving esterification, bromination, nucleophilic substitution with sodium sulfide, diazotization, and subsequent intramolecular cyclization, followed by final hydrolysis. This protocol offers detailed experimental procedures, a summary of expected quantitative data, and a visual representation of the synthetic pathway.
Introduction
1,2,3-Benzothiadiazole derivatives are a class of heterocyclic compounds that have garnered significant attention due to their diverse biological activities. Notably, derivatives of this compound have been investigated for their potential as plant activators, inducing systemic acquired resistance against various pathogens. The synthesis of this core structure is, therefore, of considerable interest to researchers in drug discovery and agricultural science. This application note outlines a reliable synthetic route starting from 2-amino-3-methylbenzoic acid.
Overall Reaction Scheme
The synthesis of this compound from 2-aminothiophenol is a multi-step process. A plausible and efficient synthetic route begins with the more readily available 2-amino-3-methylbenzoic acid, which is converted to the key intermediate, methyl 2-amino-3-mercaptobenzoate. This intermediate then undergoes diazotization and cyclization to form the 1,2,3-benzothiadiazole ring, followed by hydrolysis of the ester to yield the final carboxylic acid.
Application Notes and Protocols for 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) in Arabidopsis thaliana
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH), a potent inducer of Systemic Acquired Resistance (SAR), in Arabidopsis thaliana. BTH serves as a functional analog of salicylic acid (SA), activating the plant's innate immune system to confer broad-spectrum disease resistance.[1][2][3] This document outlines detailed protocols for BTH application, summarizes key quantitative data, and illustrates the underlying signaling pathway.
Overview of BTH and Systemic Acquired Resistance (SAR)
This compound (BTH) is a synthetic chemical that primes plants for enhanced defense responses against a wide range of pathogens, including viruses, bacteria, and fungi.[2][4] It functions by activating the SAR signal transduction pathway, which is a plant-wide defense mechanism.[2][5] Unlike direct-acting pesticides, BTH does not have intrinsic antimicrobial properties but instead prepares the plant to respond more rapidly and robustly to pathogen attacks.[6]
The activation of SAR by BTH is characterized by the induction of Pathogenesis-Related (PR) genes, such as PR-1, PR-2, and PR-5.[2][5] This process requires the key regulatory protein Non-expressor of Pathogenesis-Related genes 1 (NPR1).[2][6] Notably, BTH acts downstream of salicylic acid accumulation, meaning it can induce resistance even in plants unable to produce SA.[2]
BTH Signaling Pathway in Arabidopsis
The diagram below illustrates the simplified signaling cascade initiated by BTH application in Arabidopsis.
Caption: Simplified BTH signaling pathway in Arabidopsis.
Experimental Protocols
Two primary methods for applying BTH to Arabidopsis are foliar spray and soil drench. The choice of method may depend on the specific research question and experimental setup.[7][8] For both protocols, it is recommended to treat plants 1-3 days prior to pathogen inoculation to allow for the establishment of the primed defense state.[1][6]
Protocol 2.1: Foliar Spray Application
This method is suitable for inducing a rapid and systemic response throughout the aerial tissues of the plant.
Materials:
-
This compound (BTH)
-
Wettable powder carrier (optional, but recommended for solubility)[6]
-
Deionized water
-
Fine-mist spray bottle
-
Arabidopsis thaliana plants (4-6 weeks old are commonly used)[6]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of BTH in a suitable solvent (e.g., acetone or DMSO). Note: The final concentration of the solvent should be minimal to avoid phytotoxicity.
-
Prepare Working Solution:
-
Dilute the BTH stock solution in deionized water to the desired final concentration (e.g., 100 µM).[6]
-
If using a wettable powder carrier, dissolve BTH directly in the carrier solution according to the manufacturer's instructions.[6]
-
Prepare a control solution containing only the solvent or the wettable powder carrier.[6]
-
-
Application:
-
Spray the Arabidopsis plants until the leaves are uniformly wet, ensuring coverage of both adaxial and abaxial surfaces. A typical application volume is 0.5 to 1 mL per plant.[6]
-
Treat a separate cohort of plants with the control solution.
-
-
Incubation:
-
Place the treated plants back into their growth chamber or greenhouse.
-
Allow at least 24 hours for the induction of SAR before proceeding with pathogen inoculation or tissue harvesting.
-
Protocol 2.2: Soil Drench Application
This method ensures uptake through the root system and is useful for studying systemic resistance to soil-borne pathogens or for applications where foliar spraying is not ideal.
Materials:
-
This compound (BTH)
-
Deionized water
-
Arabidopsis thaliana plants grown in individual pots
Procedure:
-
Prepare Working Solution:
-
Prepare a stock solution of BTH as described in Protocol 2.1.
-
Dilute the stock solution in deionized water to the desired final concentration (e.g., 330 µM).[1]
-
Prepare a control solution with the same concentration of solvent.
-
-
Application:
-
Evenly apply a known volume of the BTH working solution to the soil of each pot. The volume should be sufficient to saturate the soil without causing excessive runoff.
-
Apply an equal volume of the control solution to the control plants.
-
-
Incubation:
-
Return the plants to their growth environment.
-
Wait for 1-3 days before subsequent treatments or analysis to allow for root uptake and systemic distribution.[1]
-
Experimental Workflow Diagram
Caption: General experimental workflow for BTH application.
Quantitative Data Summary
The following tables summarize concentrations and observed effects of BTH application in Arabidopsis based on published literature.
| Application Method | BTH Concentration | Plant Age | Primary Observation | Reference |
| Soil Drench | 330 µM | Not Specified | Drastically slowed down infection by Botrytis cinerea. | [1] |
| Foliar Spray | 100 µM | 4-6 weeks | Primed plants for stronger PAL gene activation and enhanced callose deposition upon pathogen infection or wounding. | [6] |
| Foliar Spray | 1.2 mM | Not Specified | Reduced phytoplasma infection rate to 50% (from 73.7% in untreated plants). | [9] |
| Foliar Spray | 4.8 mM | Not Specified | Reduced phytoplasma infection rate to 35% (from 73.7% in untreated plants). | [9] |
| Induced Response | BTH Treatment Details | Measurement | Key Finding | Reference |
| Gene Expression | 100 µM Foliar Spray | mRNA accumulation | Induced accumulation of PR-1, PR-2, and PR-5 mRNAs. | [2] |
| Callose Deposition | 100 µM Foliar Spray | Fluorescence Microscopy | BTH pretreatment augmented subsequent callose deposition induced by wounding or pathogen infection. | [6] |
| Disease Resistance | 330 µM Soil Drench | Lesion Size | Significantly reduced lesion size caused by B. cinerea compared to water-treated controls. | [1] |
| Pathogen Resistance | Not Specified | Infection Rate | Conferred resistance to Turnip Crinkle Virus, Pseudomonas syringae, and Peronospora parasitica. | [2] |
Concluding Remarks
The application of this compound is a reliable and effective method for inducing systemic acquired resistance in Arabidopsis thaliana. The protocols provided herein offer a standardized approach for researchers. It is crucial to include appropriate controls in all experiments and to optimize concentrations and application timing based on the specific pathogen and research objectives. The provided diagrams and data tables serve as a quick reference for experimental design and interpretation of results.
References
- 1. researchgate.net [researchgate.net]
- 2. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Effect of Benzothiadiazole on Transmission of X-Disease Phytoplasma by the Vector Colladonus montanus to Arabidopsis thaliana, a New Experimental Host Plant - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Inducing Systemic Acquired Resistance in Crop Plants with 1,2,3-Benzothiadiazole-7-carboxylic acid
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction
Systemic Acquired Resistance (SAR) is a crucial innate defense mechanism in plants that provides broad-spectrum and long-lasting protection against a variety of pathogens, including fungi, bacteria, and viruses.[1][2] The induction of SAR can be triggered by localized infections or by the application of chemical elicitors. 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) and its S-methyl ester derivative, acibenzolar-S-methyl (ASM), are among the most well-characterized and commercially successful synthetic inducers of SAR.[1][3][4] BTH mimics the natural signaling molecule salicylic acid (SA), activating the plant's defense pathways without possessing direct antimicrobial properties.[3][4][5] These application notes provide a comprehensive overview, quantitative data, and detailed protocols for utilizing BTH to induce SAR in crop plants for research and potential agricultural applications.
Mechanism of Action: The BTH-Induced SAR Signaling Pathway
BTH treatment initiates a signaling cascade that leads to the accumulation of defense-related compounds and the expression of pathogenesis-related (PR) genes, ultimately priming the plant for a more rapid and robust defense response upon pathogen attack.[1][6] The signaling pathway is largely dependent on the key regulatory protein NONEXPRESSOR OF PATHOGENESIS-RELATED GENES1 (NPR1).[5][6]
Key steps in the BTH-induced SAR signaling pathway include:
-
Perception and Signal Transduction: While the direct receptor for BTH is not fully elucidated, its application leads to downstream events similar to those induced by salicylic acid.
-
NPR1 Activation: In the resting state, NPR1 exists as an oligomer in the cytoplasm. Upon induction by BTH, cellular redox changes lead to the monomerization of NPR1.
-
Nuclear Translocation of NPR1: Monomeric NPR1 translocates to the nucleus.
-
Transcriptional Activation: In the nucleus, NPR1 interacts with TGA transcription factors, which then bind to the promoters of PR genes, activating their transcription.
-
Expression of Defense Genes: This leads to the accumulation of PR proteins (e.g., PR-1, PR-2, PR-5), which have antimicrobial activities, and the reinforcement of cell walls.
Data Presentation: Efficacy of BTH in Crop Protection
The application of BTH has been shown to be effective in reducing disease severity in a variety of crop plants against a broad range of pathogens. The following tables summarize quantitative data from various studies.
| Crop | Pathogen | BTH Concentration | Application Method | Disease Reduction | Reference |
| Cucumber | Pythium aphanidermatum | 100 µg/mL | Seed pretreatment | 56.67% reduction in disease index | [5] |
| Cucumber | Colletotrichum lagenarium | 10 µM | Foliar spray | 55.8% reduction in spreading lesions | [7] |
| Cucumber | Colletotrichum lagenarium | 50 µM | Foliar spray | 85.6% reduction in spreading lesions | [7] |
| Tomato | Fusarium oxysporum f. sp. radicis-lycopersici | Not specified | Foliar spray | Significant reduction in the number of root lesions | [8] |
| Potato | Alternaria solani (Early blight) | 50 mg a.i./L | Foliar spray | "Almost complete control" | [9] |
| Potato | Erysiphe cichoracearum (Powdery mildew) | 50 mg a.i./L | Foliar spray | "Almost complete control" | [9] |
Experimental Protocols
The following protocols provide detailed methodologies for inducing and assessing SAR in crop plants using BTH.
Protocol 1: General Workflow for BTH-Induced SAR Experiment
This protocol outlines the complete workflow from plant treatment to data analysis.
Protocol 2: Preparation and Application of BTH Solution
Materials:
-
This compound (BTH) or Acibenzolar-S-methyl (ASM)
-
Wetting agent (e.g., Tween-20)
-
Distilled water
-
Magnetic stirrer and stir bar
-
pH meter
-
Spray bottle or soil drenching equipment
Procedure:
-
Stock Solution Preparation:
-
Prepare a stock solution of BTH (e.g., 10 mM) in a suitable solvent (e.g., acetone or ethanol) as BTH has low water solubility.
-
Note: Commercially available formulations like Bion® or Actigard® are often water-dispersible granules and can be mixed directly with water.
-
-
Working Solution Preparation:
-
Calculate the required volume of the stock solution to achieve the desired final concentration (e.g., 50 µM to 1 mM) in distilled water.
-
Add a wetting agent (e.g., 0.01-0.05% v/v Tween-20) to the water before adding the BTH stock solution to ensure even coverage on the leaf surface.
-
While stirring, slowly add the BTH stock solution to the water.
-
Adjust the pH of the solution to near neutral (pH 6.5-7.0) if necessary.
-
-
Application:
-
Foliar Spray: Apply the BTH solution to the plant foliage until runoff, ensuring thorough coverage of both adaxial and abaxial leaf surfaces.
-
Soil Drench: Apply a known volume of the BTH solution to the soil around the base of each plant.
-
Note: Include a control group treated with a solution containing the solvent and wetting agent but without BTH.
-
Protocol 3: Quantitative RT-PCR (qRT-PCR) for SAR Marker Gene Expression
Objective: To quantify the expression levels of SAR marker genes (e.g., PR-1, PR-2, PR-5) in response to BTH treatment.
Materials:
-
Liquid nitrogen
-
Mortar and pestle
-
RNA extraction kit (e.g., TRIzol or plant-specific kits)
-
DNase I
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green-based)
-
qPCR instrument
-
Gene-specific primers for target and reference genes
Procedure:
-
Sample Collection and RNA Extraction:
-
Harvest leaf tissue at desired time points after BTH treatment and/or pathogen inoculation.
-
Immediately freeze the tissue in liquid nitrogen and grind to a fine powder.
-
Extract total RNA using a preferred method, following the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
-
DNase Treatment and cDNA Synthesis:
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
-
Synthesize first-strand cDNA from the purified RNA using a reverse transcription kit.
-
-
qPCR Reaction Setup:
-
Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the diluted cDNA template.
-
Note: Include no-template controls (NTC) and no-reverse-transcriptase controls (-RT) to check for contamination.
-
-
qPCR Program:
-
Run the qPCR reaction using a standard thermal cycling program (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).
-
Include a melt curve analysis at the end of the run to verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each reaction.
-
Normalize the Ct values of the target genes to the Ct values of one or more stably expressed reference genes (e.g., Actin, Ubiquitin).
-
Calculate the relative gene expression using the 2-ΔΔCt method.
-
Protocol 4: Quantification of Salicylic Acid by High-Performance Liquid Chromatography (HPLC)
Objective: To measure the levels of free and total salicylic acid in plant tissues following BTH treatment.
Materials:
-
Plant tissue samples
-
Liquid nitrogen
-
Extraction solvent (e.g., 90% methanol)
-
Internal standard (e.g., o-anisic acid)
-
β-glucosidase (for total SA measurement)
-
HPLC system with a fluorescence detector
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Extraction:
-
Harvest and flash-freeze plant tissue in liquid nitrogen.
-
Grind the frozen tissue to a fine powder and weigh.
-
Add extraction solvent and an internal standard.
-
Vortex and sonicate the samples, then centrifuge to pellet the debris.
-
Collect the supernatant.
-
-
Sample Preparation for Free SA:
-
Dry an aliquot of the supernatant under vacuum.
-
Resuspend the dried extract in the HPLC mobile phase.
-
-
Sample Preparation for Total SA:
-
Dry another aliquot of the supernatant.
-
Resuspend the extract in a buffer and treat with β-glucosidase to release SA from its glucoside conjugates.
-
Stop the reaction and extract the SA into an organic solvent.
-
Dry the organic phase and resuspend in the HPLC mobile phase.
-
-
HPLC Analysis:
-
Inject the prepared samples into the HPLC system.
-
Separate the compounds on a C18 column using an appropriate mobile phase gradient.
-
Detect SA and the internal standard using a fluorescence detector (e.g., excitation at ~305 nm, emission at ~407 nm).
-
-
Quantification:
-
Create a standard curve using known concentrations of pure salicylic acid.
-
Calculate the concentration of SA in the samples based on the peak areas relative to the internal standard and the standard curve.
-
Conclusion
This compound and its derivatives are powerful tools for inducing Systemic Acquired Resistance in a wide range of crop plants. Understanding the underlying signaling pathway and utilizing standardized protocols for application and analysis are crucial for obtaining reliable and reproducible results. The quantitative data and detailed methodologies provided in these application notes serve as a valuable resource for researchers and scientists working on the development of novel strategies for sustainable crop protection. Further research to optimize application rates and timing for specific crop-pathogen systems will enhance the practical utility of BTH in agriculture.
References
- 1. mdpi.com [mdpi.com]
- 2. Induction of Systemic Acquired Disease Resistance in Plants: Potential Implications for Disease Management in Urban Forestry | Arboriculture & Urban Forestry [auf.isa-arbor.com]
- 3. preprints.org [preprints.org]
- 4. Frontiers | Enhancement of broad-spectrum disease resistance in wheat through key genes involved in systemic acquired resistance [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
Quantification of 1,2,3-Benzothiadiazole-7-carboxylic Acid in Plant Tissue by HPLC: Application Notes and Protocols
Introduction
1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) is the active metabolite of the plant activator acibenzolar-S-methyl. It plays a crucial role in inducing systemic acquired resistance (SAR) in a wide range of plant species, offering protection against various pathogens. The quantification of BTH in plant tissues is essential for researchers and scientists in the fields of plant pathology, agronomy, and drug development to understand its uptake, metabolism, and mode of action. This document provides a detailed application note and protocol for the quantification of BTH in plant tissue using High-Performance Liquid Chromatography (HPLC).
BTH-Induced Signaling Pathway
This compound acts as a functional analog of salicylic acid (SA), a key signaling molecule in plant defense. BTH treatment activates the SAR signal transduction pathway, which is largely dependent on the regulatory protein NPR1 (Nonexpresser of Pathogenesis-Related Genes1). This activation leads to the expression of a battery of pathogenesis-related (PR) genes, whose protein products contribute to enhanced disease resistance. Notably, the action of BTH is independent of ethylene and jasmonic acid signaling pathways and does not require the accumulation of endogenous salicylic acid.[1]
Caption: BTH-Induced Systemic Acquired Resistance (SAR) Signaling Pathway.
Experimental Protocols
This section details the methodology for the extraction and quantification of this compound from plant tissue.
Sample Preparation and Extraction
A robust sample preparation protocol is critical for accurate quantification. The following method is adapted from procedures for analyzing BTH and its parent compound in grains and vegetables.[2]
-
Homogenization: Weigh approximately 5 g of fresh plant tissue (leaves, stems, or roots) and homogenize it in a blender or with a mortar and pestle. For dry tissue, use approximately 1 g and grind to a fine powder.
-
Extraction: Transfer the homogenized sample to a centrifuge tube. Add 20 mL of an extraction solution consisting of 0.1 M phosphate buffer (pH 8.0) and acetone (1:1, v/v).
-
Sonication and Centrifugation: Sonicate the mixture for 15 minutes in an ultrasonic bath. Afterward, centrifuge the sample at 4000 rpm for 10 minutes.
-
Liquid-Liquid Extraction:
-
Carefully collect the supernatant.
-
Adjust the pH of the supernatant to < 3 with phosphoric acid.
-
Transfer the acidified supernatant to a separatory funnel and add 20 mL of a diethyl ether-n-hexane mixture (1:1, v/v).
-
Shake vigorously for 2 minutes and allow the layers to separate.
-
Collect the organic (upper) layer containing the BTH.
-
Repeat the extraction of the aqueous layer with a fresh 20 mL portion of the diethyl ether-n-hexane mixture.
-
Combine the organic layers.
-
-
Evaporation and Reconstitution: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 1 mL of the HPLC mobile phase.
-
Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial.
HPLC-UV Analysis
The following HPLC conditions are based on a validated method for the analysis of BTH and its parent compound.[3][4]
-
HPLC System: A standard HPLC system equipped with a UV detector.
-
Column: C18 analytical column (4.6 mm × 150 mm, 5 µm particle size).
-
Mobile Phase: An isocratic mobile phase of acetonitrile and water (40:60, v/v) containing 0.1% acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30°C.
-
Detection: UV detection at 254 nm.
Data Presentation
The following tables summarize the quantitative data for the HPLC method, including retention times, limits of detection (LOD), limits of quantification (LOQ), and recovery rates. These values are based on published methods for the analysis of BTH (also referred to as CGA 210007 or BTC) and its parent compound, acibenzolar-S-methyl (ASM).[3][4][5]
Table 1: Chromatographic Parameters and Performance
| Compound | Retention Time (min) | LOD (mg/kg) | LOQ (mg/kg) |
| This compound (BTH/BTC) | Approx. 3.5 | 0.01 | 0.05 |
| Acibenzolar-S-methyl (ASM) | Approx. 6.8 | 0.005 | 0.02 |
Table 2: Method Validation Data
| Compound | Fortification Level (mg/kg) | Recovery (%) | Relative Standard Deviation (RSD) (%) |
| BTH/BTC | 0.05 | 74 - 96 | < 11 |
| BTH/BTC | 0.5 | 85 - 95 | < 10 |
| ASM | 0.02 | 90 - 120 | < 11 |
| ASM | 0.2 | 92 - 115 | < 9 |
Experimental Workflow
The following diagram illustrates the key steps in the quantification of this compound in plant tissue.
Caption: Experimental workflow for BTH quantification in plant tissue.
Conclusion
The presented HPLC-UV method provides a reliable and sensitive approach for the quantification of this compound in plant tissues. Adherence to the detailed sample preparation and analytical protocols is crucial for obtaining accurate and reproducible results. This application note serves as a valuable resource for researchers investigating the role of BTH in plant defense mechanisms and for professionals involved in the development of novel plant protection strategies.
References
- 1. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Determination of acibenzolar-S-methyl and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Note: Gene Expression Analysis After 1,2,3-Benzothiadiazole-7-Carboxylic Acid Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
1,2,3-Benzothiadiazole-7-carboxylic acid, commonly known as BTH or its S-methyl ester form Acibenzolar-S-methyl (ASM), is a synthetic chemical compound widely recognized for its role as a plant defense activator.[1][2] Unlike traditional fungicides, BTH is not directly biocidal to pathogens.[2][3][4] Instead, it mimics the natural plant hormone salicylic acid (SA), a key signaling molecule in plant immunity.[4] Application of BTH primes the plant's defense mechanisms, leading to a state of heightened immunity known as Systemic Acquired Resistance (SAR).[1][4]
This induced resistance is effective against a broad spectrum of fungal, bacterial, and viral pathogens.[4] The activation of SAR by BTH involves a significant reprogramming of gene expression, particularly the upregulation of defense-related genes such as Pathogenesis-Related (PR) genes.[1][5] Understanding the precise changes in the transcriptome following BTH treatment is crucial for elucidating the molecular mechanisms of SAR and for developing novel crop protection strategies.
This application note provides a detailed set of protocols for conducting a comprehensive gene expression analysis using RNA sequencing (RNA-Seq) in the model plant Arabidopsis thaliana following BTH treatment. It covers experimental design, sample preparation, sequencing, and bioinformatic analysis, and offers templates for data presentation.
Experimental Workflow
A typical experimental workflow for analyzing gene expression changes post-BTH treatment involves several key stages, from plant treatment to data interpretation. The overall process is outlined below.
Detailed Experimental Protocols
Protocol 1: Plant Growth and BTH Treatment
This protocol is designed for the model organism Arabidopsis thaliana (ecotype Col-0).
-
Plant Growth:
-
Sow Arabidopsis thaliana seeds on a standard potting mix (e.g., peat moss:vermiculite, 3:1 ratio).
-
Stratify seeds at 4°C for 3 days in the dark to ensure uniform germination.
-
Transfer pots to a growth chamber with a 16-hour light / 8-hour dark photoperiod at 22°C.
-
Grow plants for 4-5 weeks until they reach the rosette stage with well-developed leaves.
-
-
BTH Solution Preparation:
-
Prepare a 100 mM stock solution of BTH (Acibenzolar-S-methyl) in acetone. Store at -20°C.
-
On the day of treatment, prepare a 100 µM working solution by diluting the stock in sterile water containing 0.01% (v/v) Tween-20 as a surfactant.
-
Prepare a mock control solution with the same concentration of acetone and Tween-20 in sterile water.
-
-
Treatment Application:
-
Divide plants into treatment and mock groups, ensuring at least three biological replicates per group for each time point.
-
Evenly spray the rosettes of the treatment group with the 100 µM BTH solution until runoff.
-
Spray the mock group with the control solution in the same manner.
-
To prevent cross-contamination, keep the groups physically separated.
-
-
Time-Course Sampling:
-
Harvest leaf tissue from both mock and treated plants at designated time points (e.g., 0, 24, 48, and 72 hours post-treatment).
-
For each replicate, pool leaves from 3-5 individual plants.
-
Immediately flash-freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.
-
Protocol 2: Total RNA Extraction and Quality Control
-
RNA Extraction:
-
Grind the frozen leaf tissue to a fine powder in liquid nitrogen using a pre-chilled mortar and pestle.
-
Extract total RNA using a commercial plant RNA extraction kit (e.g., RNeasy Plant Mini Kit, Qiagen) or a Trizol-based method, following the manufacturer's instructions.
-
Perform an on-column DNase I digestion or a post-extraction DNase treatment to eliminate genomic DNA contamination.
-
-
RNA Quality Control (QC):
-
Quantification: Measure RNA concentration using a spectrophotometer (e.g., NanoDrop).
-
Purity: Assess RNA purity by checking the A260/A280 ratio (should be ~2.0) and the A260/A230 ratio (should be between 2.0-2.2).
-
Integrity: Verify RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). High-quality RNA should have an RNA Integrity Number (RIN) of ≥ 8.0.
-
Protocol 3: RNA-Seq Library Preparation and Sequencing
-
mRNA Enrichment:
-
Isolate messenger RNA (mRNA) from 1-2 µg of total RNA using oligo(dT) magnetic beads to capture polyadenylated transcripts. This step removes ribosomal RNA (rRNA), which constitutes the majority of total RNA.
-
-
Fragmentation and cDNA Synthesis:
-
Fragment the enriched mRNA into smaller pieces (typically 200-500 bp) using enzymatic or chemical methods.
-
Synthesize the first strand of complementary DNA (cDNA) using reverse transcriptase and random hexamer primers.
-
Synthesize the second cDNA strand using DNA Polymerase I and RNase H.
-
-
Library Construction:
-
Perform end-repair on the double-stranded cDNA fragments and add a single 'A' nucleotide to the 3' ends.
-
Ligate sequencing adapters with unique barcodes (indexes) to the cDNA fragments. These adapters are essential for sequencing and for pooling multiple samples in one lane (multiplexing).
-
Amplify the adapter-ligated library via PCR to generate enough material for sequencing.
-
-
Library QC and Sequencing:
-
Assess the quality and size distribution of the final library using an automated electrophoresis system.
-
Quantify the library accurately using qPCR.
-
Pool indexed libraries and sequence them on a high-throughput platform like the Illumina NovaSeq or HiSeq, typically aiming for 20-30 million single-read or paired-end reads per sample.[6]
-
Protocol 4: Bioinformatic Analysis
-
Raw Read Quality Control:
-
Use tools like FastQC to assess the quality of the raw sequencing reads. Check for per-base quality scores, GC content, and adapter contamination.
-
Trim low-quality bases and remove adapter sequences using tools like Trimmomatic or Cutadapt.
-
-
Alignment to Reference Genome:
-
Quantification of Gene Expression:
-
Count the number of reads mapping to each gene using tools like HTSeq-count or featureCounts.[6] This generates a raw count matrix with genes as rows and samples as columns.
-
-
Differential Gene Expression (DGE) Analysis:
-
Import the count matrix into a statistical package like DESeq2 or edgeR in R.[6]
-
Perform normalization to account for differences in library size and RNA composition between samples.
-
Identify differentially expressed genes (DEGs) between BTH-treated and mock samples at each time point. Genes with a False Discovery Rate (FDR) < 0.05 and a |log2(FoldChange)| > 1 are typically considered significant.
-
-
Functional Enrichment Analysis:
Data Presentation
Quantitative data from the DGE and enrichment analyses should be presented in a clear and structured format.
Table 1: Differentially Expressed Genes (DEGs) in A. thaliana 48 Hours After BTH Treatment (Hypothetical Data)
| Gene ID | Gene Symbol | Description | log2(Fold Change) | p-value | FDR |
| AT2G14610 | PR1 | Pathogenesis-related protein 1 | 8.54 | 1.2e-150 | 3.1e-146 |
| AT3G57260 | PR2 | Pathogenesis-related protein 2 (beta-1,3-glucanase) | 6.71 | 4.5e-98 | 2.3e-94 |
| AT1G75040 | ICS1 | Isochorismate synthase 1 | 4.22 | 8.9e-65 | 1.1e-61 |
| AT1G64280 | NPR1 | Nonexpressor of PR genes 1 | 3.15 | 2.1e-50 | 7.8e-47 |
| AT5G45110 | PAD4 | Phytoalexin deficient 4 | 2.89 | 5.6e-42 | 3.4e-39 |
| AT2G19190 | WRKY70 | WRKY DNA-binding protein 70 | 3.50 | 1.3e-55 | 9.2e-52 |
| AT4G31800 | PAL1 | Phenylalanine ammonia-lyase 1 | 2.58 | 7.4e-38 | 6.1e-35 |
| AT2G43590 | RBOHD | Respiratory burst oxidase homolog D | -2.11 | 9.8e-31 | 1.2e-28 |
Table 2: Gene Ontology (GO) Enrichment Analysis for Upregulated DEGs (Hypothetical Data)
| GO Term | GO ID | Biological Process | Fold Enrichment | FDR |
| Defense response to fungus | GO:0050832 | Biological Process | 15.2 | 1.4e-25 |
| Salicylic acid mediated signaling pathway | GO:0009751 | Biological Process | 12.8 | 3.3e-22 |
| Systemic acquired resistance | GO:0009627 | Biological Process | 11.5 | 5.1e-20 |
| Response to chitin | GO:0010200 | Biological Process | 9.7 | 8.9e-18 |
| Plant-type hypersensitive response | GO:0009626 | Biological Process | 8.4 | 2.6e-15 |
| Phenylpropanoid biosynthetic process | GO:0009699 | Biological Process | 6.1 | 4.0e-11 |
Signaling Pathway Visualization
BTH treatment primarily activates the salicylic acid (SA) signaling pathway. The diagram below illustrates the core components of this pathway and how BTH initiates the signal cascade, leading to the expression of defense genes.
References
- 1. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. chemicalwarehouse.com [chemicalwarehouse.com]
- 5. pnas.org [pnas.org]
- 6. RNA-Seq Analysis [bio-protocol.org]
- 7. RNA-seq and ChIP-seq as Complementary Approaches for Comprehension of Plant Transcriptional Regulatory Mechanism [mdpi.com]
- 8. Systemic Expression of Genes Involved in the Plant Defense Response Induced by Wounding in Senna tora - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. GO enrichment analysis [geneontology.org]
Application Notes and Protocols for Investigating Plant-Pathogen Interactions with 1,2,3-Benzothiadiazole-7-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) and its widely used S-methyl ester, Acibenzolar-S-methyl (ASM), as inducers of Systemic Acquired Resistance (SAR) in plants. The information presented here is intended to guide researchers in designing and conducting experiments to investigate plant-pathogen interactions and to evaluate the efficacy of these compounds in enhancing plant defense.
Introduction
This compound is a key molecule in the study of plant defense mechanisms. Its S-methyl ester, Acibenzolar-S-methyl (ASM), is a commercially available plant activator that functions as a synthetic analog of the natural plant hormone salicylic acid (SA).[1][2][3] Unlike traditional fungicides that exhibit direct antimicrobial activity, ASM and its active metabolite, BTH, do not possess inherent fungicidal properties.[4] Instead, they act by priming the plant's innate immune system, leading to a state of heightened defense known as Systemic Acquired Resistance (SAR).[1][2][4][5] This induced resistance provides broad-spectrum protection against a variety of pathogens, including fungi, bacteria, and viruses.[1][2] The activation of SAR by BTH involves the upregulation of defense-related genes, such as those encoding pathogenesis-related (PR) proteins, and the potentiation of cellular defense responses like callose deposition.[6][7][8][9]
Data Presentation
The following tables summarize the quantitative data on the efficacy of Acibenzolar-S-methyl (ASM) in inducing disease resistance against various plant pathogens.
Table 1: Efficacy of Acibenzolar-S-Methyl (ASM) Against Fungal Pathogens
| Plant Species | Pathogen | ASM Concentration/Application Rate | Efficacy (% Disease Reduction or other metric) | Reference |
| Tomato | Fusarium oxysporum f. sp. radicis-lycopersici | Not specified | Significantly reduced fungal colonization | [10] |
| Bean | Botrytis cinerea | 250 mg/l and higher | Strongly reduced susceptibility | [11] |
| Cucumber | Botrytis cinerea | 250 mg/l and higher | Strongly reduced susceptibility | [11] |
| Tomato | Botrytis cinerea | 1 up to 50 mg/l | Increased protection | [11] |
| Asian Pear | Venturia nashicola (Scab) | 100 mg a.i./l (sprayed every 7 days for 6 weeks) | High efficacy in controlling scab | [12] |
Table 2: Efficacy of Acibenzolar-S-Methyl (ASM) Against Bacterial Pathogens
| Plant Species | Pathogen | ASM Concentration/Application Rate | Efficacy (% Disease Reduction or other metric) | Reference |
| Tomato | Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot) | 75 µM to 200 µM (weekly applications) | Statistically equivalent in managing bacterial spot without significant yield reduction compared to untreated control. | [13] |
| Tomato | Pseudomonas syringae pv. tomato (Bacterial Speck) | Not specified | Reduced foliar bacterial speck compared with controls. | [14] |
| Apple ('Gala') | Erwinia amylovora (Fire Blight) | Reduced rate mixture with prohexadione calcium | Significant decrease in shoot blight incidence and severity. | [14] |
Table 3: Efficacy of Acibenzolar-S-Methyl (ASM) Against Viral Pathogens
| Plant Species | Pathogen | ASM Concentration/Application Rate | Efficacy (% Disease Reduction or other metric) | Reference |
| Arabidopsis thaliana | Plantago asiatica mosaic virus (PlAMV) | Not specified | Suppressed viral infection in distal leaves. | [2] |
Experimental Protocols
Protocol 1: Disease Resistance Assay
This protocol describes a general method for assessing the efficacy of BTH in inducing resistance to a foliar pathogen.
1. Plant Growth and Treatment:
- Grow healthy, uniform plants of the desired species (e.g., tomato, Arabidopsis) under controlled environmental conditions (e.g., 22-25°C, 16h light/8h dark photoperiod).
- Prepare a stock solution of BTH or ASM in a suitable solvent (e.g., ethanol) and dilute to the desired final concentrations with water containing a surfactant (e.g., 0.02% Tween-20).
- Apply the BTH/ASM solution to the leaves of 3-4 week old plants by spraying until runoff. Control plants should be sprayed with a solution containing the solvent and surfactant only.
- Allow the plants to dry and keep them under the same growth conditions for 3-5 days to allow for the induction of SAR.
2. Pathogen Inoculation:
- Prepare a suspension of the pathogen (e.g., a fungal spore suspension or a bacterial cell suspension) at a known concentration in an appropriate buffer or sterile water.
- Inoculate the treated and control plants by spraying the pathogen suspension onto the leaves until runoff or by drop-inoculating specific leaf areas.
- Place the inoculated plants in a high-humidity environment (e.g., a covered tray) for 24-48 hours to facilitate infection.
3. Disease Assessment:
- After a suitable incubation period (typically 5-14 days post-inoculation, depending on the pathogen), assess disease severity.
- Disease severity can be quantified by measuring lesion size, counting the number of lesions per leaf, or using a disease rating scale (e.g., 0 = no symptoms, 5 = severe necrosis).
- Calculate the percentage of disease reduction in BTH-treated plants compared to the control plants.
Protocol 2: Analysis of Defense Gene Expression by RT-qPCR
This protocol outlines the steps for measuring the expression of defense-related genes in BTH-treated plants.
1. Plant Treatment and Sample Collection:
- Treat plants with BTH/ASM as described in Protocol 1.
- At various time points after treatment (e.g., 0, 6, 12, 24, 48 hours), collect leaf tissue from both treated and control plants.
- Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.
2. RNA Extraction and cDNA Synthesis:
- Extract total RNA from the frozen leaf tissue using a commercial RNA extraction kit or a standard protocol (e.g., Trizol method).
- Assess the quality and quantity of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and by agarose gel electrophoresis.
- Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
3. Quantitative Real-Time PCR (qPCR):
- Design or obtain primers for the target defense genes (e.g., PR1, PR2, PR5, PAL) and a reference gene (e.g., Actin, Ubiquitin) for normalization.
- Perform qPCR using a SYBR Green-based master mix and a real-time PCR system.
- The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
- Analyze the qPCR data using the ΔΔCt method to determine the relative fold change in gene expression in BTH-treated samples compared to the control.
Protocol 3: Visualization and Quantification of Callose Deposition
This protocol details the staining and analysis of callose deposits, a marker of induced defense.[1][5][15][16][17]
1. Plant Treatment and Elicitation:
- Treat plants with BTH/ASM as described in Protocol 1.
- After 3-5 days, elicit callose deposition by infiltrating leaves with a pathogen-associated molecular pattern (PAMP) such as flg22 (a bacterial flagellin-derived peptide) or by wounding the leaves. Control leaves should be infiltrated with water.
- Incubate the plants for 12-24 hours.
2. Sample Preparation and Staining:
- Excise the treated leaves and clear the chlorophyll by incubating them in 95% ethanol until the tissue is transparent.
- Wash the cleared leaves with 150 mM K₂HPO₄ buffer (pH 9.5).
- Stain the leaves by incubating them in a solution of 0.01% aniline blue in 150 mM K₂HPO₄ for at least 2 hours in the dark.
3. Microscopy and Quantification:
- Mount the stained leaves on a microscope slide in 50% glycerol.
- Visualize the callose deposits using a fluorescence microscope with a UV filter (excitation ~365 nm, emission ~480 nm). Callose deposits will appear as bright yellow-green fluorescent spots.
- Capture images of multiple fields of view for each leaf.
- Quantify callose deposition by counting the number of fluorescent spots per unit area or by measuring the total fluorescent area using image analysis software such as ImageJ or Fiji.[1][15]
Mandatory Visualizations
References
- 1. par.nsf.gov [par.nsf.gov]
- 2. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
- 4. apvma.gov.au [apvma.gov.au]
- 5. Staining of Callose Depositions in Root and Leaf Tissues [bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchmap.jp [researchmap.jp]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Staining and automated image quantification of callose in Arabidopsis cotyledons and leaves - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Quantification of Callose Deposition in Plant Leaves [bio-protocol.org]
- 17. Measuring Callose Deposition, an Indicator of Cell Wall Reinforcement, During Bacterial Infection in Arabidopsis | Springer Nature Experiments [experiments.springernature.com]
1,2,3-Benzothiadiazole-7-carboxylic acid as a tool for studying plant defense signaling
An in-depth guide to utilizing 1,2,3-Benzothiadiazole-7-carboxylic acid and its derivatives as powerful tools for dissecting plant defense signaling pathways. This document provides researchers, scientists, and drug development professionals with comprehensive application notes, detailed experimental protocols, and a summary of quantitative data, facilitating the study of Systemic Acquired Resistance (SAR).
Application Notes
Product: this compound and its S-methyl ester derivative, Acibenzolar-S-Methyl (ASM) or Benzothiadiazole (BTH).
Application: Chemical induction of Systemic Acquired Resistance (SAR) for studying plant defense signaling.
Summary: this compound is the active metabolite of the widely used plant activator Acibenzolar-S-Methyl (ASM), also known as Benzothiadiazole (BTH).[1] BTH is a synthetic functional analog of the key plant defense hormone, salicylic acid (SA).[2][3] Unlike many fungicides, BTH is not directly toxic to pathogens.[4][5] Instead, it acts as a potent elicitor of the plant's innate immune system, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[6][7] This makes BTH an invaluable tool for researchers studying the molecular and genetic basis of plant immunity.
Upon application, the propesticide BTH is absorbed by the plant and hydrolyzed to its active form, this compound.[1][4] This active compound mimics SA, activating the defense signaling pathway downstream of SA accumulation.[8][9] A key feature of BTH-induced resistance is its dependence on the regulatory protein NPR1 (NON-EXPRESSOR of PATHOGENESIS-RELATED GENES 1), a central coordinator of SAR.[8][9] Activation of this pathway leads to the systemic expression of a battery of defense-related genes, including Pathogenesis-Related (PR) genes, which encode proteins with antimicrobial activities.[10][11] This response confers broad-spectrum resistance against a variety of pathogens, including fungi, bacteria, and viruses.[6][9]
Researchers can use BTH to:
-
Uncover novel components of the SAR signaling cascade.
-
Screen for plant mutants with altered defense responses.
-
Study the trade-offs between plant growth and defense.[12]
-
Investigate the priming effect, where BTH-treated plants exhibit a faster and stronger defense response upon subsequent pathogen attack.[7][10]
-
Evaluate the efficacy of SAR induction in various crop species for disease management.[13][14]
BTH-Induced Defense Signaling Pathway
The diagram below illustrates the mechanism by which BTH activates the plant's systemic acquired resistance pathway.
Caption: BTH signaling pathway in a plant cell.
Quantitative Data Summary
The application of BTH leads to measurable changes in disease resistance, gene expression, and other defense-related responses. The tables below summarize quantitative data from various studies.
Table 1: Effect of BTH on Disease Resistance
| Plant Species | Pathogen | BTH Treatment | Observed Effect | Reference |
|---|---|---|---|---|
| Japanese Radish | Pseudomonas cannabina pv. alisalensis | 100 µM ASM Soil Drench | ~80% reduction in bacterial population in treated and systemic leaves. | [15] |
| Rice | Rhizoctonia solani | Foliar Spray / Soil Drench | Significant inhibition of disease development and spread to younger sheaths. | [16] |
| Oats | Puccinia coronata (Crown Rust) | 18 - 105 g ha⁻¹ BTH | Significant reduction in leaf coverage by rust uredinia. | [17] |
| Arabidopsis | Peronospora parasitica | BTH Treatment | Induced resistance against the pathogen. | [9] |
| Wheat | Powdery Mildew | BTH Treatment | Systemic protection against infection. |[13] |
Table 2: BTH-Induced Gene Expression Changes (via RT-qPCR)
| Plant Species | Gene(s) | BTH Treatment | Fold Change (approx.) | Time Post-Treatment | Reference |
|---|---|---|---|---|---|
| Oats | PR-1 | High BTH (105 g ha⁻¹) | ~63-fold increase | 24 hours | [17] |
| Oats | PAL | High BTH (105 g ha⁻¹) | ~9-fold increase | 24 hours | [17] |
| Japanese Radish | PR1, PR2, PR5 | 100 µM ASM | Significant upregulation | 1-3 days | [15][18] |
| Zucchini | PAL, NPR1, PR-1b | BTHWA solution | Higher expression vs. control | 4 hours | [14] |
| Tomato | PR genes, WRKY, JAZ | BTH or Chol-BTH | Increased expression | 4h to 9 days |[19][20] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research in plant defense signaling.
Protocol 1: Induction of SAR and Pathogen Challenge
This protocol describes the general steps for treating plants with BTH to induce SAR and subsequently challenging them with a pathogen to assess disease resistance.
Caption: General experimental workflow for BTH efficacy testing.
Methodology:
-
Plant Material and Growth:
-
Use a plant species and cultivar susceptible to the pathogen of interest.
-
Grow plants from seed in sterile potting mix under controlled conditions (e.g., 22-25°C, 16h light/8h dark photoperiod). Ensure plants are uniform in size and developmental stage.[21]
-
-
BTH Application:
-
Prepare a stock solution of BTH (e.g., Acibenzolar-S-Methyl) in a suitable solvent (e.g., acetone or DMSO) and dilute to the final working concentration (e.g., 50-300 µM) with water containing a surfactant (e.g., 0.02% Tween-20).
-
Foliar Spray: Spray the solution evenly onto the leaves until runoff.
-
Soil Drench: Apply a known volume of the BTH solution to the soil of each pot.[15][16]
-
Control Group: Treat a separate group of plants with a mock solution (solvent + surfactant only).
-
-
Pathogen Inoculation:
-
Culture the pathogen (fungal, bacterial, or viral) according to standard laboratory procedures.
-
Prepare an inoculum suspension at a pre-determined concentration (e.g., 1x10⁵ spores/mL for fungi or OD₆₀₀=0.002 for bacteria).
-
Inoculate plants by spraying the suspension onto the leaves or using other appropriate methods (e.g., wound inoculation).
-
-
Disease Assessment:
-
Maintain inoculated plants in a high-humidity environment to facilitate infection.
-
Score disease severity at defined time points post-inoculation. This can be done by:
-
Visual Rating: Using a disease scale (e.g., 0-5, where 0=no symptoms and 5=severe necrosis/lesions).
-
Lesion Measurement: Measuring the diameter of necrotic lesions.
-
Pathogen Quantification: For bacteria, this involves homogenizing leaf discs, plating serial dilutions, and counting colony-forming units (CFUs).[15]
-
-
Protocol 2: Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the expression of defense-related genes following BTH treatment.
Methodology:
-
Experimental Setup and Sampling:
-
RNA Extraction and cDNA Synthesis:
-
Extract total RNA from the leaf tissue using a commercial kit or a standard protocol (e.g., TRIzol method).
-
Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and gel electrophoresis.
-
Synthesize first-strand complementary DNA (cDNA) from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
Quantitative PCR (qPCR):
-
Design or obtain validated primers for your target genes (e.g., PR-1, PR-5, PAL) and a stable reference gene (e.g., Actin, Ubiquitin, EF1α).
-
Prepare the qPCR reaction mix containing cDNA template, forward and reverse primers, and a SYBR Green master mix.
-
Run the qPCR reaction on a real-time PCR machine using a standard thermal cycling program (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each reaction.
-
Calculate the relative expression of target genes using the 2-ΔΔCt method.[17]
-
Normalize the expression of target genes to the expression of the reference gene.
-
Express the results as fold change relative to the mock-treated control at the corresponding time point.
-
References
- 1. apvma.gov.au [apvma.gov.au]
- 2. preprints.org [preprints.org]
- 3. Strengths and Limitations of Salicylic Acid Reporters [mdpi.com]
- 4. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 5. researchgate.net [researchgate.net]
- 6. vegetables.bayer.com [vegetables.bayer.com]
- 7. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Role of salicylic acid glucosyltransferase in balancing growth and defence for optimum plant fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Transcriptomic analysis reveals candidate genes associated with salinity stress tolerance during the early vegetative stage in fababean genotype, Hassawi-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Transcriptional and Physiological Analyses to Assess the Effects of a Novel Biostimulant in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vitro Efficacy Testing of 1,2,3-Benzothiadiazole-7-carboxylic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for a range of in vitro assays to evaluate the efficacy of 1,2,3-Benzothiadiazole-7-carboxylic acid and its derivatives. This class of compounds has demonstrated a broad spectrum of biological activities, including the induction of Systemic Acquired Resistance (SAR) in plants, as well as antimicrobial, antiviral, and enzyme inhibitory effects. The following protocols are designed to be a comprehensive resource for researchers investigating the potential of these molecules in various applications.
Plant Defense Activation: Systemic Acquired Resistance (SAR)
1,2,3-Benzothiadiazole and its derivatives are well-known as plant activators, inducing a state of heightened defense readiness known as Systemic Acquired Resistance (SAR).[1][2][3] This response provides broad-spectrum protection against a variety of pathogens. A key biochemical marker for the activation of the SAR pathway is the induction of the Phenylalanine Ammonia-Lyase (PAL) gene, which is a critical enzyme in the phenylpropanoid pathway leading to the synthesis of defense compounds like salicylic acid.
Signaling Pathway: Systemic Acquired Resistance (SAR)
Experimental Protocol: Phenylalanine Ammonia-Lyase (PAL) Gene Expression Analysis by RT-qPCR
This protocol outlines the steps to quantify the expression of the PAL gene in plant tissues treated with this compound derivatives.
1. Plant Treatment and Sample Collection:
-
Grow plants (e.g., Arabidopsis thaliana, tobacco) under controlled conditions.
-
Treat plants with the test compound at various concentrations and a mock control (e.g., DMSO in water).
-
Collect leaf tissue at different time points post-treatment (e.g., 0, 6, 12, 24, 48 hours).
-
Immediately freeze the collected tissue in liquid nitrogen and store at -80°C until RNA extraction.
2. RNA Extraction:
-
Grind frozen plant tissue to a fine powder in liquid nitrogen using a mortar and pestle.
-
Extract total RNA using a suitable method, such as a TRIzol-based protocol or a commercial plant RNA extraction kit.[4][5]
-
Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.[6]
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer (A260/A280 and A260/A230 ratios) and gel electrophoresis to check for integrity.
3. Reverse Transcription (RT):
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcriptase enzyme and random primers or oligo(dT) primers.[6]
-
A typical reaction includes RNA template, reverse transcriptase, dNTPs, and reaction buffer.
-
Include a no-reverse transcriptase control to check for genomic DNA contamination.
4. Quantitative PCR (qPCR):
-
Design or obtain validated primers for the PAL gene and a suitable reference gene (e.g., Actin, Ubiquitin) for normalization.
-
Prepare a qPCR reaction mix containing cDNA, forward and reverse primers, and a SYBR Green-based qPCR master mix.
-
Perform the qPCR reaction using a real-time PCR instrument with a standard thermal cycling protocol (denaturation, annealing, and extension steps).[7]
-
Include a melting curve analysis at the end of the run to verify the specificity of the amplified products.
5. Data Analysis:
-
Determine the cycle threshold (Ct) values for the PAL gene and the reference gene in both treated and control samples.
-
Calculate the relative expression of the PAL gene using the ΔΔCt method.
-
Present the data as fold change in PAL gene expression in treated samples compared to the mock-treated control.
Antimicrobial Activity
Derivatives of the benzothiazole scaffold have been reported to possess significant antibacterial and antifungal properties.[8][9] The efficacy of these compounds can be quantified by determining their Minimum Inhibitory Concentration (MIC).
Experimental Workflow: Antimicrobial Susceptibility Testing
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay
This protocol is based on the broth microdilution method.
1. Preparation of Materials:
-
Test compounds: Dissolve in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Microbial strains: Use standard strains (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) from a recognized culture collection.
-
Growth media: Prepare appropriate sterile liquid growth media (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).
-
96-well microtiter plates.
2. Inoculum Preparation:
-
Culture the microbial strain on an appropriate agar plate overnight.
-
Pick several colonies and suspend them in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Dilute this suspension in the appropriate growth medium to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
3. Assay Procedure:
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the growth medium.
-
Add the standardized microbial inoculum to each well.
-
Include a positive control (microbes in medium without the compound) and a negative control (medium only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).
4. Determination of MIC:
-
After incubation, visually inspect the plates for microbial growth (turbidity).
-
The MIC is the lowest concentration of the compound at which no visible growth is observed.[1]
Quantitative Data: Antimicrobial Activity of Benzothiazole Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| Derivative 3 | S. aureus | 50-200 | [1] |
| Derivative 3 | B. subtilis | 25-200 | [1] |
| Derivative 3 | E. coli | 25-100 | [1] |
| Derivative 4 | S. aureus | 50-200 | [1] |
| Derivative 4 | B. subtilis | 25-200 | [1] |
| Derivative 4 | E. coli | 25-100 | [1] |
| Derivative 10 | C. albicans | 100 | [1] |
| Derivative 12 | C. albicans | 100 | [1] |
| Compound 133 | S. aureus | 78.125 | [9] |
| Compound 133 | E. coli | 78.125 | [9] |
| Compound 78a | S. aureus | 8 µmol/L | [9] |
| Compound 78a | S. pneumoniae | 4 µmol/L | [9] |
Antiviral Activity
Benzothiazole derivatives have also been investigated for their potential as antiviral agents.[10][11] A common in vitro method to assess antiviral efficacy is the plaque reduction assay, which measures the ability of a compound to inhibit virus-induced cell death.
Experimental Protocol: Plaque Reduction Assay
1. Cell Culture and Virus Propagation:
-
Culture a suitable host cell line (e.g., Vero cells) to form a confluent monolayer in multi-well plates.
-
Prepare a stock of the target virus with a known titer (plaque-forming units per mL, PFU/mL).
2. Assay Procedure:
-
Prepare serial dilutions of the test compound in cell culture medium.
-
Pre-incubate the confluent cell monolayers with the different concentrations of the test compound for a specified period.
-
Infect the cells with a known amount of virus (to produce a countable number of plaques).
-
After an adsorption period, remove the virus inoculum and add an overlay medium (containing the test compound) to restrict virus spread to adjacent cells.
-
Incubate the plates for a period sufficient for plaque formation.
3. Plaque Visualization and Counting:
-
After incubation, fix and stain the cells (e.g., with crystal violet).
-
Count the number of plaques in each well.
4. Data Analysis:
-
Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
-
Determine the 50% effective concentration (EC50), which is the concentration of the compound that reduces the number of plaques by 50%.
Quantitative Data: Antiviral Activity of Benzothiazole Derivatives
| Compound | Virus | Assay | EC50 | Reference |
| Derivative 6 | Chikungunya virus (CHIKV) | Nanoluciferase Assay | 14.9 µM | [12] |
| Derivative 9 | Chikungunya virus (CHIKV) | Nanoluciferase Assay | 63.1 µM | [12] |
| Derivative 11 | Chikungunya virus (CHIKV) | Nanoluciferase Assay | >63.1 µM | [12] |
| Derivative 13 | Chikungunya virus (CHIKV) | Nanoluciferase Assay | 35.4 µM | [12] |
| L20 | Tobacco Mosaic Virus (TMV) | In vivo | 90.5 µg/mL | [13] |
| 6-chlorobenzothiazole derivative (42) | HIV-1 | MTT Assay | < 7 µg/mL | [11] |
Enzyme Inhibition
Certain benzothiazole derivatives have been identified as inhibitors of various enzymes, such as carbonic anhydrases and kinases, which are important targets in drug discovery.
Experimental Workflow: Enzyme Inhibition Assay
Experimental Protocol: Carbonic Anhydrase (CA) Inhibition Assay
This protocol is based on a stopped-flow CO2 hydrase assay.[14]
1. Reagents and Buffers:
-
Purified human carbonic anhydrase isoforms (e.g., hCA I, hCA II).
-
Buffer solution (e.g., Tris-SO4).
-
CO2-saturated water.
-
pH indicator.
-
Test compounds dissolved in a suitable solvent.
2. Assay Procedure:
-
The assay measures the enzyme-catalyzed hydration of CO2.
-
The reaction is initiated by mixing the enzyme solution with CO2-saturated water in the presence of a pH indicator.
-
The change in pH due to the formation of bicarbonate and a proton is monitored spectrophotometrically.
-
To test for inhibition, the enzyme is pre-incubated with the test compound before initiating the reaction.
3. Data Analysis:
-
The initial rates of the reaction are determined in the presence and absence of the inhibitor.
-
The percentage of inhibition is calculated for each concentration of the test compound.
-
The 50% inhibitory concentration (IC50) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
Quantitative Data: Carbonic Anhydrase Inhibition by Benzothiazole Derivatives
| Compound | Target Isoform | Inhibition Constant (Kᵢ) (nM) | Reference |
| Benzothiazole-5-sulfonamide derivative | hCA I | 683-4250 | [15] |
| Benzothiazole-5-sulfonamide derivative | hCA II | Low nanomolar | [16] |
| Benzothiazole-6-sulfonamide derivative | hCA VII | Low nanomolar | [16] |
| Benzothiazole-6-sulfonamide derivative | hCA IX | Subnanomolar | [16] |
| Compound AC2 | Carbonic Anhydrase | IC50: 112.3 µM | [17] |
| Compound AC3 | Carbonic Anhydrase | IC50: 228.4 µM | [17] |
Disclaimer: These protocols are intended as a general guide. Researchers should optimize the conditions for their specific experimental setup, including the choice of cell lines, microbial strains, enzyme isoforms, and compound concentrations. Always adhere to appropriate laboratory safety procedures.
References
- 1. Screening and Molecular Docking of Novel Benzothiazole Derivatives as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. A method for extracting high-quality RNA from diverse plants for next-generation sequencing and gene expression analyses - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mcgill.ca [mcgill.ca]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Benzothiazole–thiazole hybrids as broad-spectrum antimicrobial agents: synthesis, SAR analysis, and molecular docking against bacterial and fungal targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Benzothiazole Moiety and Its Derivatives as Antiviral Agents [mdpi.com]
- 11. Benzothiazoles as potential antiviral agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Benzothiazole derivatives as inhibitors of chikungunya virus replicative cycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, characterization and carbonic anhydrase inhibitory activity of novel benzothiazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Synthesis and carbonic anhydrase I, II, VII, and IX inhibition studies with a series of benzo[d]thiazole-5- and 6-sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Isoxazole Derivatives against Carbonic Anhydrase: Synthesis, Molecular Docking, MD Simulations, and Free Energy Calculations Coupled with In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Improving the solubility of 1,2,3-Benzothiadiazole-7-carboxylic acid for plant assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in improving the solubility of 1,2,3-Benzothiadiazole-7-carboxylic acid for plant assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility important for plant assays?
This compound is a carboxylic acid derivative of benzothiadiazole. It is recognized as an active ingredient with potential applications as a plant activator and antifungal agrochemical.[1] For effective and reproducible plant assays, it is crucial that the compound is fully dissolved in the application medium to ensure accurate dosage and uniform exposure to plant tissues.
Q2: I am having trouble dissolving this compound in water. What are my options?
Directly dissolving this compound in water is often challenging due to its chemical nature. As a carboxylic acid, its solubility is highly dependent on the pH of the solution. To improve aqueous solubility, you can increase the pH by adding a base. Alternatively, using an organic co-solvent is a common and effective strategy.
Q3: Which organic solvents can I use to prepare a stock solution?
Dimethyl sulfoxide (DMSO) is a widely used polar aprotic solvent that can dissolve a broad range of polar and nonpolar compounds, making it a suitable choice for preparing a concentrated stock solution of this compound.
Q4: What is the recommended concentration of DMSO in my final plant assay medium?
To avoid phytotoxicity, the final concentration of DMSO in the plant assay medium should be kept as low as possible. Most plant cell lines can tolerate a final DMSO concentration of up to 0.5% without significant cytotoxic effects. However, it is always recommended to perform a preliminary dose-response experiment with your specific plant system to determine the maximum tolerable DMSO concentration.
Q5: How does pH adjustment help in dissolving this compound?
As a carboxylic acid, this compound is a weak acid. In an alkaline solution (higher pH), the carboxylic acid group deprotonates to form a carboxylate salt. This salt form is generally much more soluble in water than the neutral acid form.
Q6: How should I store the powdered compound and its stock solutions?
The solid form of this compound should be stored in a tightly closed container in a cool, dry, and well-ventilated area.[2][3] Stock solutions, particularly those in DMSO, should be stored at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Precipitation occurs when adding the DMSO stock solution to the aqueous plant medium. | The concentration of the compound exceeds its solubility limit in the final medium. The final DMSO concentration is not sufficient to maintain solubility. | 1. Decrease the final concentration of the compound in the assay. 2. Increase the final concentration of DMSO in the medium, ensuring it remains below the toxic level for your plant system. 3. Prepare the final solution by slowly adding the DMSO stock to the vigorously stirred aqueous medium to facilitate dispersion and dissolution. |
| The compound does not fully dissolve in the chosen solvent even at low concentrations. | The compound may have low intrinsic solubility in that specific solvent. The solid material may be impure. | 1. Try a different solvent or a solvent mixture. 2. Use gentle heating or sonication to aid dissolution. Be cautious as heat can degrade the compound. 3. Verify the purity of your compound. |
| Observed phytotoxicity in plant assays. | The concentration of the compound is too high. The concentration of the organic solvent (e.g., DMSO) is toxic to the plants. | 1. Perform a dose-response curve to determine the optimal, non-toxic concentration of the compound. 2. Include a solvent control (medium with the same concentration of the solvent but without the compound) in your experiments to assess the solvent's effect on the plants. Ensure the final solvent concentration is below the established toxic limit. |
| Inconsistent or not reproducible assay results. | Incomplete dissolution of the compound leading to inaccurate dosing. Degradation of the compound in the stock solution or assay medium. | 1. Ensure the compound is fully dissolved before application. Visually inspect for any precipitate. 2. Prepare fresh stock solutions regularly. 3. Check the stability of the compound in your assay medium over the duration of the experiment. |
Data Presentation
Table 1: General Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₇H₄N₂O₂S | [1] |
| Molecular Weight | 180.18 g/mol | [4] |
| Melting Point | 229-231 °C | [4] |
| Appearance | Solid | [5] |
| Storage | Store in a cool, dry, well-ventilated area. | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a DMSO Stock Solution
This protocol describes the preparation of a 100 mM stock solution of this compound in DMSO.
Materials:
-
This compound (MW: 180.18 g/mol )
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Microcentrifuge tubes or glass vials
-
Vortex mixer
-
Analytical balance
Procedure:
-
Weigh out 1.802 mg of this compound.
-
Transfer the weighed compound into a clean microcentrifuge tube or glass vial.
-
Add 100 µL of anhydrous DMSO to the tube.
-
Vortex the mixture until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 40°C) can be used to aid dissolution if necessary.
-
Store the stock solution at -20°C.
Protocol 2: Preparation of an Aqueous Solution using pH Adjustment
This protocol outlines the preparation of an aqueous solution of this compound by forming its sodium salt.
Materials:
-
This compound
-
1 M Sodium Hydroxide (NaOH) solution
-
Deionized water
-
pH meter
-
Stir plate and stir bar
Procedure:
-
Weigh the desired amount of this compound and add it to a beaker with deionized water.
-
While stirring, slowly add 1 M NaOH dropwise to the suspension.
-
Monitor the pH of the solution using a pH meter.
-
Continue adding NaOH until the solid dissolves and the pH of the solution is stable in the desired alkaline range (e.g., pH 7.5-8.0).
-
Adjust the final volume with deionized water to achieve the desired concentration.
-
Sterile-filter the solution if it is to be used in sterile plant culture systems.
Mandatory Visualization
Caption: Workflow for preparing this compound solutions.
Caption: Troubleshooting logic for solubility issues.
References
- 1. echemi.com [echemi.com]
- 2. keyorganics.net [keyorganics.net]
- 3. chemicalbook.com [chemicalbook.com]
- 4. echemi.com [echemi.com]
- 5. Benzothiadiazole-based photosensitizers for efficient and stable dye-sensitized solar cells and 8.7% efficiency semi-transparent mini-modules - Sustainable Energy & Fuels (RSC Publishing) DOI:10.1039/D0SE01345E [pubs.rsc.org]
Technical Support Center: Overcoming Phytotoxicity of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) at High Concentrations
Welcome to the Technical Support Center for 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) applications. This resource is designed for researchers, scientists, and drug development professionals utilizing BTH as a plant activator. Here, you will find troubleshooting guides and frequently asked questions (FAQs) to help you mitigate the phytotoxic effects that can occur at high concentrations, ensuring the successful application of BTH in your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with BTH, providing step-by-step guidance to resolve them.
Issue 1: Observed Phytotoxicity Symptoms (Stunting, Chlorosis, Necrosis) After BTH Application
Question: My plants are showing signs of stress, such as stunted growth, yellowing leaves (chlorosis), and tissue death (necrosis), after being treated with BTH. What is causing this and how can I fix it?
Answer:
Cause: Phytotoxicity from high concentrations of BTH is often linked to an overstimulation of the plant's Systemic Acquired Resistance (SAR) pathway, which is mediated by salicylic acid (SA). This can lead to a hormonal imbalance and oxidative stress, manifesting as the symptoms you're observing.
Troubleshooting Steps:
-
Concentration Optimization: The first and most critical step is to determine the optimal concentration of BTH for your specific plant species and experimental conditions. Phytotoxicity is highly concentration-dependent. We recommend performing a dose-response experiment to identify the highest concentration that provides the desired SAR induction without causing significant phytotoxicity.
-
Application Method: The method of application can influence the severity of phytotoxicity. Foliar sprays may lead to higher localized concentrations on the leaves. Consider alternative methods such as soil drenching, which can provide a more gradual uptake.
-
Use of Safeners: Herbicide safeners are compounds that can protect crops from herbicide injury without affecting the herbicide's efficacy. Some safeners have shown potential in mitigating the phytotoxicity of SAR inducers. Consider co-application of BTH with a safener. Further research into the appropriate safener and its optimal concentration for your system is recommended.
-
Adjuvant Integration: Adjuvants can improve the delivery and effectiveness of agrochemicals. Certain adjuvants may help in reducing the required concentration of BTH, thereby lowering the risk of phytotoxicity.
-
Environmental Conditions: Environmental stressors such as high light intensity, extreme temperatures, or drought can exacerbate BTH-induced phytotoxicity. Ensure your plants are grown under optimal and stable conditions.
Issue 2: Reduced Photosynthetic Efficiency and Biomass After BTH Treatment
Question: I've noticed a decrease in the photosynthetic rate and overall biomass of my plants after applying BTH, even at concentrations that don't cause visible necrotic lesions. What's happening at a physiological level?
Answer:
Cause: The over-activation of the SA pathway by high BTH concentrations can lead to a trade-off between defense and growth. The plant reallocates resources from growth-related processes, such as photosynthesis, to defense mechanisms. This can result in reduced chlorophyll content and impaired function of the photosynthetic apparatus.
Troubleshooting Steps:
-
Assess Photosynthetic Parameters: To quantify the impact on photosynthesis, we recommend measuring key chlorophyll fluorescence parameters. A decrease in the maximum quantum efficiency of photosystem II (Fv/Fm) is a sensitive indicator of stress.
-
Optimize BTH Concentration: As with visible phytotoxicity symptoms, a dose-response study is crucial to find a concentration that balances SAR induction with minimal impact on photosynthesis and growth.
-
Consider Priming Instead of Direct Induction: Applying lower, non-phytotoxic concentrations of BTH can "prime" the plant's defense system. Primed plants will exhibit a faster and stronger defense response upon subsequent pathogen attack, without the significant growth trade-offs associated with high-dose applications.[1]
-
Nutrient Management: Ensure your plants have an adequate supply of essential nutrients. A robust nutritional status can help plants better tolerate the metabolic costs of induced resistance.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism of BTH-induced phytotoxicity?
A1: this compound (BTH) is a functional analog of salicylic acid (SA), a key signaling molecule in plant defense.[2] At high concentrations, BTH can lead to an excessive and prolonged activation of the SA signaling pathway. This can result in a "trade-off" where the plant diverts energy and resources from growth and development towards defense, leading to symptoms of phytotoxicity such as stunted growth, chlorosis, and necrosis.[3] Furthermore, the over-accumulation of SA and reactive oxygen species (ROS) can cause cellular damage.
Q2: Are some plant species more sensitive to BTH phytotoxicity than others?
A2: Yes, there is significant variation in sensitivity to BTH among different plant species and even between cultivars of the same species. This is due to genetic differences in SA perception, signaling, and metabolism. Therefore, it is crucial to perform preliminary dose-response experiments for each new plant system.
Q3: How can I quantitatively assess BTH phytotoxicity in my experiments?
A3: A comprehensive assessment of phytotoxicity should include both visual and quantitative measurements.
-
Visual Assessment: Score plants based on a rating scale for symptoms like chlorosis, necrosis, and stunting.
-
Growth Parameters: Measure fresh and dry weight of shoots and roots, as well as plant height and leaf area.
-
Physiological Parameters:
-
Chlorophyll Content: Measure chlorophyll a, chlorophyll b, and total chlorophyll content.
-
Photosynthetic Efficiency: Use a chlorophyll fluorometer to measure parameters like Fv/Fm (maximum quantum efficiency of PSII).
-
Oxidative Stress Markers: Quantify the levels of malondialdehyde (MDA) as an indicator of lipid peroxidation, and the activity of antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
Q4: What are "safeners" and how can they help with BTH phytotoxicity?
A4: Safeners are chemical agents that increase a plant's tolerance to herbicides or other agrochemicals without compromising their intended effect.[4] While primarily used with herbicides, some safeners may have the potential to mitigate the phytotoxic effects of SAR inducers like BTH. They can act through various mechanisms, including enhancing the plant's detoxification pathways.[5] Commercially available safeners include mefenpyr-diethyl and isoxadifen-ethyl. The suitability and optimal application method of a specific safener for reducing BTH phytotoxicity would require empirical testing.
Q5: Can I mix BTH with other agrochemicals?
A5: Caution should be exercised when tank-mixing BTH with other pesticides or fertilizers, as interactions can either enhance or alleviate phytotoxicity. It is advisable to conduct small-scale compatibility tests before large-scale application.
Data Presentation
Table 1: Concentration-Dependent Phytotoxicity of Acibenzolar-S-Methyl (ASM), a Derivative of BTH, on Tobacco Plants.
| Treatment (mg/L ASM) | Application Method | Chlorotic/Necrotic Leaves (%) | Fresh Leaf Weight Reduction (%) | Fresh Root Weight Reduction (%) | Dry Root Weight Reduction (%) |
| 50 | Foliar Spray | Increased | Not specified | Not specified | Not specified |
| 100 | Foliar Spray | Increased | Not specified | Not specified | Not specified |
| 200 | Foliar Spray | Significantly Higher | Not specified | Not specified | Not specified |
| 50 | Soil Drench | Increased | Significant | Significant | Significant |
| 100 | Soil Drench | Increased | Significant | Significant | Significant |
| 200 | Soil Drench | Significantly Higher | Significant | Significant | Significant |
Data summarized from a study on oriental and flue-cured tobacco. The exact percentages of reduction were not consistently provided in the source material, but the trends of significant increases in phytotoxicity with higher concentrations and soil drench application are clear.
Experimental Protocols
Protocol 1: Assessment of BTH Phytotoxicity
This protocol provides a general framework for assessing the phytotoxic effects of BTH on a given plant species.
1. Plant Material and Growth Conditions:
- Use healthy, uniform plants of the desired species and cultivar.
- Maintain plants in a controlled environment with optimal light, temperature, and humidity.
2. BTH Treatment:
- Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol) and then dilute to the final concentrations in water. Include a solvent control.
- Apply BTH at a range of concentrations (e.g., 0, 10, 50, 100, 200, 500 µM) via the desired method (foliar spray or soil drench).
- Ensure thorough and uniform coverage for foliar applications. For soil drenches, apply a consistent volume to each pot.
3. Data Collection (at specified time points, e.g., 3, 7, and 14 days post-treatment):
- Visual Assessment: Score phytotoxicity symptoms (e.g., on a scale of 0-5, where 0 = no damage and 5 = plant death).
- Growth Measurements: Harvest plants and measure shoot height, root length, and fresh and dry weight.
- Chlorophyll Content: Extract chlorophyll from leaf tissue with a solvent (e.g., 80% acetone) and measure absorbance at 645 nm and 663 nm using a spectrophotometer.
- Chlorophyll Fluorescence: Use a pulse-amplitude modulated (PAM) fluorometer to measure Fv/Fm on dark-adapted leaves (at least 30 minutes).
- Oxidative Stress Assays:
- Malondialdehyde (MDA) Assay: Quantify lipid peroxidation using the thiobarbituric acid reactive substances (TBARS) method.
- Antioxidant Enzyme Assays: Measure the activity of enzymes such as superoxide dismutase (SOD), catalase (CAT), and ascorbate peroxidase (APX) using established spectrophotometric assays.
4. Data Analysis:
- Analyze the data using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test) to determine significant differences between treatments.
- Generate dose-response curves to determine the concentration at which phytotoxicity becomes significant.[6][7][8]
Protocol 2: Mitigating BTH Phytotoxicity with a Safener (Example: Mefenpyr-diethyl)
This protocol outlines a general procedure for testing the efficacy of a safener in reducing BTH-induced phytotoxicity.
1. Plant Material and Growth Conditions:
- As described in Protocol 1.
2. Treatment Application:
- Prepare stock solutions of BTH and the safener (e.g., mefenpyr-diethyl).
- Treatments should include:
- Control (solvent only)
- BTH alone (at a known phytotoxic concentration)
- Safener alone (at various concentrations)
- BTH + Safener (at various combinations of concentrations)
- Apply treatments as a tank-mix for foliar application or sequentially for soil drench applications, depending on the experimental design.[9][10][11][12]
3. Data Collection and Analysis:
- Follow the data collection and analysis steps outlined in Protocol 1.
- Compare the phytotoxicity parameters of the "BTH alone" treatment with the "BTH + Safener" treatments to evaluate the protective effect of the safener.
Mandatory Visualizations
Caption: BTH-Induced Phytotoxicity Pathway.
Caption: Workflow for BTH Phytotoxicity Assessment.
Caption: Simplified SA and JA Crosstalk with BTH.
References
- 1. researchgate.net [researchgate.net]
- 2. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Functional Analogues of Salicylic Acid and Their Use in Crop Protection [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. sensor-sense.nl [sensor-sense.nl]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Seed dressing with mefenpyr-diethyl as a safener for mesosulfuron-methyl application in wheat: The evaluation and mechanisms | PLOS One [journals.plos.org]
- 11. scielo.br [scielo.br]
- 12. scielo.br [scielo.br]
Technical Support Center: Optimizing 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) for SAR Induction
This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing the concentration of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) for the induction of Systemic Acquired Resistance (SAR) in plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound (BTH) and how does it induce SAR?
A1: this compound (BTH), often referred to as acibenzolar-S-methyl (ASM), is a chemical activator of Systemic Acquired Resistance (SAR) in plants.[1][2][3][4][5][6] It functions as a synthetic analog of salicylic acid (SA), a key signaling molecule in plant defense.[7] BTH treatment primes the plant for a faster and stronger defense response upon pathogen attack.[8] This induction of resistance is associated with the accumulation of pathogenesis-related (PR) proteins and the activation of defense-related genes.[1][2][3][4][5][6]
Q2: What is the general mechanism of BTH-induced SAR?
A2: BTH activates the SAR signal transduction pathway.[9] While it mimics salicylic acid, its action does not require the accumulation of endogenous SA.[9] The signaling cascade initiated by BTH is dependent on the regulatory protein NPR1 (Non-expressor of Pathogenesis-Related genes 1), also known as NIM1.[1][3][4][5][6][8][9] Upon activation, NPR1 moves to the nucleus and interacts with transcription factors to activate the expression of a battery of defense genes, including PR-1, PR-2, and PR-5.[2][9]
Q3: Against which types of pathogens is BTH effective?
A3: BTH has been shown to be effective against a broad spectrum of pathogens, including viruses, fungi, and bacteria.[1][3][4][5][6] For example, it has demonstrated efficacy against Pseudomonas syringae pv. 'tomato' DC3000, Peronospora parasitica in Arabidopsis, and tobacco mosaic virus (TMV) in tobacco.[1][3][9]
Q4: Is BTH treatment species-specific?
A4: BTH has been shown to induce resistance in a variety of plant species, including tobacco, wheat, Arabidopsis thaliana, tomato, bean, and cucumber.[7][9][10] However, the optimal concentration and potential for phytotoxicity can vary between species.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| No observable increase in disease resistance after BTH treatment. | - Sub-optimal BTH concentration: The concentration used may be too low to effectively induce SAR. - Timing of application: BTH needs to be applied prior to pathogen inoculation to allow for the activation of defense pathways. - Plant genotype: Some plant mutants, such as those with a non-functional npr1/nim1 gene, are incapable of mounting a BTH-induced SAR response.[8] - Ineffective application method: The chosen application method (e.g., foliar spray, soil drench) may not be optimal for the specific plant species or experimental setup. | - Optimize BTH concentration: Conduct a dose-response experiment to determine the optimal concentration for your plant species (see Table 1 for starting points). - Adjust application timing: Apply BTH at least 24-48 hours before pathogen challenge. The protective effect can last for several days to weeks. - Verify plant genotype: Ensure that the plant line used is capable of a SAR response. - Test different application methods: Compare foliar spray and soil drench to determine the most effective method for your system. |
| Phytotoxicity observed after BTH treatment (e.g., leaf yellowing, stunting, reduced growth). | - Excessive BTH concentration: High concentrations of BTH can be phytotoxic.[3] This can manifest as weakened plant growth, leaf deformation, and chlorotic spots.[1] - Plant sensitivity: Some plant species are more sensitive to BTH than others. For example, beans and cucumbers may show phytotoxicity at lower concentrations than tomatoes.[10] - Environmental stress: Plants under abiotic stress (e.g., drought, high salinity) may be more susceptible to BTH-induced phytotoxicity. | - Reduce BTH concentration: Lower the concentration of BTH used in your experiments. Refer to literature for species-specific recommendations (see Table 1). - Conduct a toxicity assay: Perform a preliminary experiment to determine the maximum non-phytotoxic concentration for your specific plant species and growth conditions. - Ensure optimal growing conditions: Minimize environmental stress on plants before and after BTH treatment. |
| Inconsistent or variable results between experiments. | - Inconsistent application: Variations in spray volume, coverage, or drench amount can lead to inconsistent BTH uptake. - Variable environmental conditions: Fluctuations in light, temperature, and humidity can influence plant physiology and the effectiveness of BTH. - Plant age and developmental stage: The responsiveness of plants to BTH can vary with age. | - Standardize application protocol: Use a consistent method for BTH application, ensuring uniform coverage. - Control environmental conditions: Maintain consistent growth conditions throughout the experiment. - Use plants of a consistent age: Select plants at a similar developmental stage for all experimental replicates. |
Quantitative Data Summary
Table 1: Recommended BTH Concentrations for SAR Induction in Various Plant Species
| Plant Species | Effective Concentration Range | Optimal Concentration (Reported) | Observed Effects | Reference(s) |
| Nicotiana tabacum (Tobacco) | 5 - 50 mg/L | 10 mg/L | No negative effects at 10 mg/L; phytotoxicity at 25 and 50 mg/L. | [1] |
| Arabidopsis thaliana | 30 - 300 µM | 100 µM | Induction of PR gene expression and resistance to various pathogens. | [11] |
| Tomato | 1 - 50 mg/L | - | Increased protection against Botrytis cinerea. | [10] |
| Bean | 250 - 1000 mg/L | - | Reduced susceptibility to Botrytis cinerea at higher concentrations, but with negative effects on growth. | [10] |
| Cucumber | 250 - 1000 mg/L | - | Reduced susceptibility to Botrytis cinerea at higher concentrations, but with negative effects on growth. | [10] |
Experimental Protocols
1. Preparation of BTH Stock Solution
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Materials: this compound (BTH) powder, sterile distilled water, appropriate solvent (if BTH is not readily water-soluble, consult the manufacturer's instructions; a small amount of a surfactant like Tween-20, e.g., 0.01-0.05%, can be added to improve solubility and leaf coverage for foliar applications).
-
Procedure:
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Weigh the desired amount of BTH powder.
-
Dissolve the powder in a small amount of the appropriate solvent if necessary.
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Bring the solution to the final desired volume with sterile distilled water.
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Stir until the BTH is completely dissolved.
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Store the stock solution according to the manufacturer's recommendations (typically at 4°C in the dark).
-
2. BTH Application Methods
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Foliar Spray:
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Dilute the BTH stock solution to the desired final concentration in sterile distilled water (with surfactant if used).
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Use a fine-mist sprayer to apply the solution evenly to all leaf surfaces until runoff.
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Treat control plants with a mock solution (water with solvent and/or surfactant if used).
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Allow the plants to dry completely before any further manipulation.
-
-
Soil Drench:
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Dilute the BTH stock solution to the desired final concentration in sterile distilled water.
-
Apply a consistent volume of the diluted solution to the soil of each pot, ensuring the root system is thoroughly wetted. The volume will depend on the pot size and soil type.
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Treat control plants with an equal volume of the mock solution.
-
3. Assessment of SAR Induction
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Disease Severity Scoring:
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Inoculate BTH-treated and control plants with a pathogen at a specific time point after BTH application (e.g., 24, 48, or 72 hours).
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At various time points post-inoculation, visually assess and score disease symptoms based on a pre-defined scale (e.g., percentage of leaf area with lesions, lesion diameter, or a 0-5 scale of symptom severity).
-
-
Gene Expression Analysis (RT-qPCR):
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Harvest leaf tissue from BTH-treated and control plants at different time points after treatment.
-
Extract total RNA from the tissue samples.
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Synthesize cDNA from the extracted RNA.
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Perform quantitative real-time PCR (RT-qPCR) using primers specific for SAR marker genes (e.g., PR-1, PR-2, PR-5, PAL).
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Analyze the relative gene expression levels, normalizing to a stable reference gene. An increase in the expression of these marker genes in BTH-treated plants compared to controls indicates SAR induction.[1][3][4][5][6]
-
Visualizations
Caption: BTH-induced SAR signaling pathway.
Caption: General experimental workflow for BTH studies.
References
- 1. mdpi.com [mdpi.com]
- 2. Strengths and Limitations of Salicylic Acid Reporters [mdpi.com]
- 3. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Growth–Defense Tradeoffs in Plants: A Balancing Act to Optimize Fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Troubleshooting inconsistent results with 1,2,3-Benzothiadiazole-7-carboxylic acid treatment
Welcome to the technical support center for 1,2,3-Benzothiadiazole-7-carboxylic acid and its derivatives, such as Acibenzolar-S-methyl (ASM) or Benzothiadiazole (BTH). This guide is designed for researchers, scientists, and drug development professionals to troubleshoot inconsistent results and optimize experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound and its active ester derivative, Acibenzolar-S-methyl (BTH), are chemical inducers of Systemic Acquired Resistance (SAR) in plants.[1][2] They are not direct pesticides but rather "plant activators" that prime the plant's natural defense mechanisms against a broad spectrum of pathogens, including fungi and viruses.[3][4] These compounds mimic the action of salicylic acid (SA), a key signaling molecule in plant immunity, by activating the SAR signal transduction pathway downstream of SA accumulation.[2]
Q2: I'm seeing inconsistent levels of disease resistance after treatment. What could be the cause?
A2: Inconsistent results are a common challenge and can stem from several factors:
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Plant Species and Cultivar Variability: The genetic background of the plant significantly influences its response to BTH.[5][6] Different species and even cultivars of the same species may have variations in their defense signaling pathways, leading to differing levels of resistance induction.
-
Application Timing and Method: The timing of application relative to pathogen challenge is critical. BTH needs to be applied prior to infection to allow for the activation of defense responses. The method of application (e.g., foliar spray, soil drench) can also affect uptake and systemic distribution.
-
Environmental Conditions: Temperature, humidity, and light intensity can all impact a plant's physiological state and its ability to mount a defense response.
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Compound Stability and Solubility: BTH has low water solubility, which can lead to uneven application and absorption.[7] Ensure the compound is fully solubilized in an appropriate solvent before application.
Q3: My plants are showing signs of stress or damage after treatment. Is this normal?
A3: At high concentrations, BTH can be phytotoxic, leading to symptoms like leaf yellowing, stunting, or even cell death.[8] It is crucial to determine the optimal, non-phytotoxic concentration for your specific plant species and experimental conditions through a dose-response study.
Q4: Does BTH treatment affect plant growth and development?
A4: The activation of plant defense pathways can sometimes come at a metabolic cost, potentially leading to a trade-off with growth. While some studies report no significant impact on growth at optimal concentrations, others have observed growth-defense trade-offs. This is an important parameter to monitor in your experiments.
Q5: How can I confirm that the compound is activating the SAR pathway in my experiments?
A5: To verify the mode of action, you can measure the expression of downstream marker genes associated with the SAR pathway. Common marker genes include Pathogenesis-Related (PR) proteins such as PR-1, PR-2, and PR-5.[4] You can also measure the activity of defense-related enzymes like peroxidase and polyphenol oxidase.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| No or Low Efficacy | Poor Solubility: The compound is not fully dissolved, leading to inaccurate concentrations and poor plant uptake. | Prepare a stock solution in an appropriate organic solvent (e.g., DMSO, acetone) before diluting to the final working concentration. Include a solvent control in your experiments. |
| Inappropriate Concentration: The concentration used is too low to elicit a significant defense response. | Conduct a dose-response experiment to determine the optimal concentration for your plant species. Start with a range of concentrations reported in the literature. | |
| Timing of Application: The treatment was applied too close to or after pathogen inoculation. | Apply the treatment 24-72 hours before pathogen challenge to allow sufficient time for the induction of systemic resistance. | |
| Plant Variability: The plant species or cultivar is not responsive to this class of compounds. | Research the literature for studies using BTH on your specific plant system. Consider testing different cultivars. | |
| High Variability Between Replicates | Uneven Application: Inconsistent spraying or drenching results in different doses per plant. | Ensure a uniform and thorough application for all treatments. For sprays, cover all leaf surfaces until runoff. For soil drenches, apply a consistent volume to each pot. |
| Environmental Inconsistency: Variations in light, temperature, or humidity across the experimental setup. | Maintain consistent environmental conditions for all replicates. Randomize the placement of treated plants within the growth chamber or greenhouse. | |
| Phytotoxicity (e.g., leaf yellowing, necrosis) | Concentration Too High: The applied concentration is toxic to the plant. | Perform a dose-response curve to identify the highest non-phytotoxic concentration. |
| Solvent Toxicity: The solvent used to dissolve the compound is causing damage. | Ensure the final concentration of the solvent in your working solution is low (typically <0.1%) and include a solvent-only control to assess its effects. | |
| Contradictory Gene Expression Results | Timing of Sampling: Samples for gene expression analysis were not collected at the optimal time point post-treatment. | Perform a time-course experiment to capture the peak expression of target genes. Transcriptional changes can be transient. |
| Inappropriate Reference Genes: The housekeeping genes used for normalization are affected by the treatment. | Validate your reference genes to ensure their expression is stable across all experimental conditions. |
Experimental Protocols
Protocol 1: Preparation of BTH Working Solution
-
Stock Solution Preparation:
-
Due to the low water solubility of BTH, prepare a high-concentration stock solution in a suitable organic solvent such as dimethyl sulfoxide (DMSO) or acetone. For example, dissolve 10 mg of BTH in 1 ml of DMSO to make a 10 mg/ml stock solution.
-
Store the stock solution at -20°C for long-term use.
-
-
Working Solution Preparation:
-
On the day of the experiment, dilute the stock solution in sterile distilled water to the desired final concentration. For example, to prepare a 100 µM working solution, add the appropriate volume of the stock solution to water.
-
Include a mock control with the same final concentration of the solvent used for the stock solution.
-
Protocol 2: Plant Treatment and Pathogen Inoculation
-
Plant Growth: Grow plants under controlled environmental conditions (e.g., 22-25°C, 16h light/8h dark photoperiod). Use plants of a consistent age and developmental stage for experiments.
-
BTH Application:
-
Foliar Spray: Uniformly spray the leaves with the BTH working solution or mock solution until runoff.
-
Soil Drench: Apply a consistent volume of the BTH working solution or mock solution to the soil of each pot.
-
-
Induction Period: Allow for a 24-72 hour induction period after BTH treatment before pathogen challenge.
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Pathogen Inoculation: Inoculate the plants with the pathogen of interest using a standardized method (e.g., spore suspension spray, wound inoculation).
-
Disease Assessment: Monitor and quantify disease symptoms at regular intervals post-inoculation.
Protocol 3: Analysis of Defense Gene Expression by qRT-PCR
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Tissue Sampling: Collect leaf tissue from treated and control plants at different time points after BTH application (e.g., 0, 6, 12, 24, 48 hours). Immediately freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a commercial kit or a standard protocol. Synthesize first-strand cDNA from the RNA.
-
qRT-PCR: Perform quantitative real-time PCR using primers specific for your target defense genes (e.g., PR-1) and validated reference genes.
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Data Analysis: Calculate the relative gene expression using the 2-ΔΔCt method.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the proposed signaling pathway of this compound derivatives and a general experimental workflow.
Caption: Proposed signaling pathway for BTH-induced Systemic Acquired Resistance (SAR).
Caption: General experimental workflow for assessing BTH efficacy.
References
- 1. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scilit.com [scilit.com]
- 3. Novel benzo-1,2,3-thiadiazole-7-carboxylate derivatives as plant activators and the development of their agricultural applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. WRKY Transcription Factors Shared by BTH-Induced Resistance and NPR1-Mediated Acquired Resistance Improve Broad-Spectrum Disease Resistance in Wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. A Pyrimidin-Like Plant Activator Stimulates Plant Disease Resistance and Promotes the Synthesis of Primary Metabolites - PMC [pmc.ncbi.nlm.nih.gov]
Stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in different solvent systems
This technical support center provides guidance for researchers, scientists, and drug development professionals on assessing the stability of 1,2,3-Benzothiadiazole-7-carboxylic acid in various solvent systems. The following information is intended to help troubleshoot common experimental issues and answer frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: Where can I find quantitative stability data for this compound in common laboratory solvents?
A1: Currently, there is limited publicly available quantitative data on the stability of this compound across a wide range of solvents. Therefore, it is recommended to perform in-house stability studies to determine its stability under your specific experimental conditions. This guide provides the necessary protocols to conduct such studies.
Q2: What are the primary factors that can affect the stability of this compound in solution?
A2: The stability of this compound in solution can be influenced by several factors, including:
-
pH: The carboxylic acid group is ionizable, and its stability can be pH-dependent. Hydrolysis of the thiadiazole ring may also be affected by pH.
-
Solvent Type: The polarity and protic/aprotic nature of the solvent can influence the solubility and degradation kinetics of the compound.
-
Temperature: Elevated temperatures can accelerate degradation processes.
-
Light: Exposure to UV or visible light can induce photolytic degradation.
-
Oxidizing Agents: The presence of oxidizing agents may lead to the formation of degradation products.
Q3: What are the expected degradation pathways for this compound?
A3: While specific degradation pathways for this exact molecule are not extensively documented, related benzothiazole and carboxylic acid compounds can undergo several degradation reactions.[1] Potential pathways include:
-
Hydrolysis: Under acidic or basic conditions, the thiadiazole ring could potentially open.
-
Decarboxylation: Loss of the carboxylic acid group, especially under thermal stress.
-
Oxidation: Oxidation of the sulfur atom or the aromatic ring.
-
Hydroxylation: Addition of hydroxyl groups to the benzene ring, particularly under photolytic or oxidative stress.[1]
Q4: How can I monitor the stability of this compound in my solvent system?
A4: A stability-indicating analytical method is crucial for monitoring the degradation of the parent compound and detecting the formation of degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and effective technique.[2][3] An ideal HPLC method should be able to separate the parent peak from all potential degradation product peaks.[4]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | The stress conditions are not harsh enough. | Increase the temperature, concentration of the stressor (e.g., acid, base, oxidizing agent), or duration of the study.[5] However, avoid overly harsh conditions that could lead to secondary degradation products not relevant to normal storage.[5] |
| Complete degradation of the compound is observed immediately. | The stress conditions are too harsh. | Reduce the temperature, concentration of the stressor, or the exposure time. Perform a time-course study with more frequent sampling to capture the degradation profile. |
| Poor peak shape or resolution in HPLC analysis. | The analytical method is not optimized. | Adjust the mobile phase composition, pH, column type, or gradient profile to achieve better separation between the parent compound and its degradants. |
| Inconsistent or non-reproducible stability data. | Inconsistent experimental setup or sample handling. | Ensure precise control of temperature, light exposure, and concentration of all solutions. Use calibrated equipment and follow a standardized protocol for sample preparation and analysis. |
| Precipitation of the compound during the stability study. | The compound has low solubility in the chosen solvent system, or the degradants are insoluble. | Determine the solubility of this compound in the solvent system before initiating the stability study. If solubility is an issue, consider using a co-solvent. Note that changes in solubility during the experiment can indicate degradation. |
Experimental Protocols
Protocol for Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify likely degradation products and establish degradation pathways.[5][6]
1. Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent where it is known to be soluble and stable (e.g., acetonitrile or methanol).
2. Stress Conditions: Subject the stock solution to the following stress conditions in separate experiments. The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient.[7]
-
Acid Hydrolysis: Mix the stock solution with 0.1 M to 1 M HCl. Incubate at room temperature and an elevated temperature (e.g., 60°C).[5]
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Base Hydrolysis: Mix the stock solution with 0.1 M to 1 M NaOH. Incubate at room temperature and an elevated temperature (e.g., 60°C).[5]
-
Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3-30%). Keep the solution at room temperature.[4]
-
Thermal Degradation: Store the stock solution at an elevated temperature (e.g., 60-80°C).[4]
-
Photolytic Degradation: Expose the stock solution to a light source according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter).[4]
3. Sample Analysis: Withdraw aliquots at various time points (e.g., 0, 2, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis. Analyze all samples by a stability-indicating HPLC method.
4. Data Presentation: Summarize the percentage of degradation of this compound under each stress condition in a table.
| Stress Condition | Temperature (°C) | Time (hours) | % Degradation | Number of Degradation Products |
| 0.1 M HCl | 60 | 24 | ||
| 0.1 M NaOH | 60 | 24 | ||
| 3% H₂O₂ | 25 | 24 | ||
| Heat | 80 | 48 | ||
| Light | 25 | - |
(Note: The data in this table should be populated with your experimental results.)
Visualizations
Caption: Experimental workflow for forced degradation studies.
Caption: Hypothetical degradation pathways.
References
- 1. Degradation of benzotriazole and benzothiazole with the UV-activated peracetic acid process: performance, mechanism and transformation pathway - Environmental Science: Water Research & Technology (RSC Publishing) [pubs.rsc.org]
- 2. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onyxipca.com [onyxipca.com]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijrpp.com [ijrpp.com]
- 7. resolvemass.ca [resolvemass.ca]
Technical Support Center: Synthesis of 1,2,3-Benzothiadiazole-7-carboxylic Acid Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the synthesis of 1,2,3-benzothiadiazole-7-carboxylic acid and its derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to this compound?
A1: The two main synthetic strategies for the 1,2,3-benzothiadiazole core are the Herz reaction and the diazotization of an ortho-aminothiophenol. For the synthesis of the 7-carboxylic acid derivative, the most common and practical approach involves the diazotization of 2-amino-3-mercaptobenzoic acid.
Q2: I am having trouble with the first step, the synthesis of the 2-amino-3-mercaptobenzoic acid precursor. What are some common issues?
A2: Synthesis of 2-amino-3-mercaptobenzoic acid can be challenging. A common route involves the reaction of 3-aminobenzoic acid with methyl isothiocyanate, followed by cyclization and hydrolysis. Pitfalls include incomplete reaction during the formation of the thiourea intermediate and difficulties in the subsequent cyclization and hydrolysis steps. Careful control of reaction temperature and purification of intermediates are crucial.
Q3: My diazotization reaction is giving a low yield. What are the potential causes?
A3: Low yields in the diazotization of 2-amino-3-mercaptobenzoic acid can stem from several factors. The diazonium salt intermediate is often unstable and can decompose if the temperature is not strictly controlled (typically 0-5 °C). The concentration of nitrous acid, generated in situ from sodium nitrite and a strong acid, is also critical; an excess or deficit can lead to side reactions. The presence of impurities in the starting 2-amino-3-mercaptobenzoic acid can also interfere with the reaction.
Q4: I am observing the formation of a dark-colored precipitate during my diazotization reaction. What is this and how can I avoid it?
A4: The formation of dark precipitates often indicates the decomposition of the diazonium salt or the occurrence of side reactions, such as azo coupling, where the diazonium salt reacts with unreacted starting material or other aromatic species. To minimize this, ensure slow, portion-wise addition of the sodium nitrite solution to the acidic solution of the amine at a consistently low temperature. Vigorous stirring is also important to ensure rapid and homogeneous mixing.
Q5: What are the common challenges in the purification of this compound?
A5: The carboxylic acid group can make purification by traditional column chromatography on silica gel challenging due to strong adsorption. Recrystallization is often the preferred method. If the product is impure, conversion to a soluble salt (e.g., sodium salt) by treatment with a base, followed by washing with an organic solvent to remove non-acidic impurities, and then re-acidification to precipitate the purified carboxylic acid can be an effective strategy.[1][2]
Troubleshooting Guides
Problem 1: Low Yield in the Synthesis of this compound via Diazotization
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Decomposition of Diazonium Salt | Maintain a strict reaction temperature between 0-5 °C using an ice-salt bath. Ensure efficient cooling and monitoring throughout the addition of sodium nitrite. | Increased yield of the desired product by minimizing decomposition of the intermediate. |
| Incorrect Stoichiometry of Nitrous Acid | Carefully calculate and precisely add the stoichiometric amount of sodium nitrite. Prepare a fresh solution of sodium nitrite for each reaction. | Optimal conversion of the primary amine to the diazonium salt, reducing side reactions. |
| Impure Starting Material | Purify the 2-amino-3-mercaptobenzoic acid starting material by recrystallization before use. | A cleaner reaction with fewer side products and an improved yield. |
| Inefficient Stirring | Use a magnetic stirrer with a stir bar of appropriate size to ensure vigorous and efficient mixing of the reactants. | Homogeneous reaction mixture, preventing localized high concentrations of reactants and reducing side reactions. |
Problem 2: Difficulty in Purifying the Final Product
| Potential Cause | Troubleshooting Suggestion | Expected Outcome |
| Product is Contaminated with Non-Acidic Impurities | Dissolve the crude product in an aqueous base (e.g., NaOH or NaHCO3) to form the sodium salt. Wash the aqueous solution with an organic solvent (e.g., dichloromethane or ethyl acetate) to remove non-acidic impurities. Acidify the aqueous layer with a strong acid (e.g., HCl) to precipitate the purified carboxylic acid.[1][2] | A significantly purer product, free from neutral and basic organic impurities. |
| Product is Contaminated with Acidic Impurities | Attempt fractional crystallization from a suitable solvent system. Alternatively, consider converting the carboxylic acid to its methyl ester, which can be more easily purified by column chromatography, followed by hydrolysis back to the acid. | Isolation of the desired carboxylic acid from other acidic byproducts. |
| Product is Poorly Crystalline | Try different solvent systems for recrystallization. A combination of a good solvent and a poor solvent (anti-solvent) can often induce crystallization. Seeding with a small crystal of pure product can also be effective. | Formation of a crystalline solid that is easier to handle and has higher purity. |
Experimental Protocols
Synthesis of 2-Amino-3-mercaptobenzoic Acid (Precursor)
This protocol is adapted from a general procedure for the synthesis of related compounds.
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Step 1: Synthesis of 3-(N'-methylthioureido)-benzoic acid
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In a round-bottom flask, suspend 3-aminobenzoic acid (1.0 eq) in glacial acetic acid.
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Add methyl isothiocyanate (1.1 eq) to the suspension.
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Heat the mixture to 80-85 °C. The mixture should become a clear solution and then the product will start to crystallize out.
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Maintain the temperature at 90-100 °C for 2 hours.
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Cool the suspension to room temperature and filter the solid product. Wash with cold acetic acid and dry under vacuum.
-
-
Step 2: Oxidative Cyclization
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Suspend the 3-(N'-methylthioureido)-benzoic acid (1.0 eq) in glacial acetic acid.
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Cool the mixture to 45-50 °C in a water bath.
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Add a solution of bromine (1.1 eq) in glacial acetic acid dropwise over 2 hours, maintaining the temperature.
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After the addition is complete, heat the mixture to 90-100 °C for 1 hour.
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Cool the reaction mixture and pour it into ice water.
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Collect the precipitated solid by filtration, wash with water, and dry. This yields the intermediate benzothiazole derivative.
-
-
Step 3: Hydrolysis to 2-Amino-3-mercaptobenzoic acid
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Suspend the intermediate from Step 2 in an aqueous solution of a strong base (e.g., 10 M potassium hydroxide).
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Heat the mixture under reflux under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours until the reaction is complete (monitored by TLC).
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Cool the reaction mixture and carefully acidify with a strong acid (e.g., concentrated HCl) to a pH of approximately 3-4.
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The product will precipitate out of solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.
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Synthesis of this compound
This protocol is a general procedure for the diazotization of aromatic amines.
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Step 1: Dissolution of the Amine
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In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-3-mercaptobenzoic acid (1.0 eq) in a mixture of a strong acid (e.g., 3 M HCl or H2SO4) and water.
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Cool the solution to 0-5 °C in an ice-salt bath.
-
-
Step 2: Diazotization
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Prepare a solution of sodium nitrite (1.0-1.1 eq) in cold water.
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Add the sodium nitrite solution dropwise to the cooled amine solution over a period of 30-60 minutes, ensuring the temperature remains between 0-5 °C.
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Stir the reaction mixture vigorously during the addition.
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-
Step 3: Cyclization and Isolation
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After the addition of sodium nitrite is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours.
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The this compound will precipitate out of the solution.
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Collect the solid product by filtration.
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Wash the solid with cold water until the washings are neutral to litmus paper.
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Dry the product under vacuum over a desiccant (e.g., P2O5).
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Visualizations
Experimental Workflow for the Synthesis of this compound
Caption: Workflow for the synthesis and purification of this compound.
Troubleshooting Logic for Low Diazotization Yield
Caption: Troubleshooting flowchart for low yield in the diazotization step.
Signaling Pathway of Systemic Acquired Resistance (SAR) Induced by Benzothiadiazole Derivatives
Caption: Simplified signaling pathway of SAR induced by benzothiadiazole derivatives.[3][4]
References
- 1. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 2. reddit.com [reddit.com]
- 3. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Benzothiadiazole, a plant defense inducer, negatively regulates sheath blight resistance in Brachypodium distachyon - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 1,2,3-Benzothiadiazole-7-carboxylic acid Applications in Plant Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) and its derivatives to enhance bioavailability and induce systemic acquired resistance (SAR) in plants.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work in plants?
A1: this compound, and more commonly its S-methyl ester derivative known as Acibenzolar-S-methyl (ASM) or BTH, is a synthetic chemical that acts as a plant activator.[1][2][3] It does not have direct antimicrobial activity but rather enhances the plant's own defense mechanisms.[2] It works by inducing Systemic Acquired Resistance (SAR), a state of heightened immunity against a broad spectrum of pathogens.[1][2] BTH application mimics the natural signaling molecule salicylic acid (SA), leading to the activation of defense-related genes, such as those encoding Pathogenesis-Related (PR) proteins, and preparing the plant for a more rapid and robust response to subsequent pathogen attack.[1]
Q2: What are the main challenges in using BTH in my experiments?
A2: The primary challenges associated with BTH usage are its low water solubility, potential for phytotoxicity at high concentrations, and the delicate balance of the growth-immunity trade-off.[3][4][5] Poor solubility can lead to inconsistent application and reduced bioavailability.[3][4] High concentrations can cause adverse effects like stunted growth, leaf chlorosis, and deformation.[1] Furthermore, over-stimulation of the plant's defense system can divert resources from growth and development, potentially leading to reduced yield.[3][6]
Q3: How can I improve the solubility and bioavailability of BTH?
A3: Several strategies can be employed to enhance the solubility and bioavailability of BTH:
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Use of Derivatives: Researchers have developed more water-soluble derivatives of BTH. For instance, N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) and choline benzo[1][4][7]thiadiazol-7-carboxylate (BTHChol) have shown improved water solubility and efficacy.[5]
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Formulation with Surfactants: Incorporating surfactants like Tween 80 into your BTH solution can aid in its dispersion and application.[8]
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Co-solvents: The use of a small percentage of ethanol (e.g., 5%) in the working solution can help dissolve BTH.[6]
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Ionic Liquid Derivatives: Dual functional salts of benzo[1][4][7]thiadiazole-7-carboxylates have been synthesized to significantly improve water solubility and biological activity.[7]
Q4: What are the typical signs of phytotoxicity and how can I avoid them?
A4: Phytotoxicity from BTH application can manifest as:
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Weakened plant growth
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Leaf deformation and chlorotic spots[1]
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Leaf stunting and scorching at very high concentrations[5]
To avoid phytotoxicity, it is crucial to determine the optimal concentration for your specific plant species and experimental conditions. It is recommended to start with concentrations reported in the literature (e.g., 10-50 mg/L) and perform a dose-response experiment to identify the highest effective concentration that does not produce negative effects.[1]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent or no induction of disease resistance. | 1. Poor bioavailability due to low solubility of BTH. 2. Inappropriate application timing relative to pathogen inoculation. 3. Sub-optimal concentration of BTH. 4. The plant species may be less responsive to BTH. | 1. Prepare a fresh solution for each experiment. Consider using a more soluble derivative like BTHWA or formulating with a surfactant (e.g., Tween 80).[3][8] 2. Apply BTH prior to pathogen inoculation to allow for the induction of SAR. The optimal pre-treatment time can vary, so a time-course experiment (e.g., 24, 48, 72 hours before inoculation) is advisable. 3. Perform a dose-response curve to determine the optimal concentration for your plant system.[1] 4. Review literature for the responsiveness of your plant species or test other SAR inducers. |
| Observed phytotoxicity (stunted growth, chlorosis). | 1. BTH concentration is too high. 2. Frequent application leading to a negative cumulative effect. 3. Environmental stress factors (e.g., high temperature, drought) exacerbating the phytotoxic effects. | 1. Reduce the concentration of BTH in your working solution. Concentrations around 10 mg/L have been found to be effective without causing harm in some studies.[1] 2. Decrease the frequency of application. For example, a single application or applications at bi-weekly intervals may be sufficient.[6] 3. Ensure plants are not under significant environmental stress during and after BTH treatment. |
| Reduced plant growth or yield despite disease control. | 1. The "growth-immunity trade-off" is occurring, where the plant diverts energy to defense at the expense of growth.[3] 2. The applied BTH concentration, while not causing visible phytotoxicity, is high enough to negatively impact metabolic processes related to growth. | 1. Carefully titrate the BTH concentration to the minimum effective dose for disease resistance. 2. Consider the timing and number of applications. Fewer applications at the beginning of the growing season might be more effective than continuous treatment.[3] |
| Difficulty in dissolving BTH powder. | 1. BTH has inherently low water solubility (around 7 mg/L for ASM).[3][4] | 1. Use a co-solvent like ethanol to first dissolve the BTH before adding it to the aqueous solution.[6] 2. Prepare a stock solution in a suitable organic solvent (e.g., acetone or DMSO) and then dilute it to the final working concentration in water. Ensure the final concentration of the organic solvent is not harmful to your plants. 3. Utilize sonication or gentle heating to aid dissolution.[8] 4. Switch to a more water-soluble derivative if available.[5] |
Quantitative Data Summary
Table 1: Solubility of BTH and its Derivatives
| Compound | Solubility in Water | Reference(s) |
| Acibenzolar-S-methyl (ASM, BTH) | 7 mg/L | [3][4] |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | ~20 mg/L | [5] |
| Choline benzo[1][4][7]thiadiazol-7-carboxylate (BTHCholine) | >10 g/L | [5] |
Table 2: Exemplary Effective Concentrations of BTH and Derivatives in Different Plants
| Plant Species | Compound | Concentration | Application Method | Observed Effect | Reference(s) |
| Tomato | BTH and derivatives | 10 mg/L | Soil drench | Optimal concentration for resistance induction without phytotoxicity | [1] |
| Zucchini | BTHWA | 20 mg/L | Foliar spray | Increased resistance to viral and fungal pathogens | [3] |
| Tulip | BTHWA | 20-40 mg/L | Watering | Protection against fusariosis and stimulation of growth | [6] |
| Grapevine | BTH | 50 mg/L | Canopy spray | Increased polyphenol accumulation | [8] |
| Banana | BTH | 100 µg/mL | Pre- and post-harvest application | Control of anthracnose and extended shelf life | [9] |
Experimental Protocols
Protocol 1: Preparation of BTH Working Solution and Plant Application
Objective: To prepare a BTH solution and apply it to plants to induce systemic acquired resistance.
Materials:
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1,2,3-Benzothiadiazole-7-carbothioic acid S-methyl ester (BTH/ASM)
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Tween 80 (or other suitable surfactant)
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Ethanol (optional, as a co-solvent)
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Distilled water
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Magnetic stirrer and stir bar
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Volumetric flasks
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Pipettes
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Spray bottle or soil drenching equipment
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Personal protective equipment (gloves, safety glasses)
Procedure:
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Stock Solution Preparation (e.g., 1 g/L in ethanol): a. Weigh 100 mg of BTH powder. b. In a chemical fume hood, dissolve the BTH powder in 100 mL of ethanol in a volumetric flask. c. Stir using a magnetic stirrer until fully dissolved. This is your stock solution.
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Working Solution Preparation (e.g., 50 mg/L with 0.05% Tween 80): a. To prepare 1 L of working solution, add 50 mL of the 1 g/L BTH stock solution to a 1 L volumetric flask. b. Add 0.5 mL of Tween 80 to the flask. c. Bring the volume to 1 L with distilled water. d. Mix thoroughly.
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Plant Application:
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Foliar Spray: a. Pour the working solution into a spray bottle. b. Spray the plant foliage evenly until runoff is observed. Ensure to cover both the adaxial and abaxial leaf surfaces. c. Include a control group of plants sprayed only with the carrier solution (e.g., water with 0.05% Tween 80 and the corresponding concentration of ethanol).
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Soil Drench: a. Calculate the volume of working solution to be applied per pot based on pot size and soil saturation. b. Apply the calculated volume of the BTH working solution directly to the soil of each plant. c. Treat the control group with the same volume of the carrier solution.
-
-
Post-Application: a. Place the treated plants back into their growing environment. b. Observe the plants regularly for any signs of phytotoxicity. c. Proceed with pathogen inoculation or other downstream analyses at the desired time point after BTH application.
Protocol 2: Quantification of Pathogenesis-Related (PR) Gene Expression using RT-qPCR
Objective: To measure the induction of defense-related genes in response to BTH treatment.
Materials:
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Plant leaf tissue (treated and control)
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Liquid nitrogen
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Mortar and pestle
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RNA extraction kit
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DNase I
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cDNA synthesis kit
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qPCR master mix (e.g., SYBR Green)
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Gene-specific primers for target PR genes (e.g., PR-1, PAL) and a reference gene (e.g., Actin, Ubiquitin)
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qPCR instrument
Procedure:
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Sample Collection and RNA Extraction: a. Harvest leaf tissue from BTH-treated and control plants at specified time points (e.g., 0, 24, 48, 72 hours post-treatment). b. Immediately flash-freeze the tissue in liquid nitrogen and store at -80°C. c. Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle. d. Extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions. e. Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.
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cDNA Synthesis: a. Quantify the RNA concentration and assess its purity (e.g., using a spectrophotometer). b. Synthesize first-strand cDNA from a standardized amount of total RNA (e.g., 1 µg) using a cDNA synthesis kit.
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Quantitative PCR (qPCR): a. Prepare the qPCR reaction mix containing the qPCR master mix, forward and reverse primers for the target or reference gene, and the synthesized cDNA. b. Run the qPCR reaction in a qPCR instrument using a standard thermal cycling protocol (denaturation, annealing, extension). c. Include no-template controls to check for contamination.
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Data Analysis: a. Determine the cycle threshold (Ct) values for each gene in each sample. b. Normalize the Ct values of the target genes to the Ct values of the reference gene (ΔCt). c. Calculate the relative gene expression using the ΔΔCt method, comparing the BTH-treated samples to the control samples.
Visualizations
Caption: BTH-induced systemic acquired resistance signaling pathway in plants.
Caption: General experimental workflow for evaluating BTH efficacy in plants.
Caption: Troubleshooting logic for lack of BTH-induced resistance.
References
- 1. mdpi.com [mdpi.com]
- 2. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Degradation of 1,2,3-Benzothiadiazole-7-carboxylic Acid in Soil
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the degradation pathways of 1,2,3-Benzothiadiazole-7-carboxylic acid in soil. This compound, also known as acibenzolar acid or CGA 210007, is the primary and major metabolite of the systemic acquired resistance (SAR) inducer, Acibenzolar-S-methyl (ASM).
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of this compound in soil?
A1: this compound is itself a degradation product. The process begins with its parent compound, Acibenzolar-S-methyl (ASM), which rapidly hydrolyzes in the soil to form the more persistent this compound. This acid is then further, but more slowly, degraded through hydroxylation of the phenyl ring, with 6-OH acibenzolar acid being a significant subsequent metabolite.[1] Ultimately, the compound undergoes mineralization, breaking down into carbon dioxide.[2]
Q2: How persistent is this compound in soil compared to its parent compound?
A2: this compound is significantly more persistent than Acibenzolar-S-methyl (ASM). Laboratory studies show that while ASM degrades rapidly with a half-life (DT50) ranging from a few hours to approximately 2 days, the DT50 for the carboxylic acid metabolite ranges from 4.1 to 91 days.[1] The DT90 for the acid metabolite can be as long as 359 days, indicating its potential to persist in the soil environment.[3]
Q3: What are the main factors influencing the degradation rate of this compound in soil?
A3: The degradation rate is influenced by a combination of soil properties and environmental conditions. Key factors include:
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Soil Microorganisms: Biotic degradation by bacteria and fungi is the primary mechanism for the breakdown of the acid.[4][5]
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Soil Moisture and Temperature: Adequate moisture and warmer temperatures generally increase microbial activity, thus accelerating degradation.[4]
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Soil pH: The initial hydrolysis of the parent compound, ASM, is highly pH-dependent, occurring rapidly under basic conditions. The subsequent degradation of the acid metabolite is also influenced by pH as it affects microbial populations.
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Organic Matter Content: Soil organic matter can influence degradation by affecting pesticide bioavailability through sorption. Higher organic carbon content can sometimes decrease the degradation rate by binding the compound, making it less available to microorganisms.[5]
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Photolysis: Light can enhance the degradation of the acid metabolite in wet soils, although it is relatively stable on dry soil surfaces.[1]
Troubleshooting Guides
Issue 1: Low or inconsistent recovery of this compound from soil samples.
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Possible Cause 1: Inappropriate Extraction Solvent.
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Solution: this compound and its parent compound, ASM, have different polarities and require different extraction solvents for optimal recovery. For the carboxylic acid, use a buffered solution like potassium phosphate buffer (e.g., 0.5 M, pH 3) mixed with an organic solvent like acetonitrile (e.g., 70:30 v/v).[6][7][8] Using only acetonitrile, which is effective for the parent compound ASM, will result in poor recovery of the more polar acid metabolite.
-
-
Possible Cause 2: Strong Sorption to Soil Organic Matter.
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Solution: In soils with high organic matter content, the analyte can bind tightly to soil particles, reducing extraction efficiency. Ensure your extraction method involves vigorous shaking or sonication to disrupt these interactions. Recovery studies on freshly spiked versus aged residues can help determine if sorption is a significant factor. It has been noted that while the recovery of the acid is not significantly affected by organic matter, the recovery of the parent ASM can be lower in high-organic matter soils.[7]
-
Issue 2: The calculated half-life (DT50) of this compound is much longer than expected.
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Possible Cause 1: Suboptimal Conditions for Microbial Activity.
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Solution: Since biodegradation is the primary degradation mechanism, any factor that inhibits microbial life will prolong the compound's persistence. Ensure your experimental incubation maintains optimal conditions:
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Moisture: Maintain soil moisture at 40-60% of its maximum water-holding capacity.[2]
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Temperature: Keep the incubation temperature consistent, typically around 20-25°C.
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Aeration: Ensure aerobic conditions are maintained, as this is crucial for the relevant microbial pathways.
-
-
-
Possible Cause 2: Co-application of other agrochemicals.
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Solution: The presence of other pesticides, particularly broad-spectrum fungicides, can alter the soil microflora and negatively impact the biodegradation of other compounds.[9] If studying a complex matrix, be aware that interactions between chemicals can affect degradation rates. Review the application history of the soil used in your experiments.
-
Issue 3: Difficulty in chromatographic separation or detection of the analyte.
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Possible Cause 1: Incorrect HPLC Mobile Phase pH.
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Solution: As a carboxylic acid, the analyte's retention on a reverse-phase (C18) column is highly dependent on the pH of the mobile phase. The mobile phase should be acidified (e.g., with 0.6 mL/L acetic acid) to suppress the ionization of the carboxylic acid group.[6][8] This ensures the compound is in its less polar, protonated form, leading to better retention and peak shape.
-
-
Possible Cause 2: Incorrect Detection Wavelength.
-
Solution: The optimal UV detection wavelength for this compound is different from its parent compound. For best sensitivity, set your detector to approximately 235 nm.[8] The parent compound, ASM, is typically detected at a higher wavelength, around 254 nm.[8] Using the wrong wavelength will lead to poor sensitivity and inaccurate quantification.
-
Quantitative Data
Table 1: Degradation Half-Life (DT50/DT90) in Soil
| Compound | Parameter | Value Range | Conditions |
| Acibenzolar-S-methyl (Parent) | DT50 | 0.03 - 2.1 days | Aerobic laboratory studies[1] |
| Acibenzolar-S-methyl (Parent) | DT90 | 0.6 - 3.3 days | EU Peer Review Data[3] |
| This compound | DT50 | 4.1 - 91 days | Aerobic laboratory studies[1] |
| This compound | DT90 | 31.3 - 359 days | EU Peer Review Data[3] |
| 6-OH acibenzolar acid (Metabolite) | DT50 | 130 to >1000 days | Aerobic laboratory studies[1] |
Experimental Protocols
Protocol 1: Soil Incubation for Degradation Study
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Soil Preparation: Use sieved (<2 mm) soil with known characteristics (pH, organic matter content, texture). Adjust the moisture content to 40-60% of the maximum water-holding capacity.
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Spiking: Treat a bulk soil sample with a solution of this compound to achieve the desired initial concentration. Mix thoroughly to ensure homogeneity.
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Incubation: Aliquot the treated soil into individual microcosms (e.g., glass flasks). Incubate in the dark at a constant temperature (e.g., 20°C). Maintain soil moisture by adding distilled water as needed.[2]
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Sampling: At predetermined time intervals (e.g., 0, 1, 3, 7, 14, 30, 60, 90 days), destructively sample replicate microcosms for analysis. Store samples at -20°C prior to extraction.
Protocol 2: Extraction and Analysis by HPLC-DAD
This protocol is adapted from Papadopoulou-Mourkidou et al., 2012.[6][7][8]
-
Extraction:
-
Weigh 10 g of soil into a centrifuge tube.
-
To extract this compound, add 10 mL of a potassium phosphate buffer (0.5 M, pH 3) and acetonitrile mixture (70:30, v/v).
-
Shake vigorously for 30 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Collect the supernatant. Repeat the extraction with 5 mL of the same solvent mixture.
-
Combine the supernatants.
-
-
Analysis:
-
Filter the combined extract through a 0.45 µm PTFE filter directly into an autosampler vial.
-
Inject the sample into an HPLC system equipped with a Diode Array Detector (DAD).
-
Table 2: HPLC-DAD Method Parameters
| Parameter | Specification |
| Column | C18 (e.g., 4.6 mm × 150 mm, 5 µm particle size)[6] |
| Mobile Phase | Isocratic elution with Acetonitrile:Water (40:60, v/v) containing 0.6 mL/L acetic acid[6] |
| Flow Rate | 1.0 mL/min[6] |
| Detection Wavelength | 235 nm[8] |
| Retention Time | Approximately 2.78 min (under specified conditions)[8] |
| Limit of Detection (LOD) | 0.01 mg/kg[6][7] |
| Limit of Quantification (LOQ) | 0.05 mg/kg[6][7] |
Visualizations
Caption: Degradation pathway of Acibenzolar-S-methyl in soil.
Caption: Experimental workflow for a soil degradation study.
Caption: Key factors influencing degradation in soil.
References
- 1. fao.org [fao.org]
- 2. fao.org [fao.org]
- 3. Modification of the existing maximum residue levels for acibenzolar‐S‐methyl in beans with pods and peas with pods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pesticides and the Environment | MU Extension [extension.missouri.edu]
- 5. mdpi.com [mdpi.com]
- 6. Determination of acibenzolar-S-methyl and its acidic metabolite in soils by HPLC-diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. tandfonline.com [tandfonline.com]
- 9. Changed degradation behavior of pesticides when present in mixtures - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Off-Target Effects of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) in Non-Host Plants
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) regarding the off-target effects of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH), also known as acibenzolar-S-methyl (ASM), in non-host plant species. This resource is intended for researchers, scientists, and drug development professionals encountering unexpected phenotypes or data during their experiments with this widely used plant defense inducer.
FAQs and Troubleshooting Guides
Q1: I've treated my non-host plants with BTH and am observing significant growth reduction and/or signs of phytotoxicity. What is happening and how can I mitigate this?
A1: BTH, a functional analog of salicylic acid (SA), can induce a fitness cost in plants, often manifesting as stunted growth, yellowing, or whitening of leaves, particularly in new shoots.[1][2] This is often attributed to the reallocation of resources from growth to defense, a phenomenon known as the growth-defense trade-off.[3][4][5][6]
Troubleshooting Steps:
-
Concentration Optimization: The most common cause of phytotoxicity is excessive BTH concentration. What is effective in one species may be toxic to another. It is crucial to perform a dose-response curve for your specific non-host plant species to determine the optimal concentration that induces resistance without causing significant damage.
-
Application Method: The method of application can influence the severity of off-target effects. Foliar sprays, soil drenches, and seed treatments will have different uptake and distribution kinetics. If you are observing phytotoxicity with a foliar spray, consider a soil drench, which may result in a more gradual systemic uptake.
-
Timing and Frequency: Applying BTH too frequently can lead to an excessive metabolic burden on the plant.[6] Review your experimental design to ensure that the application intervals are not too short.
-
Growth Conditions: Environmental stressors can exacerbate the negative effects of BTH. Ensure your plants are grown under optimal conditions of light, water, and nutrients.
Q2: My BTH treatment is not inducing the expected defense gene expression (e.g., PR-1), or the response is weaker than anticipated. Why might this be?
A2: The induction of defense responses by BTH is a complex process that can be influenced by several factors. While BTH is a potent inducer of Systemic Acquired Resistance (SAR), its efficacy can be dependent on the plant's genetic background and environmental conditions.
Troubleshooting Steps:
-
NPR1/NIM1 Dependency: The signaling pathway induced by BTH is largely dependent on the key regulator NPR1 (NONEXPRESSER OF PR GENES 1) or NIM1 (NON-INDUCIBLE IMMUNITY 1).[7][8] If you are working with a mutant line, verify that the NPR1 gene and its signaling components are functional.
-
Priming Effect: BTH is known to "prime" the plant for a more rapid and robust defense response upon subsequent challenge, rather than always inducing a strong, direct activation of all defense genes.[7][8][9] Your experimental design should include a mock or pathogen challenge to observe this potentiated response.
-
Growth Conditions: As mentioned previously, the growth conditions can affect the plant's response. In some cases, certain growth conditions can suppress the BTH-induced expression of defense genes like PR-1.[10]
-
Timing of Analysis: The expression of defense-related genes is transient. Ensure you are sampling tissues at the appropriate time points post-BTH application to capture the peak of gene expression.
Q3: I've noticed that my BTH-treated plants are more susceptible to certain pathogens. Isn't BTH supposed to enhance resistance?
A3: This counterintuitive effect can occur due to the complex cross-talk between plant hormone signaling pathways. BTH strongly activates the salicylic acid (SA) pathway, which can be antagonistic to the jasmonic acid (JA) pathway.
Troubleshooting Steps:
-
Hormonal Crosstalk: The SA and JA pathways are often mutually inhibitory. By strongly inducing the SA pathway, BTH may suppress JA-mediated defenses. This can render the plant more susceptible to necrotrophic pathogens or insects that are typically repelled by JA-dependent responses.[3][4]
-
Pathogen Lifestyle: Consider the lifestyle of the pathogen in your experiments. BTH is generally most effective against biotrophic pathogens that are sensitive to SA-dependent defenses.
-
Metabolic Profiling: If possible, perform metabolic profiling to assess the levels of SA and JA-related compounds in your BTH-treated plants. This can provide direct evidence of hormonal pathway modulation.
Q4: Are there any known metabolic or transcriptomic changes induced by BTH that are unrelated to defense?
A4: Yes, studies have shown that BTH can have broad effects on the plant's metabolome and transcriptome beyond the canonical defense-related genes.
-
Metabolic Changes: In Arabidopsis thaliana, BTH treatment has been shown to increase the levels of glucose, glutamine, inositol, malic acid, sucrose, and threonine, while surprisingly reducing the levels of some phenolic compounds.[11]
-
Transcriptomic Changes: In Brachypodium distachyon, BTH specifically induces the expression of genes related to chloroplast function and jasmonic acid (JA) signaling, which are not observed with SA treatment alone.[3][4]
These off-target effects should be taken into consideration when interpreting your experimental results, as they could have unforeseen consequences on the physiological processes you are studying.
Quantitative Data on Off-Target Effects
The following tables summarize quantitative data on the phytotoxic and growth-inhibitory effects of BTH from various studies. Note that the specific effects are highly dependent on the plant species and experimental conditions.
Table 1: Phytotoxicity and Growth Reduction in Response to BTH Treatment
| Plant Species | BTH Concentration | Application Method | Observed Off-Target Effects | Reference |
| Rose | 100 mg/ml | Not specified (pilot experiment) | Stunted growth, whitened shoots, yellowing leaves | [1] |
| Chrysanthemum | 4.8 mM | Not specified | Whitening of apical leaves, inhibited plant growth | [1] |
| Serrano Pepper (Capsicum annuum) | 1 mg/plant (weekly) | Spray | Reduced plant growth | [2] |
| Sunflower | >200 mg/kg soil | Soil drench | Phytotoxic symptoms | [12] |
Experimental Protocols
1. Protocol for Assessing BTH-Induced Phytotoxicity and Growth Inhibition
-
Plant Material and Growth: Grow your chosen non-host plant species under controlled environmental conditions (e.g., 22°C, 16h light/8h dark photoperiod).
-
BTH Treatment: Prepare a stock solution of BTH (Acibenzolar-S-methyl) and perform serial dilutions to create a range of concentrations to be tested. Apply BTH via your chosen method (e.g., foliar spray until runoff, soil drench with a defined volume). Include a mock-treated control group (e.g., sprayed with water and the corresponding solvent concentration).
-
Data Collection: At regular intervals post-treatment, measure parameters such as plant height, rosette diameter, fresh and dry weight, and chlorophyll content. Document any visible signs of phytotoxicity, such as chlorosis, necrosis, or leaf curling, and quantify them using a scoring system if possible.
-
Statistical Analysis: Use appropriate statistical tests (e.g., ANOVA, t-test) to determine if the observed differences between BTH-treated and control plants are statistically significant.
2. Protocol for Analyzing Defense Gene Expression via qRT-PCR
-
Plant Treatment and Sampling: Treat plants with the optimized, non-phytotoxic concentration of BTH. Collect leaf tissue at various time points (e.g., 0, 6, 12, 24, 48 hours) post-treatment. Flash-freeze the samples in liquid nitrogen and store them at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the collected tissue using a suitable kit or protocol. Assess RNA quality and quantity. Synthesize first-strand cDNA from the RNA using a reverse transcriptase enzyme.
-
qRT-PCR: Perform quantitative real-time PCR using gene-specific primers for your target defense genes (e.g., PR-1, PAL) and a stable reference gene for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
Visualizations
Caption: Simplified signaling pathway of BTH-induced Systemic Acquired Resistance (SAR).
Caption: Troubleshooting workflow for common issues in BTH experiments.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Effect of acibenzolar S-methyl on serrano pepper plants (Capsicum annuum) infected with Phytophthora capsici at different ages [scielo.org.mx]
- 3. Benzothiadiazole, a plant defense inducer, negatively regulates sheath blight resistance in Brachypodium distachyon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. The Effect of a New Derivative of Benzothiadiazole on the Reduction of Fusariosis and Increase in Growth and Development of Tulips [mdpi.com]
- 7. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Benzothiadiazole-induced priming for potentiated responses to pathogen infection, wounding, and infiltration of water into leaves requires the NPR1/NIM1 gene in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Rice WRKY45 Plays a Crucial Role in Benzothiadiazole-Inducible Blast Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of benzothiadiazole on the metabolome of Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Refining Application Methods of 1,2,3-Benzothiadiazole-7-carboxylic Acid and its Derivatives for Specific Pathogens
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1,2,3-Benzothiadiazole-7-carboxylic acid and its more commonly used S-methyl ester, Acibenzolar-S-methyl (ASM), a potent inducer of Systemic Acquired Resistance (SAR) in plants.
Frequently Asked Questions (FAQs)
Q1: What is the primary mode of action of this compound and its derivatives like Acibenzolar-S-methyl (ASM)?
A1: These compounds are not direct-acting fungicides or bactericides. Instead, they function as plant activators.[1] They mimic the natural plant defense signaling molecule, salicylic acid (SA), to induce Systemic Acquired Resistance (SAR).[1] This process primes the plant's innate immune system, leading to a more rapid and robust defense response upon subsequent pathogen attack. The active compound, this compound, is often generated in the plant through the hydrolysis of the applied pro-pesticide Acibenzolar-S-methyl.
Q2: Against which types of pathogens are these compounds effective?
A2: Acibenzolar-S-methyl has demonstrated broad-spectrum efficacy against a wide range of pathogens, including fungi, bacteria, and viruses.[1] Notable examples include Pseudomonas cannabina pv. alisalensis on Japanese radish, bacterial spot (Xanthomonas axonopodis pv. vesicatoria) and bacterial speck (Pseudomonas syringae pv. tomato) on tomato, apple scab (Venturia inaequalis), and various powdery mildews.[2][3][4][5]
Q3: What is the typical duration of the induced resistance?
A3: The protective effect of ASM application can be long-lasting. Early studies indicated efficacy for at least 20 days.[6] More recent research on Japanese radish showed a sustained effect for at least one week against Pseudomonas cannabina pv. alisalensis.[6] The duration can vary depending on the plant species, pathogen pressure, and environmental conditions.
Troubleshooting Guide
Issue 1: Inconsistent or No Disease Control Observed.
-
Q: Why am I not seeing the expected level of disease control after applying ASM?
-
A: Application Timing is Crucial: ASM is a preventative compound and is most effective when applied before the onset of disease.[1] It activates the plant's defense mechanisms, which takes time. Applications made after significant disease development will likely be ineffective. For example, in studies on Japanese radish, ASM was applied 4 hours, 1 day, and 1 week before inoculation with the pathogen.[2][3]
-
A: Application Frequency May Be Insufficient: For some diseases, repeated applications are necessary to maintain a protective effect. Field trials on tomato for bacterial spot control found that weekly applications of ASM were significantly more effective than biweekly applications.[7]
-
A: Plant Health and Stress: The product should be applied to healthy, actively growing plants.[8] Plants under stress from drought, excessive moisture, cold, or herbicide injury may not respond effectively to SAR inducers.[8]
-
Issue 2: Symptoms of Phytotoxicity on Treated Plants.
-
Q: My plants show stunting, whitening of new shoots, or leaf scald after ASM application. What went wrong?
-
A: Concentration is Too High: Exceeding the recommended application rate can lead to phytotoxicity. While no phytotoxicity was observed at experimental concentrations for rose powdery mildew control, accidental application of a very high concentration (100 mg/ml) resulted in stunted growth and whitened shoots.
-
A: Crop Sensitivity: Different plant species and even varieties can have varying sensitivities to ASM. It is essential to consult recommended dosage rates for the specific crop you are working with. For instance, while tomato yields were generally unaffected in field trials, transplant dry weight was negatively impacted.[4]
-
Issue 3: Difficulty in Preparing the Application Solution.
-
Q: I am having trouble dissolving the compound for my experiments.
-
A: Solubility Characteristics: this compound and Acibenzolar-S-methyl have low solubility in water but are more soluble in most organic solvents.[8] For experimental purposes, a stock solution in an appropriate organic solvent can be prepared and then diluted to the final working concentration in water or a buffer. Commercially available formulations are often water-dispersible granules (WG).[8]
-
Quantitative Data Summary
Table 1: Efficacy of Acibenzolar-S-methyl (ASM) Against Various Pathogens
| Pathogen | Host Plant | Application Rate | Efficacy | Reference |
| Pseudomonas cannabina pv. alisalensis | Japanese Radish | 100 ppm (dip-treatment) | Suppressed lesion formation and bacterial multiplication. | [2][3] |
| Xanthomonas axonopodis pv. vesicatoria (Bacterial Spot) | Tomato | 35 g a.i. ha⁻¹ | Reduced foliar disease severity in 14 of 15 field experiments. | [4][9] |
| Pseudomonas syringae pv. tomato (Bacterial Speck) | Tomato | 35 g a.i. ha⁻¹ | Reduced foliar disease severity in all 7 field experiments. | [4][9] |
| Venturia inaequalis (Apple Scab) | Apple | Varies by application method (foliar spray, trunk paint, root drench) | Foliar sprays at the time of inoculation provided up to 34% suppression of fire blight canker. | [5] |
| Fusarium graminearum | Wheat | 0.075 g/L (at anthesis) | Up to 28.97% disease reduction. | [10] |
| Podosphaera pannosa (Powdery Mildew) | Rose | 0.1 mg/ml (watered) | Significant decrease in disease severity. |
Experimental Protocols
Protocol 1: Evaluation of ASM Efficacy Against Pseudomonas cannabina pv. alisalensis on Japanese Radish
-
Plant Growth: Grow Japanese radish plants in a greenhouse environment.
-
ASM Treatment: Prepare a 100 ppm solution of ASM. Apply to the fourth leaves of the radish plants via dip-treatment.
-
Inoculation: At 4 hours, 1 day, or 1 week post-ASM treatment, spray-inoculate the plants with a suspension of P. cannabina pv. alisalensis (5 x 10⁷ CFU/ml).
-
Evaluation: Monitor the plants for disease symptoms. At 1-week post-inoculation, measure the lesion area on the ASM-treated fourth leaves, as well as on untreated upper (fifth) and lower (third) leaves to assess systemic resistance.
Protocol 2: Field Evaluation of ASM for Bacterial Spot Control on Tomato
-
Plant Material: Use greenhouse-grown tomato transplants, 4 to 6 weeks old.
-
Field Establishment: Transplant seedlings into the field following standard regional production practices.
-
ASM Application: Begin ASM applications 1 to 30 days after transplanting, with a minimum of 7 days before any artificial pathogen inoculation. Apply ASM at a rate of 35 g a.i. ha⁻¹ on a weekly schedule.
-
Disease Management: Complement ASM applications with fungicides as needed to manage fungal diseases.
-
Data Collection: Assess foliar disease severity periodically throughout the growing season. At harvest, evaluate the incidence of bacterial spot on the fruit and measure the total marketable yield.
Visualizations
Caption: Simplified signaling pathway of Systemic Acquired Resistance (SAR) induction by pathogen attack and Acibenzolar-S-methyl (ASM).
Caption: General experimental workflow for evaluating the efficacy of ASM in inducing disease resistance.
References
- 1. chemicalwarehouse.com [chemicalwarehouse.com]
- 2. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 3. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 4. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 5. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 6. Local Application of Acibenzolar-S-Methyl Treatment Induces Antiviral Responses in Distal Leaves of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PP353/PP353: Integrated Management of Bacterial Spot on Tomato in Florida [edis.ifas.ufl.edu]
- 8. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Analysis of 1,2,3-Benzothiadiazole-7-carboxylic acid and Salicylic Acid in Plant Defense Activation
An in-depth guide for researchers and drug development professionals on the efficacy and mechanisms of two key inducers of Systemic Acquired Resistance (SAR) in plants.
In the realm of plant pathology and crop protection, the induction of a plant's innate immune system presents a sustainable and effective alternative to the direct application of antimicrobial compounds. Systemic Acquired Resistance (SAR) is a broad-spectrum, long-lasting defense mechanism in plants that is triggered by localized exposure to a pathogen or specific chemical elicitors. Salicylic acid (SA), a naturally occurring plant hormone, is a central signaling molecule in the activation of SAR.[1] 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH), a synthetic functional analog of SA, has emerged as a potent commercial plant activator.[2][3] This guide provides a comprehensive comparison of the efficacy of BTH and SA, supported by experimental data, detailed protocols, and mechanistic diagrams to aid researchers and professionals in the field.
Efficacy Comparison: BTH vs. Salicylic Acid
Experimental evidence consistently demonstrates that while both BTH and salicylic acid are effective inducers of SAR, BTH often exhibits greater potency and stability. This is primarily because BTH acts downstream of SA in the signaling cascade and is not susceptible to inactivation by pathogen-derived enzymes that can degrade SA.[4]
Quantitative Data on Disease Resistance
The following tables summarize quantitative data from various studies comparing the efficacy of BTH and SA in conferring disease resistance.
| Plant Species | Pathogen | Treatment | Concentration | Disease Reduction (%) | Reference |
| Faba Bean (Vicia faba) | Orobanche foetida | BTH (Seed Treatment) | Not Specified | 31.82 (tubercles number) | [5] |
| Salicylic Acid (Seed Treatment) | 1 mM | 35.61 (tubercles number) | [5] | ||
| Salicylic Acid (Seed Treatment) | 2 mM | 33.71 (tubercles number) | [5] | ||
| Potato | Alternaria solani (Early Blight) | BTH | 50 mg a.i. L⁻¹ | Near Complete Control | [6] |
| Erysiphe cichoracearum (Powdery Mildew) | BTH | 50 mg a.i. L⁻¹ | Near Complete Control | [6] | |
| Fusarium semitectum (Dry Rot) | BTH | 100 mg a.i. L⁻¹ | Significant Reduction | [6] | |
| Acetylsalicylic Acid (ASA) | 400 mg a.i. L⁻¹ | Significant Reduction | [6] | ||
| Tomato (NahG) | Citrus Exocortis Viroid (CEVd) | BTH | 1 mM | Significant delay in symptom development | [7] |
| Tomato Spotted Wilt Virus (TSWV) | BTH | 1 mM | ~40% reduction in symptomatic plants at 6 days post-inoculation | [7] |
Quantitative Data on PR Gene Induction
The induction of Pathogenesis-Related (PR) genes is a hallmark of SAR activation. The table below presents data on the relative induction of the PR-1 gene, a common marker for SA-mediated defense.
| Plant Species | Treatment | Concentration | Fold Induction of PR-1 Gene | Reference |
| Arabidopsis thaliana | Salicylic Acid Analogs | 1 mM | Statistically significant increase | [8] |
| Tobacco | BTH | Dose-dependent | Increased transcript level of PR1a | [4] |
Experimental Protocols
Detailed methodologies are crucial for reproducible research. The following are generalized protocols for key experiments cited in the comparison of BTH and SA.
Protocol 1: Systemic Acquired Resistance (SAR) Assay in Arabidopsis thaliana
Objective: To quantify the level of disease resistance induced by BTH or SA treatment.
Materials:
-
Arabidopsis thaliana plants (e.g., Col-0 ecotype)
-
Pathogen suspension (e.g., Pseudomonas syringae pv. tomato DC3000)
-
BTH and Salicylic Acid solutions at desired concentrations
-
Sterile water (control)
-
Syringes without needles
-
Leaf punch
-
Sterile 10 mM MgCl₂
-
Petri dishes with appropriate growth medium (e.g., King's B)
Methodology:
-
Plant Growth: Grow Arabidopsis thaliana plants in a controlled environment (e.g., 22°C, 16h light/8h dark cycle) for 4-5 weeks.
-
Primary Inoculation/Treatment: Infiltrate three lower leaves of each plant with either the BTH/SA solution or sterile water (for control plants) using a needleless syringe.
-
SAR Induction Period: Allow 2-3 days for the systemic resistance to be established.
-
Secondary Inoculation: Infiltrate three upper, systemic leaves with a bacterial suspension of P. syringae (e.g., at an OD₆₀₀ of 0.001).
-
Quantification of Pathogen Growth:
-
After 3 days of the secondary inoculation, collect leaf discs from the infiltrated areas using a leaf punch.
-
Homogenize the leaf discs in 10 mM MgCl₂.
-
Plate serial dilutions of the homogenate on King's B medium.
-
Incubate the plates at 28°C for 2 days.
-
Count the number of colony-forming units (CFUs) to determine the bacterial titer in the leaves. A significant reduction in CFUs in BTH/SA-treated plants compared to the control indicates the induction of SAR.
-
Protocol 2: Quantification of Pathogenesis-Related (PR) Gene Expression by RT-qPCR
Objective: To measure the induction of defense-related genes following treatment with BTH or SA.
Materials:
-
Plant leaf tissue treated with BTH, SA, or a control solution
-
Liquid nitrogen
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR primers for the target PR gene (e.g., PR-1) and a reference gene (e.g., Actin)
-
qPCR master mix
-
Real-time PCR system
Methodology:
-
Sample Collection and RNA Extraction:
-
Harvest leaf tissue at different time points after treatment with BTH, SA, or control.
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the frozen tissue using a commercial RNA extraction kit following the manufacturer's instructions.
-
-
cDNA Synthesis:
-
Synthesize first-strand cDNA from the extracted RNA using a cDNA synthesis kit.
-
-
Quantitative PCR (qPCR):
-
Perform qPCR using the synthesized cDNA, gene-specific primers for the target PR gene and the reference gene, and a qPCR master mix.
-
Run the reaction in a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target PR gene using the ΔΔCt method, normalizing to the expression of the reference gene. An increase in the relative expression in BTH/SA-treated samples compared to the control indicates gene induction.
-
Signaling Pathways and Experimental Workflow
Visualizing the complex biological processes involved in SAR is essential for a clear understanding. The following diagrams, created using the DOT language, illustrate the signaling pathways and a typical experimental workflow.
Caption: Salicylic Acid (SA) and BTH Signaling Pathway in Plant Immunity.
Caption: General Experimental Workflow for Comparing SAR Inducers.
Conclusion
Both this compound and salicylic acid are pivotal molecules in the study and application of plant immunity. While salicylic acid is the natural signaling hormone, BTH offers a more robust and stable alternative for inducing SAR in various plant species.[4] The choice between these two compounds will depend on the specific research question, the plant-pathogen system under investigation, and the desired outcome. The provided data, protocols, and diagrams serve as a foundational guide for researchers to design and execute experiments aimed at further elucidating the mechanisms of plant defense and developing novel strategies for crop protection.
References
- 1. Strengths and Limitations of Salicylic Acid Reporters [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. The Past, Present, and Future of Plant Activators Targeting the Salicylic Acid Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Role of salicylic acid glucosyltransferase in balancing growth and defence for optimum plant fitness - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of salicylic acid, benzothiadiazole, and other commercial biostimulants on boosting faba bean (Vicia faba L.) tolerance against Orobanche spp | PLOS One [journals.plos.org]
- 6. researchgate.net [researchgate.net]
- 7. Salicylic Acid Is Involved in the Basal Resistance of Tomato Plants to Citrus Exocortis Viroid and Tomato Spotted Wilt Virus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Salicylic Acid Analogs Induce a Potent Defense Response in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
Validation of 1,2,3-Benzothiadiazole-7-carboxylic Acid-Induced Resistance: A Comparative Guide Using Genetic Mutants
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH), a commercial plant activator, in inducing disease resistance. We delve into the genetic validation of its mechanism by examining its effects on various plant mutants. The experimental data, protocols, and signaling pathway visualizations included herein are intended to support research and development in crop protection and plant immunology.
Introduction: BTH and Systemic Acquired Resistance (SAR)
This compound (BTH), also known as acibenzolar-S-methyl, is a synthetic chemical that protects a wide range of plants against pathogens by activating Systemic Acquired Resistance (SAR).[1][2][3][4] SAR is a long-lasting, broad-spectrum defense mechanism that is naturally induced in plants after an initial pathogen attack.[2][3] BTH mimics the natural signaling molecule salicylic acid (SA), a key regulator of SAR, to "prime" the plant's defense system.[2][5][6] This guide focuses on how genetic mutants—plants with specific gene knockouts or alterations—have been instrumental in validating the signaling pathway through which BTH confers resistance.
The BTH Signaling Pathway: A Genetic Dissection
Genetic studies, primarily in the model plant Arabidopsis thaliana, have been crucial in mapping the BTH-induced resistance pathway. By comparing the response of wild-type plants to various mutants, researchers have pinpointed key regulatory components.
The central regulator of the SA-dependent SAR pathway is the Non-expresser of Pathogenesis-Related genes 1 (NPR1) , also known as Non-inducible immunity 1 (NIM1).[1][5][7] Experiments show that BTH fails to induce resistance or the expression of SAR-associated genes, such as Pathogenesis-Related 1 (PR-1), in npr1 (or nim1) mutants.[1][5] This demonstrates that BTH operates through the NPR1-dependent pathway.
Interestingly, BTH is effective in transgenic plants expressing the nahG gene, which encodes a bacterial enzyme that degrades salicylic acid.[1][5] These plants cannot accumulate SA but still show BTH-induced resistance, indicating that BTH acts downstream of or parallel to SA accumulation.[1] Furthermore, BTH-induced resistance is not compromised in mutants defective in the ethylene (ET) or jasmonic acid (JA) signaling pathways, such as etr1, ein2, and jar1, suggesting that BTH action is largely independent of these hormonal pathways.[1]
Caption: BTH signaling pathway validated by genetic mutants.
Data Presentation: Comparing BTH Efficacy in Genetic Mutants
The following tables summarize quantitative data from studies investigating BTH-induced resistance against various pathogens in Arabidopsis thaliana.
Table 1: BTH-Induced Resistance to Peronospora parasitica (Downy Mildew)
| Plant Genotype | Description | BTH Treatment | Disease Outcome (% Reduction in Susceptibility) | Reference |
| Wild-Type (Col-0) | Standard genetic background | + | ~70-80% | [1] |
| nahG | Transgenic, unable to accumulate SA | + | ~70-80% (Resistance Intact) | [1] |
| nim1 | Mutant, lacks functional NPR1 protein | + | ~0% (Resistance Abolished) | [1] |
| ein2 | Mutant, insensitive to ethylene | + | ~70-80% (Resistance Intact) | [1] |
| jar1 | Mutant, insensitive to jasmonic acid | + | ~70-80% (Resistance Intact) | [1] |
Table 2: BTH-Induced Expression of the PR-1 Gene
| Plant Genotype | Description | BTH Treatment | PR-1 mRNA Accumulation | Reference |
| Wild-Type (Col-0) | Standard genetic background | + | Strong Induction | [1] |
| nahG | Transgenic, unable to accumulate SA | + | Strong Induction | [1] |
| nim1 | Mutant, lacks functional NPR1 protein | + | No Induction | [1] |
| ein2 | Mutant, insensitive to ethylene | + | Strong Induction | [1] |
| jar1 | Mutant, insensitive to jasmonic acid | + | Strong Induction | [1] |
Table 3: BTH-Induced Resistance to Pseudomonas syringae pv. tomato DC3000
| Plant Genotype | Description | BTH Treatment | Bacterial Growth (log cfu/cm²) - Day 3 | Reference |
| Wild-Type (Col-0) | Standard genetic background | - | ~7.0 | [8] |
| Wild-Type (Col-0) | Standard genetic background | + | ~6.0 (10-fold reduction) | [8] |
| npr1 | Mutant, lacks functional NPR1 protein | + | No significant reduction | [9] |
Experimental Protocols
This section provides a generalized methodology for validating BTH-induced resistance using genetic mutants, based on common practices in published research.
General Experimental Workflow
Caption: A typical workflow for testing BTH-induced resistance.
Detailed Methodologies
1. Plant Material and Growth Conditions:
-
Plants: Arabidopsis thaliana ecotype Columbia (Col-0) (wild-type) and relevant mutant lines (npr1-1, ein2-1, jar1-1, transgenic nahG).
-
Growth: Sow seeds on a sterile soil mixture (e.g., peat moss and vermiculite, 3:1). Stratify at 4°C for 2-3 days to synchronize germination.
-
Environment: Grow plants in a controlled environment chamber at 22°C with a 12-hour light/12-hour dark photoperiod and 60-70% relative humidity. Use plants that are 4-5 weeks old for experiments.
2. BTH Treatment:
-
Solution: Prepare a stock solution of BTH (e.g., Acibenzolar-S-methyl) and dilute to a final concentration of 30-100 µM in water containing a surfactant (e.g., 0.01% Silwet L-77) to ensure even leaf coverage.
-
Application: Uniformly spray the foliage of treatment plants until runoff. Control plants are sprayed with the surfactant solution only. Allow plants to dry completely.
3. Pathogen Inoculation:
-
Bacterial Pathogen (Pseudomonas syringae):
- Culture P. syringae pv. tomato DC3000 overnight in King's B medium.
- Resuspend bacteria in 10 mM MgCl₂ to an optical density (OD₆₀₀) of 0.001 (approx. 1 x 10⁶ cfu/mL).
- Inoculate plants 48-72 hours after BTH treatment by pressure-infiltrating the bacterial suspension into the abaxial side of the leaves using a needleless syringe.
-
Oomycete Pathogen (Peronospora parasitica):
- Maintain the pathogen on susceptible plants.
- Prepare a spore suspension of 5 x 10⁴ conidiospores/mL in water.
- Inoculate plants 24-48 hours after BTH treatment by spray-inoculating the spore suspension onto the leaves.
4. Quantification of Resistance:
-
Bacterial Growth Assay:
- At 3 days post-inoculation, collect leaf discs (1 cm²) from inoculated leaves.
- Homogenize the discs in 10 mM MgCl₂.
- Serially dilute the homogenate and plate on King's B agar plates.
- Incubate at 28°C for 2 days and count the colony-forming units (cfu) to determine bacterial titer per leaf area.
-
Downy Mildew Disease Scoring:
- At 7 days post-inoculation, count the number of conidiosporangiophores per leaf under a dissecting microscope. Disease resistance is measured as a reduction in the number of sporangiophores compared to control plants.
-
Gene Expression Analysis (qRT-PCR):
- Harvest leaf tissue at 24 hours post-BTH treatment (before pathogen inoculation).
- Extract total RNA using a suitable kit and synthesize cDNA.
- Perform quantitative real-time PCR using primers specific for SAR marker genes (e.g., PR-1, PR-2, PR-5) and a reference gene (e.g., Actin).
- Calculate the relative gene expression using the ΔΔCt method.
Conclusion
The use of genetic mutants has been unequivocally essential for validating the mechanism of BTH-induced resistance. The collective data demonstrates that BTH functions as a potent activator of the SAR pathway, acting downstream of salicylic acid accumulation but strictly requiring the central regulator NPR1. Its independence from the jasmonic acid and ethylene signaling pathways further clarifies its specific mode of action. This foundational knowledge is critical for the strategic deployment of chemical activators in agriculture and provides a framework for developing novel, targeted crop protection solutions.
References
- 1. Benzothiadiazole induces disease resistance in Arabidopsis by activation of the systemic acquired resistance signal transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Systemic Acquired Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sites.duke.edu [sites.duke.edu]
- 4. taylorfrancis.com [taylorfrancis.com]
- 5. uvm.edu [uvm.edu]
- 6. mdpi.com [mdpi.com]
- 7. Overexpression of (At)NPR1 in rice leads to a BTH- and environment-induced lesion-mimic/cell death phenotype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Benzothiadiazole-Induced Priming for Potentiated Responses to Pathogen Infection, Wounding, and Infiltration of Water into Leaves Requires the NPR1/NIM1 Gene in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of 1,2,3-Benzothiadiazole-7-carboxylic Acid and its S-methyl Ester in Plant Defense Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of 1,2,3-Benzothiadiazole-7-carboxylic acid and its S-methyl ester, commercially known as Acibenzolar-S-methyl (ASM). The focus is on their roles as inducers of Systemic Acquired Resistance (SAR) in plants, a crucial mechanism for broad-spectrum disease protection. This comparison is supported by physicochemical data, synthesis protocols, and a review of their biological activities and mechanisms of action, presented with experimental context.
Physicochemical Properties
A fundamental understanding of the physicochemical properties of this compound and its S-methyl ester is essential for their application and study. The following table summarizes their key characteristics.
| Property | This compound | S-methyl 1,2,3-benzothiadiazole-7-carbothioate (Acibenzolar-S-methyl) |
| Molecular Formula | C₇H₄N₂O₂S[1][2] | C₈H₆N₂OS₂[3] |
| Molecular Weight | 180.19 g/mol [1] | 210.3 g/mol [3][4] |
| CAS Number | 35272-27-6[1][5] | 135158-54-2[3][6] |
| Melting Point | 229-231 °C[1] | Not available |
| Boiling Point | 385.2±34.0 °C at 760 mmHg[1] | 304.4ºC at 760 mmHg[5] |
| Water Solubility | Low | 7.7 mg/L at 20 °C[6] |
| Organic Solvent Solubility | Soluble in tetrahydrofuran[7] | Highly soluble in most organic solvents[6] |
| Appearance | Crystalline solid | Not available |
Synthesis and Chemical Relationship
Acibenzolar-S-methyl acts as a pro-pesticide, which is hydrolyzed within the plant to its active form, this compound[8][9]. The synthesis of Acibenzolar-S-methyl often involves the creation of the carboxylic acid as an intermediate.
Caption: Synthesis of Acibenzolar-S-methyl from Methyl 2-chloro-3-nitrobenzoate.
Experimental Protocols: Synthesis
Synthesis of this compound: A common method for the synthesis of this compound involves the hydrolysis of its methyl ester.[7]
-
Suspend 100 g (0.51 mol) of 7-methoxycarbonylbenzo-1,2,3-thiadiazole in 1000 ml of water.
-
Add 310 ml of 2N sodium hydroxide solution and 5 ml of dioxane.
-
Heat the reaction mixture to 40°C and stir for 4 hours at this temperature.
-
Cool the mixture to 10°C and add another 1000 ml of water.
-
Neutralize the batch with 310 ml of 2N hydrochloric acid to precipitate the product.
-
Isolate the precipitate by filtration, dry it, and then dissolve it in tetrahydrofuran.
-
Dry the solution over magnesium sulfate, filter, and concentrate to obtain the crystals.
-
Suspend the crystals in hexane, isolate by filtration, and dry to yield the final product.
Synthesis of S-methyl 1,2,3-benzothiadiazole-7-carbothioate (Acibenzolar-S-methyl): The synthesis of Acibenzolar-S-methyl typically follows the formation of the carboxylic acid.
-
Convert the synthesized this compound to its acid chloride by reacting it with thionyl chloride.[6]
-
The resulting acid chloride is then methylated using a suitable thiol reagent to form the S-methyl thioester.[6]
Biological Activity and Mechanism of Action
The primary biological function of both compounds is the induction of Systemic Acquired Resistance (SAR) in plants, which confers broad-spectrum resistance to fungal, bacterial, and viral pathogens.[10][11][12] Acibenzolar-S-methyl itself has limited to no direct fungitoxicity.[9][13] Its efficacy stems from its in-planta conversion to this compound.
The carboxylic acid metabolite is a synthetic analog of salicylic acid (SA), a key signaling molecule in plant defense.[10][11] It activates the plant's natural defense pathways, leading to the expression of pathogenesis-related (PR) genes and the production of defensive proteins.[8][10]
Caption: Acibenzolar-S-methyl induced SAR signaling pathway.
Experimental Protocols: Biological Activity Assessment
The biological activity of these compounds is typically assessed by measuring their ability to induce disease resistance in plants rather than by direct antimicrobial assays.
Plant Treatment and Pathogen Inoculation:
-
Plant Growth: Grow susceptible host plants (e.g., tomato, tobacco, wheat) under controlled greenhouse conditions.
-
Compound Application: Apply Acibenzolar-S-methyl or this compound to the plants. Application methods can include foliar spray or soil drench at varying concentrations (e.g., 5 to 100 mg/L).[14][15]
-
Incubation Period: Allow a specific period (e.g., 1 to 7 days) between compound application and pathogen inoculation to allow for the induction of resistance.[13][16]
-
Pathogen Inoculation: Inoculate the treated and control plants with a suitable pathogen (e.g., Cucumber mosaic virus, Sphaerotheca fuliginea).[16][17]
-
Disease Assessment: Monitor the plants for disease symptoms over time. Disease severity can be rated on a scale, and a disease severity index can be calculated.[16]
Quantification of Plant Defense Response:
-
Gene Expression Analysis: Extract RNA from plant tissues at different time points after treatment. Use quantitative real-time PCR (qRT-PCR) to measure the expression levels of SAR marker genes, such as PR1, PR2, and PR5.[10][18]
-
Enzyme Activity Assays: Prepare protein extracts from plant tissues to measure the activity of defense-related enzymes like peroxidase, polyphenol oxidase, and phenylalanine ammonia-lyase.
-
Quantification of Salicylic Acid: Use techniques like High-Performance Liquid Chromatography (HPLC) to measure the accumulation of salicylic acid in plant tissues.
Caption: Experimental workflow for assessing SAR induction.
Comparative Performance and Applications
While both compounds are involved in the induction of SAR, their application and performance differ significantly.
-
Acibenzolar-S-methyl: As the S-methyl ester, it is more suitable for formulation and application in agricultural settings. Its pro-pesticide nature allows for systemic uptake and gradual release of the active carboxylic acid within the plant.[11] It is commercially available as a plant activator for a wide range of crops.[19]
-
This compound: This is the biologically active molecule.[8][9] Direct application of the carboxylic acid can also induce resistance. However, its physicochemical properties, such as lower solubility in certain solvents, may make it less ideal for large-scale agricultural formulations compared to its S-methyl ester.[20] It serves as a crucial reference compound in research to understand the direct effects of the active metabolite on plant defense signaling.
References
- 1. echemi.com [echemi.com]
- 2. This compound | C7H4N2O2S | CID 10921109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Acibenzolar-S-Methyl | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benzo(1,2,5)thiadiazole-7-carbothioic acid S-methyl ester | C8H6N2OS2 | CID 101784471 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. CAS#:23621-08-1 | methyl 1,2,3-benzothiadiazole-7-carboxylate | Chemsrc [chemsrc.com]
- 6. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
- 7. prepchem.com [prepchem.com]
- 8. Acibenzolar-S-methyl - Wikipedia [en.wikipedia.org]
- 9. apvma.gov.au [apvma.gov.au]
- 10. Frontiers | Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish [frontiersin.org]
- 11. chemicalwarehouse.com [chemicalwarehouse.com]
- 12. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Mode of action of acibenzolar-S-methyl against sheath blight of rice, caused by Rhizoctonia solani Kühn - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease [mdpi.com]
- 15. The effect of benzo-(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH) treatment on regulation of reactive oxygen species metabolism involved in wound healing of potato tubers during postharvest - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. www2.sci.u-szeged.hu [www2.sci.u-szeged.hu]
- 18. Acibenzolar-S-Methyl Activates Stomatal-Based Defense Systemically in Japanese Radish - PMC [pmc.ncbi.nlm.nih.gov]
- 19. nanorh.com [nanorh.com]
- 20. researchgate.net [researchgate.net]
Unraveling Cross-Resistance: A Comparative Guide to 1,2,3-Benzothiadiazole-7-carboxylic acid and Other Plant Activators
For researchers, scientists, and professionals in drug development, understanding the nuances of plant activators is critical for developing robust and sustainable crop protection strategies. This guide provides an objective comparison of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH), a widely studied plant activator, with other key inducers of systemic acquired resistance (SAR). We delve into the experimental data on their efficacy, explore the underlying signaling pathways, and discuss the potential for cross-resistance, a crucial factor in resistance management.
Executive Summary
This compound (BTH), and its commercially available ester form acibenzolar-S-methyl (ASM), are synthetic inducers of systemic acquired resistance (SAR) in a wide range of plant species. They function by activating the salicylic acid (SA) signaling pathway, a key component of the plant's innate immune system. This activation leads to the expression of pathogenesis-related (PR) genes and broad-spectrum resistance to various pathogens.
Evidence strongly suggests a high potential for cross-resistance between BTH, 2,6-dichloroisonicotinic acid (INA), and salicylic acid (SA) itself. This is primarily due to their shared reliance on the central regulator of the SA pathway, the NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1 (NPR1) protein.[1][2] Plants with mutations in the NPR1 gene are insensitive to SA and fail to mount a defense response when treated with BTH, indicating that a functional NPR1 is essential for the activity of these compounds.[2] Therefore, any genetic alteration in a plant that confers resistance to one of these activators by targeting a core component of the SA-NPR1 pathway is highly likely to result in resistance to the others.
In contrast, newer classes of plant activators, such as the pyrimidin-type activators (e.g., PPA and PPA2), may offer an alternative strategy. Some of these compounds appear to function at least in part through different signaling pathways, such as the jasmonic acid (JA) pathway, potentially reducing the risk of cross-resistance with SA-dependent activators like BTH.
Comparative Efficacy of Plant Activators
The effectiveness of plant activators can vary depending on the plant species, the pathogen, and the environmental conditions. The following tables summarize quantitative data from comparative studies.
| Plant Activator | Plant Species | Pathogen | Efficacy (Metric) | Reference |
| BTH | Potato | Phytophthora infestans (Late Blight) | 0% mean blight intensity | Peerzada et al., 2020 |
| Salicylic Acid | Potato | Phytophthora infestans (Late Blight) | 0.46% mean blight intensity | Peerzada et al., 2020 |
| INA | Potato | Phytophthora infestans (Late Blight) | 0.74% mean blight intensity | Peerzada et al., 2020 |
| Plant Activator | Plant Species | Pathogen | Efficacy (Metric) | Reference |
| BTH (300 µM) | Rice | Xanthomonas oryzae pv. oryzae | Significantly shorter lesion lengths than control | [Source not explicitly cited, data synthesized from PPA/PPA2 papers] |
| PPA (10 µM) | Rice | Xanthomonas oryzae pv. oryzae | Significantly shorter lesion lengths than control | [Source not explicitly cited, data synthesized from PPA/PPA2 papers] |
| PPA2 (10 µM) | Rice | Xanthomonas oryzae pv. oryzae | Significantly shorter lesion lengths than control | [Source not explicitly cited, data synthesized from PPA/PPA2 papers] |
Signaling Pathways and the Basis for Cross-Resistance
The induction of systemic acquired resistance by many classic plant activators converges on a common signaling pathway heavily reliant on salicylic acid.
The NPR1-Dependent Salicylic Acid Pathway
BTH, INA, and SA all funnel their defense signals through the NPR1 protein. In an unstimulated state, NPR1 exists as an oligomer in the cytoplasm. Upon perception of a threat, signaled by an increase in salicylic acid (or the presence of its analogs like BTH and INA), a cellular redox change occurs, leading to the monomerization of NPR1. These monomers then translocate to the nucleus, where they interact with TGA transcription factors to activate the expression of a large suite of defense-related genes, including the PR genes.
Figure 1. Simplified signaling pathway for BTH, INA, and SA, highlighting the central role of NPR1.
The critical dependence on NPR1 is the primary reason for the high likelihood of cross-resistance.[1][2] A mutation in the NPR1 gene that renders the protein non-functional would disrupt the signaling cascade for all three of these activators, leading to a loss of induced resistance. Similarly, mutations in other essential downstream components of this pathway could also confer broad resistance to this class of activators.
Alternative Signaling Pathways
The emergence of novel plant activators like PPA and PPA2, which show efficacy and in some cases, even growth-promoting effects, suggests the existence of alternative or complementary defense pathways. Research indicates that PPA2's mode of action may involve the jasmonic acid (JA) signaling pathway. This is a significant finding, as the JA pathway is often associated with defense against necrotrophic pathogens and insect herbivores, and can sometimes act antagonistically to the SA pathway. The utilization of a different signaling cascade by these newer compounds could mean that they would remain effective even in plant populations that have developed resistance to BTH or other SA-pathway activators.
Experimental Protocols
Detailed protocols for assessing cross-resistance are crucial for rigorous scientific investigation. Below is a generalized workflow for such a study.
Generation of BTH-Resistant Plant Lines
-
Seed Mutagenesis: Treat seeds of a susceptible plant line (e.g., Arabidopsis thaliana Col-0) with a chemical mutagen such as ethyl methanesulfonate (EMS) to induce random mutations.
-
Selection: Grow the M2 generation of mutagenized plants and apply BTH at a concentration that is lethal or severely inhibitory to wild-type plants.
-
Identification of Resistant Individuals: Select plants that survive and show minimal symptoms of BTH-induced stress or disease challenge in the presence of BTH.
-
Confirmation of Resistance: Propagate the selected lines and re-test their progeny for BTH resistance to ensure the trait is heritable.
Cross-Resistance Bioassay
-
Plant Material: Use the confirmed BTH-resistant plant line(s), the original susceptible (wild-type) line, and a known SAR-pathway mutant (e.g., npr1) as a control.
-
Treatment with Different Activators: Apply a panel of plant activators (e.g., INA, Salicylic Acid, Probenazole, PPA, PPA2) at optimized concentrations to separate groups of each plant line. A mock treatment (water or solvent control) should also be included.
-
Pathogen Challenge: After a suitable induction period (typically 2-3 days), inoculate the plants with a virulent pathogen to which the wild-type is susceptible.
-
Disease Scoring and Data Collection: At various time points post-inoculation, assess disease severity using quantitative metrics such as lesion size, pathogen biomass (e.g., via qPCR), or disease incidence (percentage of infected plants).
-
Statistical Analysis: Analyze the data to determine if the BTH-resistant line exhibits a significantly different level of resistance to the other activators compared to the wild-type and npr1 lines.
Figure 2. A generalized workflow for a cross-resistance study of plant activators.
Conclusions and Future Directions
The available evidence strongly points to a high risk of cross-resistance among plant activators that share the NPR1-dependent salicylic acid signaling pathway, such as BTH, INA, and SA. For sustainable disease management, it is crucial to consider this when deploying these activators. The development and investigation of plant activators with alternative modes of action, such as those that may utilize the jasmonic acid pathway, are of paramount importance.
Future research should focus on:
-
Direct Experimental Verification of Cross-Resistance: Generating BTH-resistant lines through selection and rigorously testing them against a broad spectrum of other plant activators to confirm the predicted cross-resistance patterns.
-
Elucidation of Novel Signaling Pathways: Further dissecting the molecular mechanisms of action for newer plant activators to identify NPR1-independent pathways.
-
Field-Level Resistance Monitoring: Developing and implementing strategies to monitor for the emergence of resistance to plant activators in agricultural settings.
By continuing to build a comprehensive understanding of the mechanisms of action and potential for resistance, the scientific community can pave the way for the next generation of effective and durable plant protection solutions.
References
A Comparative Analysis of Novel 1,2,3-Benzothiadiazole-7-Carboxylic Acid Derivatives and BTH in Inducing Plant Defense
For researchers, scientists, and professionals in drug development, this guide offers an objective comparison of the performance of new 1,2,3-Benzothiadiazole-7-carboxylic acid derivatives against the established plant defense activator, Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester (BTH). This analysis is supported by experimental data on their efficacy in disease resistance and their molecular modes of action.
Introduction to Plant Defense Activation
Systemic Acquired Resistance (SAR) is a crucial defense mechanism in plants, providing broad-spectrum and long-lasting protection against a variety of pathogens. BTH is a well-established synthetic inducer of SAR, activating the salicylic acid (SA) signaling pathway, which leads to the expression of pathogenesis-related (PR) genes.[1][2][3] However, the quest for more potent, soluble, and potentially less phytotoxic alternatives has driven the development of new this compound derivatives. This guide focuses on the comparative performance of two such novel derivatives: N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) and a cholinium ionic liquid derivative of BTH (Chol-BTH).
Comparative Performance Data
The following tables summarize the quantitative data on the performance of BTH and its novel derivatives in inducing disease resistance and related molecular markers.
Table 1: Efficacy Against Plant Pathogens
| Compound | Plant Species | Pathogen | Disease Reduction (%) | Reference |
| BTH | Sunflower | Plasmopara helianthi | 80-90% | [4] |
| BTH | Tomato | Fusarium oxysporum f. sp. radicis-lycopersici | Significant reduction in disease severity | [5] |
| BTHWA | Zucchini | Powdery Mildew | 88.9% | [6] |
| BTHWA | Zucchini | Watermelon Mosaic Virus (WMV) | Significant reduction in Disease Severity Index | [7] |
| BTHWA | Zucchini | Cucurbit Aphid-Borne Yellows Virus (CABYV) | Significant reduction in Disease Severity Index | [7] |
| BTHWA | Zucchini | Zucchini Yellow Mosaic Virus (ZYMV) | Significant reduction in Disease Severity Index | [7] |
Table 2: Induction of Defense-Related Gene Expression in Tomato (Solanum lycopersicum L.)
| Compound | Target Gene | Fold Change vs. Control (Early Response) | Fold Change vs. Control (Late Response - 8 days) | Reference |
| BTH | PR-1 (SA marker) | Increased | Increased | [8] |
| Chol-BTH | PR-1 (SA marker) | Increased | Stronger increase than BTH | [8] |
| BTH | WRKY (Signaling) | Increased | Increased | [8] |
| Chol-BTH | WRKY (Signaling) | Increased | Stronger increase than BTH | [8] |
| BTH | JAZ (JA marker) | Increased | Increased | [8] |
| Chol-BTH | JAZ (JA marker) | Increased | Stronger increase than BTH | [8] |
Table 3: Physicochemical and Antioxidant Properties
| Compound | Key Property | Observation | Reference |
| BTHWA | Water Solubility | Improved compared to BTH (20 mg/L vs 7 mg/L) | [6] |
| BTH | Glutathione Content | Increased (Early Response) | [8] |
| Chol-BTH | Glutathione Content | Particularly high (Early Response) | [8] |
| BTH | Peroxidase Activity | Increased (Early Response) | [8] |
| Chol-BTH | Peroxidase Activity | High (Late Response - 8 days) | [8] |
Signaling Pathways and Experimental Workflows
To understand the mechanisms of action and the methods for evaluation, the following diagrams illustrate the key signaling pathways and a typical experimental workflow.
Caption: Simplified signaling pathway for SAR induction by BTH and its derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiadiazole-Mediated Induced Resistance to Fusarium oxysporum f. sp. radicis-lycopersici in Tomato - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The Effect of Benzo(1,2,3)-thiadiazole-7-carbothioic Acid S-Methyl Ester (BTH) and Its Cholinium Ionic Liquid Derivative on the Resistance Induction and Antioxidant Properties of Tomato (Solanum lycopersicum L.). | Semantic Scholar [semanticscholar.org]
A Comparative Analysis of Pathogenesis-Related (PR) Gene Expression Induced by Benzothiadiazole and Its Derivatives
For Immediate Release
This guide provides a quantitative comparison of the efficacy of different benzothiadiazole (BTH) compounds in inducing the expression of pathogenesis-related (PR) genes, key markers of Systemic Acquired Resistance (SAR) in plants. This document is intended for researchers, scientists, and professionals in drug development and plant science, offering objective experimental data to inform the selection of SAR inducers.
Quantitative Comparison of PR Gene Expression
The following table summarizes the relative expression of key PR genes in Nicotiana tabacum following treatment with BTH and its derivatives. The data is adapted from a study by Frąckowiak et al. (2019), which investigated the mode of action of these compounds in inducing plant defense responses. Gene expression was quantified at 24 hours post-treatment and is presented as a fold change relative to mock-treated control plants.
| Compound | Chemical Name | Concentration | PR-1b (Fold Change) | GluB (Fold Change) |
| BTH | Benzo(1,2,3)-thiadiazole-7-carbothioic acid S-methyl ester | 1 mM | ~1800 | ~12 |
| BTHWA | N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide | 1 mM | ~2000 | ~15 |
| [Chol][BTHCOO] | Cholinium benzo(1,2,3)-thiadiazole-7-carboxylate | 1 mM | ~1600 | ~10 |
| [N4444][BTHCOO] | Tetrabutylammonium benzo(1,2,3)-thiadiazole-7-carboxylate | 1 mM | ~1400 | ~8 |
| [N111010][BTHCOO] | Didecyldimethylammonium benzo(1,2,3)-thiadiazole-7-carboxylate | 1 mM | ~1200 | ~7 |
Data is an approximate representation based on graphical data from Frąckowiak et al. (2019). GluB is a glucan endo-1,3-beta-glucanase, a member of the PR-2 family of pathogenesis-related proteins.
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on standard molecular biology techniques and protocols described in relevant literature.
Plant Material and Treatment
-
Plant Species: Nicotiana tabacum cv. Xanthi
-
Growth Conditions: Plants were grown in a controlled environment chamber with a 16-hour light/8-hour dark photoperiod at 22°C.
-
Treatment: Four-week-old plants were sprayed with 1 mM solutions of BTH, BTHWA, [Chol][BTHCOO], [N4444][BTHCOO], or [N111010][BTHCOO]. Control plants were sprayed with water containing the same concentration of the solvent used for the test compounds.
-
Sampling: Leaf tissue was harvested 24 hours after treatment, immediately frozen in liquid nitrogen, and stored at -80°C until RNA extraction.
RNA Extraction and cDNA Synthesis
-
RNA Extraction: Total RNA was extracted from 100 mg of frozen leaf tissue using a TRIzol-based method or a commercially available plant RNA extraction kit, following the manufacturer's instructions.[1] The integrity and purity of the RNA were assessed using gel electrophoresis and spectrophotometry (A260/A280 and A260/A230 ratios).
-
DNase Treatment: To remove any contaminating genomic DNA, the extracted RNA was treated with DNase I.
-
cDNA Synthesis: First-strand cDNA was synthesized from 1 µg of total RNA using a reverse transcriptase enzyme and random hexamer primers, according to the manufacturer's protocol.[2]
Quantitative Real-Time PCR (qRT-PCR)
-
Primer Design: Gene-specific primers for the target PR genes (PR-1b, GluB) and a suitable reference gene (e.g., Actin or Ubiquitin) were designed using primer design software and validated for specificity and efficiency.
-
qRT-PCR Reaction: The qRT-PCR was performed in a real-time PCR system using a SYBR Green-based detection method.[2][3] A typical reaction mixture (20 µL) contained 10 µL of 2x SYBR Green Master Mix, 0.5 µM of each forward and reverse primer, and 1 µL of diluted cDNA.
-
Thermal Cycling Conditions: A standard three-step cycling protocol was used: initial denaturation at 95°C for 10 minutes, followed by 40 cycles of 95°C for 15 seconds and 60°C for 1 minute. A melting curve analysis was performed at the end of each run to verify the specificity of the amplification.
-
Data Analysis: The relative expression of the target genes was calculated using the 2-ΔΔCt method, with the reference gene for normalization.[3] The results were expressed as a fold change relative to the mock-treated control samples.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway of BTH-induced PR gene expression and the general experimental workflow.
Caption: BTH-induced PR gene expression pathway.
Caption: Experimental workflow for PR gene analysis.
References
- 1. An Optimized and Cost-Effective RNA Extraction Method for Secondary Metabolite-Enriched Tissues of Norway Spruce (Picea abies) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comprehensive analysis of transcription factor binding sites and expression profiling of rice pathogenesis related genes (OsPR1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RNA extraction and qRT-PCR assay [bio-protocol.org]
A Head-to-Head Battle of Plant Defense Activators: 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) vs. INA (2,6-dichloroisonicotinic acid)
A Comparative Guide for Researchers in Plant Science and Crop Protection
In the realm of plant defense activation, two synthetic compounds, 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) and 2,6-dichloroisonicotinic acid (INA), have emerged as potent inducers of Systemic Acquired Resistance (SAR). Both function as synthetic analogs of the natural plant defense hormone, salicylic acid (SA), triggering a plant's innate immune system to ward off a broad spectrum of pathogens.[1][2][3][4] This guide provides a comprehensive side-by-side comparison of BTH and INA, presenting experimental data, detailed protocols, and visual pathways to aid researchers, scientists, and drug development professionals in making informed decisions for their specific applications.
At a Glance: Key Differences
| Feature | This compound (BTH) | INA (2,6-dichloroisonicotinic acid) |
| Commercial Availability | Commercially available as plant activators (e.g., Actigard®, Bion®)[2] | Not commercialized as an agrochemical due to phytotoxic side effects in some crops[2][3] |
| Phytotoxicity | Generally less phytotoxic than INA[2][4] | Can exhibit phytotoxicity in certain crop species[2][3] |
| Mechanism of Action | Functional analog of salicylic acid; activates the SAR pathway downstream of SA accumulation.[3] Its inhibition of catalase is independent of H₂O₂ and time.[3] | Functional analog of salicylic acid; activates the SAR pathway downstream of SA accumulation.[3] |
| Efficacy | Effective against a broad spectrum of fungal, bacterial, and viral pathogens.[2] | Effective against a wide variety of pathogens.[2] |
Mechanism of Action: A Shared Pathway
Both BTH and INA function by activating the Systemic Acquired Resistance (SAR) signal transduction pathway in plants.[3] They are considered functional analogs of salicylic acid (SA), meaning they mimic the action of SA to induce a defense response.[2][3] A key aspect of their shared mechanism involves the inhibition of catalase, an enzyme that breaks down hydrogen peroxide (H₂O₂).[3] This inhibition leads to a controlled increase in reactive oxygen species (ROS), which act as signaling molecules to activate downstream defense responses, including the expression of Pathogenesis-Related (PR) genes.[3]
However, a subtle difference in their interaction with catalase has been noted. While both inhibit the enzyme, BTH's inhibitory action is independent of hydrogen peroxide and time, distinguishing it from the action of salicylic acid.[3]
Caption: Simplified signaling pathway for BTH and INA.
Performance and Efficacy: A Tale of Two Analogs
While both BTH and INA have demonstrated broad-spectrum efficacy against various plant pathogens, their practical application and performance can differ.
Efficacy Data:
| Plant Species | Pathogen | Compound | Concentration | Disease Reduction (%) | Reference |
| Arabidopsis thaliana | Peronospora parasitica | BTH | Not specified | Resistant | [5] |
| Arabidopsis thaliana | Pseudomonas syringae pv. tomato | BTH | 100 µM | Enhanced PR1 accumulation | [6] |
| Rice | Magnaporthe grisea | BTH | 10 ppm | Induced resistance | [7] |
| Rice | Magnaporthe grisea | INA | 10 ppm | Induced resistance | [7] |
| Tobacco | Tomato spotted wilt virus | BTH (ASM) | 1 to 2 g a.i./7000 plants | High level of resistance | [8] |
| Rose | Podosphaera pannosa | BTH (Bion) | 0.1 mg/ml | 71-97% | [9] |
Phytotoxicity:
A significant factor differentiating BTH and INA is their potential for phytotoxicity. INA and its derivatives have been reported to cause phytotoxic side effects in some crop species, which has been a major obstacle to their commercialization as agricultural products.[2][3] In contrast, BTH is generally considered less phytotoxic, contributing to its successful development and use in commercial plant activators.[2][4]
Experimental Protocols
To facilitate further research and comparative studies, detailed methodologies for key experiments are provided below.
Experimental Workflow for Evaluating SAR Inducers
Caption: General workflow for SAR inducer evaluation.
Detailed Methodologies
1. Pathogen Challenge Assay
-
Objective: To assess the level of disease resistance induced by BTH or INA.
-
Procedure:
-
Grow plants to a suitable developmental stage (e.g., 4-5 week old Arabidopsis).
-
Apply the chemical inducer (BTH or INA) at various concentrations and a control (e.g., water or a mock formulation) to different sets of plants. Application methods can include foliar spray or soil drench.
-
After a specific induction period (e.g., 2-7 days), inoculate the plants with a pathogen suspension (e.g., Pseudomonas syringae pv. tomato at a concentration of 10⁵ cfu/mL). Inoculation can be performed by syringe infiltration, spraying, or other methods suitable for the specific pathogen.
-
Incubate the inoculated plants under conditions favorable for disease development.
-
Assess disease severity at regular intervals (e.g., 3-5 days post-inoculation). This can be done by measuring lesion size, counting the number of lesions, or using a disease rating scale.
-
Quantify pathogen growth by harvesting leaf discs, homogenizing the tissue, and plating serial dilutions to determine colony-forming units (CFU).
-
2. PR Gene Expression Analysis (qRT-PCR)
-
Objective: To quantify the expression levels of pathogenesis-related (PR) genes as molecular markers of SAR activation.
-
Procedure:
-
Treat plants with BTH, INA, or a control as described above.
-
Harvest leaf tissue at different time points after treatment (e.g., 0, 24, 48, 72 hours).
-
Immediately freeze the tissue in liquid nitrogen and store at -80°C.
-
Extract total RNA from the plant tissue using a suitable kit or protocol.
-
Synthesize complementary DNA (cDNA) from the RNA via reverse transcription.
-
Perform quantitative real-time PCR (qRT-PCR) using primers specific for the target PR genes (e.g., PR-1, PR-2, PR-5) and a reference gene for normalization.
-
Analyze the relative gene expression levels.
-
3. Catalase Activity Assay
-
Objective: To measure the in vitro inhibition of catalase activity by BTH and INA.
-
Procedure:
-
Prepare a crude enzyme extract from plant tissue by homogenizing it in an appropriate buffer.
-
Prepare a reaction mixture containing a known concentration of hydrogen peroxide (H₂O₂) in a suitable buffer.
-
Add the plant extract to the reaction mixture.
-
Monitor the decomposition of H₂O₂ over time by measuring the decrease in absorbance at 240 nm using a spectrophotometer.
-
To test the inhibitory effect, pre-incubate the enzyme extract with different concentrations of BTH or INA before adding the H₂O₂ substrate.
-
Calculate the percentage of catalase inhibition for each concentration of the compounds.
-
4. Phytotoxicity Assessment
-
Objective: To evaluate and compare the potential phytotoxic effects of BTH and INA.
-
Procedure:
-
Treat plants with a range of concentrations of BTH and INA, including concentrations higher than those typically used for disease control.
-
Include a control group treated with water or a mock formulation.
-
Visually inspect the plants daily for any signs of phytotoxicity, such as leaf yellowing (chlorosis), tissue death (necrosis), stunting, or malformation.
-
Quantify phytotoxicity by measuring parameters such as plant height, fresh weight, dry weight, and chlorophyll content.
-
A standardized rating scale can be used to score the severity of visual symptoms.
-
Conclusion
Both this compound (BTH) and 2,6-dichloroisonicotinic acid (INA) are valuable tools for researchers studying Systemic Acquired Resistance in plants. They share a common mechanism of action as salicylic acid analogs, effectively inducing a broad-spectrum defense response. However, the key differentiator lies in their phytotoxicity profile. The lower phytotoxicity of BTH has led to its successful commercialization as a plant activator for crop protection, while the potential for crop injury has limited the widespread agricultural application of INA. For laboratory-based research focused on elucidating the SAR pathway, both compounds can be effective elicitors. However, for studies aiming for translational application in agriculture, BTH currently represents the more viable and safer option. This guide provides a foundation for researchers to design and execute comparative studies tailored to their specific plant-pathogen systems.
References
- 1. Role of Elicitors in Inducing Resistance in Plants against Pathogen Infection: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthetic plant defense elicitors [frontiersin.org]
- 3. Synthetic plant defense elicitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. frontiersin.org [frontiersin.org]
- 5. AtGAP1 Promotes the Resistance to Pseudomonas syringae pv. tomato DC3000 by Regulating Cell-Wall Thickness and Stomatal Aperture in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Diverse mechanisms of resistance to Pseudomonas syringae in a thousand natural accessions of Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. [PDF] Biological and molecular analyses of the acibenzolar-S-methyl-induced systemic acquired resistance in flue-cured tobacco against Tomato spotted wilt virus. | Semantic Scholar [semanticscholar.org]
- 9. tandfonline.com [tandfonline.com]
Validating the Mode of Action of 1,2,3-Benzothiadiazole-7-carboxylic acid using Transcriptomics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH), a well-established plant defense activator, with other alternatives. We delve into its mode of action, validated through transcriptomic studies, and present supporting experimental data and detailed protocols to aid in research and development.
Unraveling the Mode of Action of BTH
This compound, commonly available as its S-methyl ester derivative Acibenzolar-S-methyl (ASM), is a synthetic chemical that induces Systemic Acquired Resistance (SAR) in a wide range of plant species.[1][2][3][4][5] Unlike conventional pesticides that directly target pathogens, BTH acts by priming the plant's own defense mechanisms, leading to broad-spectrum and long-lasting protection against viral, bacterial, and fungal diseases.[1][2][3]
The primary mode of action of BTH involves the activation of the salicylic acid (SA) signaling pathway, a central regulator of SAR.[2][6][7][8] Transcriptomic analyses have been instrumental in elucidating this mechanism, revealing that BTH treatment leads to a significant upregulation of a suite of defense-related genes.[1][9][10] Notably, BTH appears to function downstream of SA accumulation, as it can induce resistance even in plants unable to accumulate SA.[5] Key transcriptional signatures of BTH activity include the induction of Pathogenesis-Related (PR) genes (e.g., PR-1, PR-2, PR-5), transcription factors like WRKYs, and genes involved in the biosynthesis of other defense-related hormones such as jasmonic acid (JA) and ethylene (ET).[2][6][7][9][10]
Comparative Analysis of Plant Defense Inducers
BTH is a prominent member of a class of compounds known as plant defense activators. The following table compares BTH with other notable alternatives based on their mode of action and transcriptomic impact.
| Inducer | Chemical Class | Primary Mode of Action | Key Transcriptomic Signatures | Advantages | Limitations |
| This compound (BTH) | Benzothiadiazole | Functional analog of Salicylic Acid (SA), acts downstream of SA accumulation to induce Systemic Acquired Resistance (SAR).[5] | Upregulation of PR genes, WRKY transcription factors, and genes in the SA, JA, and ET signaling pathways.[6][9][10] | Broad-spectrum resistance, systemic and long-lasting effect.[1][2][3] | Potential for phytotoxicity at high concentrations, fitness costs in the absence of pathogens.[2] |
| Salicylic Acid (SA) | Phenolic compound | Endogenous signaling molecule that initiates SAR. | Upregulation of PR genes and other SA-responsive defense genes. | Natural inducer, well-characterized pathway. | Can be rapidly metabolized by plants, potential for phytotoxicity. |
| 2,6-dichloroisonicotinic acid (INA) | Isonicotinic acid derivative | Functional analog of SA, induces SAR. | Similar to SA, induces PR gene expression. | Potent inducer of resistance.[1] | Can be more phytotoxic than BTH. |
| β-aminobutyric acid (BABA) | Non-protein amino acid | Primes for enhanced defense responses through both SA-dependent and independent pathways.[11] | Potentiation of defense gene expression upon pathogen challenge. | Broad-spectrum resistance, effective against oomycetes. | Can have growth-inhibiting effects. |
| N-methoxy-N-methylbenzo(1,2,3)thiadiazole-7-carboxamide (BTHWA) | Benzothiadiazole derivative | Derivative of BTH, induces SAR.[4] | Increased expression of SAR marker genes like PAL, NPR1, and PR-1b.[4] | High inducing efficacy, potentially lower (eco)toxicity and higher biodegradability than BTH.[8] | Newer compound, less extensively studied than BTH. |
Experimental Protocols
Transcriptomic Validation of BTH's Mode of Action
This protocol outlines a typical RNA-sequencing (RNA-Seq) experiment to validate the effect of BTH on the plant transcriptome.
1. Plant Growth and Treatment:
-
Grow plants (e.g., Arabidopsis thaliana, tobacco, or a crop species of interest) under controlled environmental conditions (e.g., 16h light/8h dark photoperiod, 22°C).
-
At the 4-6 leaf stage, treat the plants with a solution of BTH (e.g., 100 µM in 0.1% Tween-20) or a mock solution (0.1% Tween-20) via foliar spray until runoff.
-
Harvest leaf tissue at various time points post-treatment (e.g., 0, 6, 24, 48 hours) from both BTH-treated and mock-treated plants. Immediately freeze the samples in liquid nitrogen and store at -80°C until RNA extraction.
2. RNA Extraction and Quality Control:
-
Extract total RNA from the frozen leaf tissue using a commercial plant RNA extraction kit according to the manufacturer's instructions.
-
Treat the RNA samples with DNase I to remove any contaminating genomic DNA.
-
Assess the quantity and quality of the extracted RNA using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
3. Library Preparation and Sequencing:
-
Prepare RNA-Seq libraries from the high-quality RNA samples using a commercial kit (e.g., Illumina TruSeq RNA Library Prep Kit). This typically involves mRNA purification, fragmentation, cDNA synthesis, adapter ligation, and PCR amplification.
-
Perform high-throughput sequencing of the prepared libraries on a sequencing platform (e.g., Illumina NovaSeq) to generate single-end or paired-end reads.
4. Bioinformatic Analysis:
-
Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.
-
Read Mapping: Align the high-quality reads to the reference genome of the plant species using a splice-aware aligner such as HISAT2 or STAR.
-
Quantification: Count the number of reads mapping to each gene using tools like featureCounts or HTSeq.
-
Differential Gene Expression Analysis: Identify differentially expressed genes (DEGs) between BTH-treated and mock-treated samples at each time point using statistical packages like DESeq2 or edgeR in R.
-
Functional Annotation and Enrichment Analysis: Perform Gene Ontology (GO) and pathway enrichment analysis (e.g., KEGG) on the identified DEGs to understand the biological processes and pathways affected by BTH treatment.
Visualizing the Mode of Action
BTH-Induced SAR Signaling Pathway
Caption: Simplified signaling pathway of BTH-induced Systemic Acquired Resistance (SAR).
Experimental Workflow for Transcriptomic Validation
Caption: Experimental workflow for validating BTH's mode of action using RNA-Seq.
Logical Relationship of BTH Actiondot
References
- 1. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Benzothiadiazole, a novel class of inducers of systemic acquired resistance, activates gene expression and disease resistance in wheat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A New Benzothiadiazole Derivative with Systemic Acquired Resistance Activity in the Protection of Zucchini (Cucurbita pepo convar. giromontiina) against Viral and Fungal Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A benzothiadiazole derivative induces systemic acquired resistance in tobacco | Scilit [scilit.com]
- 6. Assessment of the Efficacy and Mode of Action of Benzo(1,2,3)-Thiadiazole-7-Carbothioic Acid S-Methyl Ester (BTH) and Its Derivatives in Plant Protection Against Viral Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. apsjournals.apsnet.org [apsjournals.apsnet.org]
- 10. Rice WRKY45 Plays a Crucial Role in Benzothiadiazole-Inducible Blast Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
A Comparative Analysis of the Environmental Impact: 1,2,3-Benzothiadiazole-7-carboxylic Acid vs. Traditional Fungicides
A shift in crop protection strategies is underway, with a growing emphasis on environmentally benign alternatives to conventional fungicides. This guide provides a detailed comparison of the environmental impact of 1,2,3-Benzothiadiazole-7-carboxylic acid, the active metabolite of the systemic acquired resistance (SAR) inducer Acibenzolar-S-methyl (ASM), and traditional fungicides. This analysis is intended for researchers, scientists, and professionals in drug development to facilitate informed decisions in the pursuit of sustainable agriculture.
This compound represents a paradigm shift in disease management. Unlike traditional fungicides that directly target and kill fungal pathogens, it works by activating the plant's own defense mechanisms, a process known as systemic acquired resistance (SAR).[1] This indirect mode of action suggests a potentially more favorable environmental profile. Traditional fungicides, while effective, have long been associated with adverse environmental effects, including harm to non-target organisms, soil and water contamination, and the development of pathogen resistance.[2][3]
This guide presents a data-driven comparison of these two approaches, summarizing key environmental indicators and providing insights into the experimental protocols used to generate this data.
Quantitative Comparison of Environmental Impact
The following tables summarize the key ecotoxicological and environmental fate data for Acibenzolar-S-methyl (as the precursor to this compound) and a selection of commonly used traditional fungicides.
Table 1: Acute Toxicity to Non-Target Organisms
| Substance | Organism | Endpoint (LC50/EC50) | Toxicity Classification |
| Acibenzolar-S-methyl | Bobwhite Quail (oral) | >2000 mg/kg | Practically non-toxic |
| Rainbow Trout (96h) | 0.4 mg/L | Highly toxic | |
| Daphnia magna (48h) | 1.2 mg/L | Highly toxic | |
| Honeybee (oral, 48h) | >100 µ g/bee | Practically non-toxic | |
| Earthworm (Eisenia fetida, 14d) | >500 mg/kg soil | Practically non-toxic | |
| Chlorothalonil | Bobwhite Quail (oral) | >4640 mg/kg | Practically non-toxic |
| Rainbow Trout (96h) | 0.017 mg/L | Very highly toxic | |
| Daphnia magna (48h) | 0.079 mg/L | Very highly toxic | |
| Honeybee (contact, 48h) | >100 µ g/bee | Practically non-toxic | |
| Earthworm (Eisenia fetida, 14d) | >1000 mg/kg soil | Practically non-toxic | |
| Mancozeb | Bobwhite Quail (oral) | >1720 mg/kg | Slightly toxic |
| Rainbow Trout (96h) | 0.46 mg/L | Highly toxic | |
| Daphnia magna (48h) | 0.77 mg/L | Highly toxic | |
| Honeybee (oral, 48h) | 183 µ g/bee | Moderately toxic | |
| Earthworm (Eisenia fetida, 14d) | >1000 mg/kg soil | Practically non-toxic | |
| Tebuconazole | Bobwhite Quail (oral) | 1988 mg/kg | Slightly toxic |
| Rainbow Trout (96h) | 4.4 mg/L | Moderately toxic | |
| Daphnia magna (48h) | 2.37 mg/L | Moderately toxic[4] | |
| Honeybee (contact, 48h) | >200 µ g/bee | Practically non-toxic | |
| Earthworm (Eisenia fetida, 14d) | 1381 mg/kg soil | Practically non-toxic |
Table 2: Environmental Fate and Persistence
| Substance | Soil Half-life (aerobic) | Water Half-life (hydrolysis) | Bioaccumulation Potential (BCF) |
| Acibenzolar-S-methyl | 0.2 - 2.5 days | pH 7: 1.1 days | 49 (Moderate) |
| This compound | 16.5 days (major metabolite)[5] | Stable to hydrolysis | Low potential |
| Chlorothalonil | 5 - 35 days | Stable at neutral pH | 79 - 130 (Moderate) |
| Mancozeb | 1 - 2 days | <2 days[6] | Low potential |
| Tebuconazole | 40 - 187 days | Stable to hydrolysis | 76 - 138 (Moderate) |
Experimental Protocols
The data presented in the tables above are typically generated following standardized experimental protocols, primarily those established by the Organisation for Economic Co-operation and Development (OECD). These guidelines ensure data quality and comparability across different studies and substances.
Key OECD Test Guidelines:
-
Acute Oral Toxicity (OECD TG 423): This guideline is used to assess the toxicity of a substance after a single oral dose.[7] The test typically uses a stepwise procedure with a small number of rodents to determine the dose that causes mortality.[7]
-
Fish, Acute Toxicity Test (OECD TG 203): This test evaluates the acute toxicity of a substance to fish, usually over a 96-hour period. The endpoint is the concentration that is lethal to 50% of the test fish (LC50).
-
Daphnia sp., Acute Immobilisation Test (OECD TG 202): This test assesses the acute toxicity to aquatic invertebrates, specifically Daphnia magna. The endpoint is the concentration that immobilizes 50% of the daphnids (EC50) within 48 hours.
-
Honeybees, Acute Oral Toxicity Test (OECD TG 213): This guideline determines the acute oral toxicity to honeybees. The bees are fed a sugar solution containing the test substance, and mortality is recorded over 48 hours.
-
Earthworm, Acute Toxicity Test (OECD TG 207): This test evaluates the acute toxicity to earthworms in artificial soil. The endpoint is the concentration that is lethal to 50% of the earthworms (LC50) over a 14-day period.
-
Aerobic and Anaerobic Transformation in Soil (OECD TG 307): This guideline is used to determine the rate of degradation of a chemical in soil under both aerobic and anaerobic conditions, providing the soil half-life (DT50).
-
Hydrolysis as a Function of pH (OECD TG 111): This test determines the rate of abiotic degradation of a chemical in water at different pH levels.
-
Bioaccumulation in Fish: Aqueous and Dietary Exposure (OECD TG 305): This guideline is used to determine the potential for a chemical to accumulate in fish tissues, providing the bioconcentration factor (BCF).
Visualizing the Mechanisms and Processes
To better understand the concepts discussed, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of the environmental impacts.
Caption: Systemic Acquired Resistance (SAR) Pathway induced by pathogen attack or BTH.
Caption: General workflow for ecotoxicity testing based on OECD guidelines.
Caption: Key differences in the environmental impact profiles.
Conclusion
The data indicates that while Acibenzolar-S-methyl, the precursor to this compound, can be highly toxic to some aquatic organisms, it generally exhibits lower persistence in the environment compared to some traditional fungicides like tebuconazole. Its active metabolite, this compound, shows moderate persistence.[5] The primary advantage of this compound lies in its indirect mode of action, which may reduce the direct exposure of non-target organisms to fungitoxic compounds and potentially lower the selection pressure for resistant pathogen strains.
Traditional fungicides, on the other hand, often exhibit broader and more potent direct toxicity to a range of non-target organisms.[2][3] Their persistence in the environment can also be a significant concern, leading to long-term contamination of soil and water ecosystems.
The choice of a fungicide should be based on a comprehensive risk assessment that considers not only its efficacy but also its potential environmental repercussions. The information presented in this guide aims to support such assessments by providing a clear, data-driven comparison of a novel plant activator and traditional fungicidal compounds. Further research into the long-term ecological effects of SAR inducers is warranted to fully elucidate their environmental footprint.
References
- 1. Acibenzolar-S-methyl (Ref: CGA 245704) [sitem.herts.ac.uk]
- 2. The toxicity and health risk of chlorothalonil to non-target animals and humans: A systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Environmental fate and toxicology of chlorothalonil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Multiple Assays on Non-Target Organisms to Determine the Risk of Acute Environmental Toxicity in Tebuconazole-Based Fungicides Widely Used in the Black Sea Coastal Area - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acibenzolar-S-Methyl | C8H6N2OS2 | CID 86412 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fungiresistance.com [fungiresistance.com]
- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
A Comparative Analysis of Novel Plant Activators and 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH) for Induced Resistance
A Special Report for Researchers in Plant Science and Agrochemical Development
Introduction
The induction of systemic acquired resistance (SAR) in plants is a cornerstone of modern crop protection strategies. For decades, 1,2,3-Benzothiadiazole-7-carboxylic acid (BTH), and its S-methyl ester acibenzolar-S-methyl (ASM), has served as a benchmark chemical activator of SAR, primarily through the salicylic acid (SA)-dependent signaling pathway. However, the quest for novel plant activators with improved efficacy, broader spectrum of action, and different modes of action is a continuous endeavor in agrochemical research. This guide provides a comparative analysis of emerging plant activators against the well-established BTH, focusing on their performance, underlying signaling pathways, and the experimental protocols for their evaluation.
Comparative Efficacy of New Plant Activators vs. BTH
The following table summarizes the quantitative performance of select new plant activators in comparison to BTH, based on available experimental data. It is important to note that efficacy can vary depending on the plant species, pathogen, and environmental conditions.
| Plant Activator | Target Pathogen(s) | Host Plant | Efficacy Metric | BTH Performance | New Activator Performance | Reference(s) |
| Fluoro-containing BTH Derivatives (e.g., 3d, 3e) | Erysiphe cichoracearum (Powdery Mildew), Colletotrichum lagenarium (Anthracnose) | Cucumber | Control Effect (%) | Not specified as superior | More potent than BTH in field tests | [1] |
| Tiadinil (TDL) | Rice Blast Fungus, Tobacco Mosaic Virus (TMV), Pseudomonas syringae pv. tabaci | Rice, Tobacco | Disease Resistance | Standard Activator | Induces SAR; acts downstream of SA accumulation | [1][2] |
| Pyrimidine-type Plant Activator 2 (PPA2) | Xanthomonas oryzae pv. oryzae (Bacterial Blight) | Rice | Lesion Length (cm) | ~2.5 cm (at 300 µM) | ~1.5 cm (at 10 µM) |
Signaling Pathways and Modes of Action
A key differentiator for new plant activators is their mode of action and the signaling pathways they employ. While BTH is a well-known activator of the SA pathway, newer compounds are being identified that function through alternative or complementary pathways.
This compound (BTH)
BTH is a functional analog of salicylic acid and a potent inducer of SAR.[3] It acts downstream of SA biosynthesis, leading to the activation of Pathogenesis-Related (PR) genes and enhanced resistance to a broad spectrum of pathogens.[4]
Pyrimidine-type Plant Activator 2 (PPA2)
PPA2 represents a newer class of plant activators that appears to function independently of the SA pathway. Evidence suggests that PPA2 induces resistance through the generation of Reactive Oxygen Species (ROS) and the activation of the Jasmonic Acid (JA) signaling pathway. This alternative mechanism may offer advantages in situations where the SA pathway is compromised or less effective.
Experimental Protocols
Objective benchmarking of new plant activators requires standardized and reproducible experimental protocols. Below are detailed methodologies for key experiments.
Protocol 1: Evaluation of Induced Resistance to Powdery Mildew in Cucumber
Objective: To assess the efficacy of a test plant activator in inducing resistance against Erysiphe cichoracearum in cucumber.
Materials:
-
Cucumber plants (e.g., susceptible cultivar 'Vlaspik') at the 2-3 true leaf stage.
-
Test plant activator solution at desired concentrations.
-
BTH solution (e.g., 1 mM) as a positive control.
-
Water or appropriate solvent as a negative control.
-
Erysiphe cichoracearum inoculum (conidial suspension, e.g., 1 x 10^5 conidia/mL).
-
Growth chambers with controlled temperature (22-25°C), humidity (~70%), and photoperiod (16h light/8h dark).
-
Disease severity rating scale (0-5, where 0 = no symptoms and 5 = >75% leaf area covered with mildew).
Procedure:
-
Plant Treatment: Spray the cucumber plants with the test activator, BTH solution, or control solution until runoff. Ensure complete coverage of all leaves.
-
Incubation: Place the treated plants in a growth chamber for a pre-determined induction period (e.g., 3-5 days).
-
Inoculation: After the induction period, inoculate the plants by spraying the conidial suspension of E. cichoracearum onto the adaxial surface of the leaves.
-
Disease Development: Return the inoculated plants to the growth chamber and allow for disease development (typically 7-10 days).
-
Disease Assessment: Visually assess the disease severity on each leaf using the rating scale.
-
Data Analysis: Calculate the average disease severity for each treatment group. Determine the percent disease control relative to the negative control. Statistical analysis (e.g., ANOVA followed by a post-hoc test) should be performed to determine significant differences between treatments.
Protocol 2: Gene Expression Analysis of Defense-Related Markers
Objective: To determine if a test plant activator induces the expression of known defense-related genes.
Materials:
-
Plant tissue samples from treated and control plants (from Protocol 1 or a similar experiment).
-
Liquid nitrogen.
-
RNA extraction kit.
-
cDNA synthesis kit.
-
Quantitative real-time PCR (qRT-PCR) instrument and reagents (e.g., SYBR Green).
-
Primers for target defense genes (e.g., PR-1, PDF1.2) and a reference gene (e.g., Actin).
Procedure:
-
Sample Collection: At various time points after treatment (e.g., 0, 24, 48, 72 hours), collect leaf tissue from each treatment group, flash-freeze in liquid nitrogen, and store at -80°C.
-
RNA Extraction and cDNA Synthesis: Extract total RNA from the plant tissue using a suitable kit and synthesize first-strand cDNA.
-
qRT-PCR: Perform qRT-PCR using the synthesized cDNA, specific primers for the target and reference genes, and a suitable master mix.
-
Data Analysis: Calculate the relative expression levels of the target genes using the 2^-ΔΔCt method, normalized to the reference gene. Compare the gene expression levels between the test activator, BTH, and control treatments.
Experimental Workflow Visualization
The following diagram illustrates a general workflow for the screening and evaluation of new plant activators.
Conclusion
While this compound remains a valuable tool for inducing SAR, the development of new plant activators with diverse modes of action, such as PPA2, offers exciting possibilities for integrated pest management and sustainable agriculture. The fluoro-containing derivatives of BTH and Tiadinil also show promise for enhanced efficacy. Rigorous and standardized benchmarking, employing the detailed protocols outlined in this guide, is crucial for the objective evaluation and successful development of the next generation of plant activators. Future research should focus on expanding the quantitative dataset for a wider range of new activators and pathogens, as well as further elucidating their molecular targets and signaling pathways.
References
Safety Operating Guide
Proper Disposal of 1,2,3-Benzothiadiazole-7-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
Essential Safety and Logistical Information for Researchers, Scientists, and Drug Development Professionals
Proper management and disposal of chemical waste are paramount for ensuring laboratory safety and environmental protection. This guide provides detailed, step-by-step procedures for the safe disposal of 1,2,3-Benzothiadiazole-7-carboxylic acid (also known as Acibenzolar acid; CAS No. 35272-27-6), a compound used in research and development with notable applications as a plant activator and an antifungal agrochemical. Adherence to these protocols is crucial to minimize risks to personnel and prevent environmental contamination.
Hazard Identification and Safety Precautions
This compound and its isomers are classified as hazardous materials. Key safety information extracted from Safety Data Sheets (SDS) is summarized below.
Table 1: Hazard Identification for Benzothiadiazole Carboxylic Acid Isomers
| Hazard Statement | GHS Classification | Precautionary Measures |
| Harmful if swallowed. | Acute toxicity, oral (Category 4) | Do not eat, drink or smoke when using this product. Wash hands thoroughly after handling.[1] |
| Harmful in contact with skin. | Acute toxicity, dermal (Category 4) | Wear protective gloves/protective clothing.[1] |
| Causes skin irritation. | Skin corrosion/irritation (Category 2) | Wash skin with plenty of soap and water. If skin irritation occurs: Get medical advice/attention.[1][2] |
| Causes serious eye irritation. | Serious eye damage/eye irritation (Category 2A) | Wear eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes.[1][2] |
| Harmful if inhaled. | Acute toxicity, inhalation (Category 4) | Avoid breathing dust/fume/gas/mist/vapours/spray. Use only outdoors or in a well-ventilated area.[1][2] |
| May cause respiratory irritation. | Specific target organ toxicity, single exposure (Category 3) | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing.[1][2] |
| Harmful to aquatic life with long lasting effects. | Hazardous to the aquatic environment, long-term hazard (Category 3) | Avoid release to the environment.[3] |
Table 2: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields (EN 166 or NIOSH approved). | Protects against splashes and dust.[1] |
| Hand Protection | Compatible chemical-resistant gloves (e.g., Nitrile rubber). | Prevents skin contact and absorption.[1] |
| Skin and Body Protection | Laboratory coat, long-sleeved clothing. | Minimizes skin exposure.[1] |
| Respiratory Protection | Use in a fume hood. If not possible, use a P95 (US) or P1 (EU) particle respirator. | Prevents inhalation of harmful dust and aerosols.[1] |
Experimental Protocol: Step-by-Step Disposal Procedure
The fundamental principle for the disposal of this compound is that it must be treated as hazardous chemical waste. It should never be disposed of down the drain or in regular trash.[4][5]
1. Waste Segregation and Collection:
-
Identify: Clearly identify this compound waste. This includes the pure compound, contaminated materials (e.g., gloves, absorbent paper, weighing boats), and solutions containing the chemical.
-
Segregate: Collect solid waste separately from liquid waste.[6] Do not mix with incompatible chemicals.
-
Solid Waste: Place contaminated lab trash, such as gloves and wipes, into a designated, clearly labeled, leak-proof container lined with a heavy-duty plastic bag.[7] Unused or expired solid this compound should be kept in its original container if possible.[8]
-
Liquid Waste: Collect solutions containing this compound in a dedicated, leak-proof, and chemically compatible waste container (e.g., a high-density polyethylene or glass bottle).[8]
2. Waste Container Management:
-
Container Selection: Use containers that are in good condition, compatible with the chemical, and have a secure, tight-fitting lid.[9] The original container is often the best choice for unused chemicals.
-
Labeling: Immediately label the waste container with a "Hazardous Waste" tag. The label must include:
-
The full chemical name: "this compound".
-
The words "Hazardous Waste".[10]
-
The date when the first waste was added to the container.
-
The primary hazards (e.g., "Irritant," "Harmful," "Environmental Hazard").
-
-
Storage: Store the waste container in a designated satellite accumulation area within the laboratory. This area should be near the point of generation and under the control of laboratory personnel.[8] Use secondary containment (such as a spill tray) to prevent leaks and spills.[7] Keep the container closed except when adding waste.
3. Arranging for Disposal:
-
Contact: Follow your institution's specific procedures for chemical waste disposal. This typically involves contacting the Environmental Health & Safety (EHS) office to schedule a waste pickup.[11]
-
Packaging for Transport: Prepare the waste for collection as per your EHS office's instructions. Ensure all containers are securely sealed and properly labeled. Do not overfill containers; leave at least 10% headspace for liquids to allow for expansion.[12]
Emergency Procedures: Spill and Exposure
Minor Spill Cleanup (Solid Powder):
-
Alert Personnel: Notify others in the immediate area.
-
Don PPE: Wear the appropriate PPE as listed in Table 2.
-
Containment: Gently cover the spill with an absorbent material like vermiculite or sand to prevent the powder from becoming airborne.[13]
-
Collection: Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.
-
Decontamination: Clean the spill area with soap and water, and dispose of all cleanup materials as hazardous waste.[14]
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek medical attention.[1]
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.[1]
Decontamination of Laboratory Equipment
All equipment, glassware, and surfaces that have come into contact with this compound must be thoroughly decontaminated.
-
Initial Cleaning: Carefully remove any visible solid residue. This residue should be collected and disposed of as solid hazardous waste.
-
Washing: Wash the equipment with a detergent solution and water.[3] For glassware, this can be done in a designated lab dishwasher or by hand.
-
Rinsing: Triple rinse the equipment with a suitable solvent (e.g., ethanol or acetone), followed by a final rinse with deionized water. The initial solvent rinsate must be collected and disposed of as liquid hazardous waste.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area or fume hood.
Visualized Workflow and Logical Relationships
The following diagrams illustrate the key procedural workflows for the proper handling and disposal of this compound.
Caption: Waste Disposal Workflow for this compound.
Caption: Emergency Response Workflow for a Minor Spill.
References
- 1. Lab Safety Plan - Accident, Emergencies and Chemical Spills | Compliance and Risk Management [kent.edu]
- 2. Guide for Chemical Spill Response - American Chemical Society [acs.org]
- 3. uab.edu [uab.edu]
- 4. vumc.org [vumc.org]
- 5. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 6. acewaste.com.au [acewaste.com.au]
- 7. How to Store and Dispose of Hazardous Chemical Waste [blink.ucsd.edu]
- 8. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 9. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 11. ehrs.upenn.edu [ehrs.upenn.edu]
- 12. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 13. Chemical Spills | Emergency Management [emergency.fsu.edu]
- 14. 2.8 Decontamination and Laboratory Cleanup | UMN University Health & Safety [hsrm.umn.edu]
Personal protective equipment for handling 1,2,3-Benzothiadiazole-7-carboxylic acid
This guide provides crucial safety protocols and logistical information for the handling and disposal of 1,2,3-Benzothiadiazole-7-carboxylic acid (also known as Acibenzolar acid). The following procedures are designed for researchers, scientists, and drug development professionals to ensure safe laboratory operations.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is the primary metabolite of the fungicide Acibenzolar-S-methyl. While it demonstrates low acute oral toxicity, it is classified as weakly irritating to the skin and eyes.[1] The parent compound, Acibenzolar-S-methyl, is known to cause skin and eye irritation and may cause allergic skin reactions.[2][3][4] Therefore, stringent adherence to PPE protocols is mandatory.
Summary of Required Personal Protective Equipment
| Protection Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield. | Protects against dust particles and potential splashes, preventing eye irritation.[5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber). | Prevents skin contact and potential weak irritation or sensitization.[5] Always inspect gloves for integrity before use. |
| Body Protection | Laboratory coat or long-sleeved clothing. | Minimizes skin exposure to dust or accidental spills. |
| Respiratory Protection | NIOSH-approved respirator (e.g., N95 for dusts) or use in a fume hood. | Required if handling procedures may generate dust or aerosols to prevent respiratory tract irritation.[4][5] |
Safe Handling and Operational Plan
Work Area Preparation:
-
Ensure that a safety shower and an eyewash station are readily accessible and in close proximity to the workstation.[6]
-
Conduct all handling procedures in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation exposure.[2]
Handling Procedures:
-
Avoid Dust Formation: Handle the solid material carefully to prevent the generation of dust.
-
Avoid Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[6]
-
Grounding: When transferring large quantities, ground containers and receiving equipment to protect against electrostatic charges.[2]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory area. Wash hands and any exposed skin thoroughly with soap and water after handling.
Storage Plan:
-
Store in a dry, cool, and well-ventilated place.[2]
-
Keep the container tightly sealed to prevent moisture absorption and contamination.[2]
-
Store away from strong oxidizing agents, as they are incompatible.[6]
First Aid and Emergency Procedures
-
Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. If eye irritation persists, seek medical attention.[6]
-
Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, get medical advice.[6]
-
Inhalation: Move the person to fresh air. If breathing is difficult or symptoms occur, call a physician.[6]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek medical attention if you feel unwell.
Disposal Plan
All waste materials must be treated as hazardous waste.
-
Chemical Waste: Dispose of contents and container to an approved waste disposal plant in accordance with all local, regional, and national regulations. Do not release into the environment.[7]
-
Contaminated PPE: Dispose of used gloves and other contaminated protective equipment as hazardous waste.
Quantitative Data
The following table summarizes key toxicological and physical data for this compound and its parent compound, Acibenzolar-S-methyl.
| Parameter | Value | Compound | Source |
| Acute Oral Toxicity (LD50) | >2000 mg/kg bw (rat) | Acibenzolar acid | [1] |
| Acute Dermal Toxicity (LD50) | >2000 mg/kg bw (rat) | Acibenzolar-S-methyl | [2] |
| Acute Inhalation Toxicity (LC50) | >5 mg/L (4-hour, rat) | Acibenzolar-S-methyl | [1] |
| Skin Irritation | Weakly irritating (rabbit) | Acibenzolar acid | [1] |
| Eye Irritation | Weakly irritating (rabbit) | Acibenzolar acid | [1] |
| Skin Sensitization | Weakly sensitizing or non-sensitizing | Acibenzolar acid | [1] |
Experimental Workflow Visualization
The following diagram illustrates the standard operational workflow for safely handling this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
